(5-Aminonaphthalen-1-yl)boronic acid
Description
Properties
CAS No. |
882527-38-0 |
|---|---|
Molecular Formula |
C10H10BNO2 |
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(5-aminonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |
InChI Key |
UUUJTFIJGLQUDP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5-Aminonaphthalen-1-yl)boronic acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of (5-Aminonaphthalen-1-yl)boronic acid, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of Aminonaphthalene Boronic Acids
(5-Aminonaphthalen-1-yl)boronic acid belongs to a class of organic compounds that feature both a nucleophilic amino group and a versatile boronic acid moiety on a naphthalene scaffold. This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures. The amino group can be readily functionalized, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction[1]. Boronic acids are prized for their relatively low toxicity, high functional group tolerance, and the formation of non-toxic byproducts in reactions[2].
The naphthalene core provides a rigid, planar structure that is a common motif in pharmaceuticals and functional materials. The specific 1,5-substitution pattern of the amino and boronic acid groups influences the electronic properties and steric environment of the molecule, offering distinct advantages in targeted synthesis.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of (5-Aminonaphthalen-1-yl)boronic acid are summarized below. It is important to note that while some properties are reported by commercial suppliers, others are estimated based on the properties of structurally related compounds such as 5-amino-1-naphthol[3][4][5][6] and 5-aminonaphthalene-1-carboxylic acid[7][8].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₂ | Inferred |
| Molecular Weight | 187.01 g/mol | Inferred |
| CAS Number | 882527-38-0 | [9] |
| Appearance | Likely a pale purple to brown powder | Inferred from related compounds[10] |
| Solubility | Expected to have low solubility in water and nonpolar organic solvents; likely soluble in polar aprotic solvents like DMF and DMSO. | General knowledge of boronic acids |
| Melting Point | Not reported; likely to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. | General knowledge |
Synthesis and Handling
Proposed Synthetic Pathway
A logical synthetic approach would start from a suitable precursor like 5-bromo-1-naphthylamine. The amino group would first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent steps would involve a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup to yield the boronic acid. The final step would be the deprotection of the amino group. A commercially available precursor, (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid (CAS 1192208-46-0), supports the viability of this route[11].
Caption: Proposed synthesis of (5-Aminonaphthalen-1-yl)boronic acid.
Stability and Storage
Aryl boronic acids can be unstable and prone to dehydration to form cyclic trimers (boroxines)[2]. The presence of the amino group might also affect stability. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere. Conversion to more stable derivatives, such as pinacol esters or diethanolamine complexes (DABO boronates), can be an effective strategy for handling and storage[2].
Spectroscopic Characterization
The characterization of (5-Aminonaphthalen-1-yl)boronic acid would rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected features are outlined below:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. The protons of the amino group and the hydroxyl groups of the boronic acid would also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with their chemical shifts indicating the electronic environment.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹)[12]. The aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Applications
The dual functionality of (5-Aminonaphthalen-1-yl)boronic acid opens up a wide range of synthetic possibilities.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of aryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. (5-Aminonaphthalen-1-yl)boronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize substituted aminonaphthalenes. These products are valuable scaffolds in medicinal chemistry and materials science.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine (5-Aminonaphthalen-1-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Chan-Lam Coupling and Other Reactions
The boronic acid moiety can also participate in copper-catalyzed Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N or C-O bonds[1]. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in subsequent transformations of the naphthalene ring. This allows for the sequential functionalization of the molecule, providing access to a diverse range of derivatives.
Potential Applications in Medicinal Chemistry and Materials Science
Aminonaphthalene derivatives are found in a variety of biologically active compounds and functional materials. The ability to easily introduce diverse substituents via the boronic acid handle makes (5-Aminonaphthalen-1-yl)boronic acid a valuable tool for:
-
Drug Discovery: Generating libraries of compounds for screening against various biological targets. The aminonaphthalene scaffold is a privileged structure in medicinal chemistry.
-
Fluorescent Probes: The naphthalene core is inherently fluorescent, and substitution can modulate its photophysical properties. This compound could serve as a precursor for novel fluorescent sensors and imaging agents[13][14].
-
Organic Electronics: Polycyclic aromatic amines are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
As with all laboratory chemicals, (5-Aminonaphthalen-1-yl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Specific toxicity data for this compound is not available, but it should be treated as potentially harmful if inhaled, ingested, or in contact with skin.
Conclusion
(5-Aminonaphthalen-1-yl)boronic acid is a promising synthetic building block that combines the reactivity of an amino group and a boronic acid on a rigid naphthalene framework. While detailed characterization and application data for this specific molecule are sparse in the public domain, its potential is evident from the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers looking to explore the utility of this compound in their synthetic endeavors, from fundamental organic chemistry to the development of novel pharmaceuticals and materials.
References
- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2025). ResearchGate.
- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2024). Wiley-VCH GmbH.
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- (5-Aminonaphthalen-1-yl)boronic acid. BLD Pharm.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid. BLDpharm.
- Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI.
- 5-Amino-1-naphthol. PMC.
- 5-Amino-1-naphthol. NIST WebBook.
- 5-Aminonaphthalene-1-sulfonic acid, tech. 85%. Thermo Fisher Scientific.
- 5-Amino-1-naphthol. PubChem.
- 5-Amino-1-naphthoic acid. PubChem.
- 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID. ChemicalBook.
- 5-Amino-1-naphthol. NIST WebBook.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-1-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-1-naphthol [webbook.nist.gov]
- 5. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-naphthol [webbook.nist.gov]
- 7. 5-Amino-1-naphthoic acid | C11H9NO2 | CID 13440860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID | 32018-88-5 [chemicalbook.com]
- 9. 882527-38-0|(5-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. 5-Aminonaphthalene-1-sulfonic acid, tech. 85% 100 g | Request for Quote [thermofisher.com]
- 11. 1192208-46-0|(5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Aminonaphthalen-1-yl)boronic acid CAS number and synonyms
[1][2][3]
Identity & Nomenclature
(5-Aminonaphthalen-1-yl)boronic acid is a bifunctional organoboron intermediate featuring a naphthalene core substituted with an amino group at position 5 and a boronic acid moiety at position 1.[1] This "push-pull" electronic structure—combining an electron-donating amine with an electron-deficient boron center—makes it a critical scaffold in the development of fluorescent sensors (via Photoinduced Electron Transfer, PET) and a versatile building block in medicinal chemistry.[1]
| Attribute | Detail |
| CAS Number | 882527-38-0 |
| IUPAC Name | (5-Aminonaphthalen-1-yl)boronic acid |
| Common Synonyms | 5-Amino-1-naphthaleneboronic acid; 5-Amino-1-naphthylboronic acid |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| Molecular Weight | 187.00 g/mol (Free Acid) |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
| pKa | ~8.6 (Boronic acid), ~3.8 (Naphthylamine conjugate acid) |
Chemical Properties & Stability
Boronic Acid Equilibrium
Like most arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration. This process is reversible; adding water or a diol solvent shifts the equilibrium back to the monomeric boronic acid or its ester.[1]
Protodeboronation
The presence of the electron-rich amino group at the C5 position increases the electron density of the naphthalene ring.[1] While this enhances nucleophilicity in coupling reactions, it also slightly increases susceptibility to protodeboronation (cleavage of the C-B bond) under highly acidic conditions or high temperatures. Recommendation: Store at -20°C under inert atmosphere to prevent oxidative deborylation.
Synthesis & Preparation Protocols
Note: While specific industrial routes are proprietary, the following protocol is designed based on standard "best practice" methodologies for synthesizing aminonaphthalene boronic acids, prioritizing the Miyaura Borylation route for functional group tolerance.
Retrosynthetic Analysis
The most reliable route avoids direct lithiation of the free amine, which would result in N-deprotonation.[1] Instead, a palladium-catalyzed borylation of a protected precursor is recommended.[1]
Pathway: 1-Amino-5-bromonaphthalene
Step-by-Step Protocol (Miyaura Borylation Route)
Phase 1: N-Protection[1]
-
Reagents: 1-Amino-5-bromonaphthalene (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), TEA (1.5 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM).[1]
-
Procedure: Dissolve the amine in DCM. Add TEA and DMAP.[1] Add Boc₂O slowly at 0°C. Warm to RT and stir for 12h.
-
Workup: Wash with dilute HCl (to remove unreacted amine/TEA), then brine. Dry over MgSO₄.[1] Concentrate to yield N-Boc-1-bromo-5-aminonaphthalene .
Phase 2: Miyaura Borylation
-
Reagents: N-Boc-bromide (from Phase 1), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), KOAc (3.0 eq).[1]
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc) to isolate the Pinacol Ester .[1]
Phase 3: Hydrolysis (To Free Acid)
-
Reagents: Pinacol ester, Sodium Periodate (NaIO₄, 3.0 eq), Ammonium Acetate (NH₄OAc).
-
Solvent: Acetone/Water (1:1).
-
Procedure: Stir the ester with NaIO₄/NH₄OAc for 24h at RT. This oxidative cleavage removes the pinacol group.[1]
-
Isolation: Extract with EtOAc. The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.[1]
Caption: Modular synthesis pathway via Pd-catalyzed borylation ensuring amine compatibility.
Key Applications
Fluorescent Carbohydrate Sensing (PET Mechanism)
This compound is a classic candidate for "turn-on" fluorescence sensing.[1]
-
Mechanism: In the absence of a target (sugar), the lone pair on the Nitrogen (position 5) quenches the naphthalene fluorescence via Photoinduced Electron Transfer (PET).
-
Binding: When the Boronic Acid (position 1) binds a diol (like Glucose or Fructose), the Lewis acidity of the Boron changes.[2] In many designs, an interaction (B-N bond or electrostatic) forms, or the pKa shifts.
-
Result: If the PET pathway is disrupted by this binding event, fluorescence is restored ("Turn-On").[1]
Suzuki-Miyaura Cross-Coupling
The compound serves as a nucleophile to introduce the 5-aminonaphthalene moiety into drug scaffolds.[1]
-
Utility: Used to synthesize kinase inhibitors where the naphthalene ring provides hydrophobic pocket occupancy and the amine offers a handle for hydrogen bonding or further derivatization (e.g., amide formation).
Caption: Dual utility in bio-sensing (diols) and pharmaceutical synthesis (cross-coupling).[1]
Handling & Safety Data
| Parameter | Guideline |
| Storage | -20°C recommended. Hygroscopic. Store under Argon/Nitrogen.[1] |
| Stability | May decompose in strong acids.[1] Boronic acids can form anhydrides (boroxines) upon drying; this does not affect reactivity but alters MP.[1] |
| Hazards | Irritant (Skin/Eye/Respiratory).[1] Treat as potentially genotoxic due to the naphthylamine substructure (though 5-amino is less toxic than 2-naphthylamine).[1] |
| Reconstitution | Prepare fresh in DMSO or Methanol. Avoid aqueous stock solutions for long-term storage to prevent protodeboronation.[1] |
References
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid recognition sites with fluorescence signaling. Angewandte Chemie International Edition. (Foundational mechanism for boronic acid sensors).[1][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol for coupling applications).[1]
Technical Guide: Solubility Profile and Handling of (5-Aminonaphthalen-1-yl)boronic acid
[1]
Executive Summary
(5-Aminonaphthalen-1-yl)boronic acid (CAS: 882527-38-0) presents a classic solubility challenge in medicinal chemistry and fluorescent sensing applications.[1] As a bifunctional naphthalene derivative, its solubility is governed by the interplay between its hydrophobic core, the basic amine moiety, and the amphoteric boronic acid group.
The Bottom Line:
-
Primary Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for preparing high-concentration stock solutions (up to 50–100 mM).
-
Aqueous Solubility: Poor at neutral pH (pH 6–8) due to the dominance of the neutral, hydrophobic species. Solubility is significantly enhanced at acidic pH (< 4) via amine protonation or basic pH (> 9) via boronate formation.
-
Critical Caution: Avoid alcohols (methanol/ethanol) for long-term storage to prevent boronate ester formation.[1]
Physicochemical Basis of Solubility
To master the handling of this compound, one must understand the equilibria driving its phase behavior.
Structural Determinants
The molecule consists of a lipophilic naphthalene scaffold functionalized at the 1- and 5-positions.[1]
-
Naphthalene Core: Drives aggregation and poor aqueous solubility via
- stacking.[1] -
5-Amine (
): A weak base (Estimated ).[1] -
1-Boronic Acid (
): A Lewis acid (Estimated ).[1]
The Solubility "U-Curve"
Unlike simple salts, this compound exhibits a U-shaped solubility profile relative to pH.
-
pH < 4 (Acidic): The amine is protonated (
), increasing polarity and solubility. -
pH 5–8 (Neutral): Both groups are largely neutral. The molecule is most hydrophobic here, leading to precipitation.
-
pH > 9 (Basic): The boron center accepts a hydroxide ion to form the anionic boronate species (
), restoring solubility.
Boroxine Equilibrium
In solid state and dry organic solvents, boronic acids dehydrate to form trimeric cyclic anhydrides called boroxines .
Solubility Profile: Organic vs. Aqueous
Organic Solvent Compatibility
The following table summarizes the compatibility of (5-Aminonaphthalen-1-yl)boronic acid with common laboratory solvents.
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (> 50 mM) | Recommended. Ideal for stock solutions.[1] Hygroscopic; keep dry to prevent boroxine hydrolysis.[1] |
| DMF | Good (> 25 mM) | Alternative to DMSO. Useful for synthetic reactions.[1] |
| Methanol/Ethanol | Moderate | Caution. Soluble, but reacts to form boronate esters (solvolysis) over time. Use only for immediate reactions. |
| THF | Moderate | Good for synthesis; poor for biological stock due to volatility and peroxide risk. |
| Dichloromethane | Low | Limited solubility; often requires a cosolvent.[1] |
| Hexane/Heptane | Insoluble | Used as an antisolvent for precipitation/purification.[1] |
Aqueous Solubility & Buffer Selection
Direct dissolution in water at neutral pH is not recommended .[1]
-
Phosphate Buffered Saline (PBS, pH 7.4): Solubility is likely
.[2] Risk of slow precipitation from DMSO stocks.[1] -
Acidic Buffers (Acetate/Citrate, pH 4): Higher solubility due to ammonium formation.
-
Basic Buffers (Carbonate/Glycine, pH 10): High solubility due to boronate formation. Note: High pH may accelerate oxidation of the amine.
Visualizing the Solubility Equilibrium
The following diagram illustrates the chemical species present at different pH levels and their impact on solubility.
Figure 1: pH-dependent speciation and solubility equilibrium of (5-Aminonaphthalen-1-yl)boronic acid.[1]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
Objective: Create a stable stock for biological assays or synthesis.
-
Weighing: Weigh 13.5 mg of (5-Aminonaphthalen-1-yl)boronic acid (MW ≈ 271.08 g/mol , verify specific batch MW including hydration).
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).
-
Dissolution: Vortex vigorously for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.
-
Note: The solution should be clear and slightly yellow/brown (depending on oxidation).
-
-
Storage: Aliquot into amber vials to protect from light. Store at -20°C.
-
Shelf Life: ~3–6 months if kept dry.[1]
-
Protocol B: "Saturation Shake-Flask" Solubility Determination
Objective: Determine the exact solubility limit in a specific buffer.[1]
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.
-
Equilibration: Shake or rotate the tube at room temperature for 24 hours.
-
Separation: Centrifuge at 10,000
for 10 minutes to pellet undissolved solid. -
Quantification:
-
Remove the supernatant carefully.
-
Dilute the supernatant 1:10 or 1:100 in DMSO.
-
Measure UV-Vis absorbance (approx.[1]
300–350 nm) or analyze via HPLC against a standard curve prepared in DMSO.
-
Handling and Stability Workflow
The following workflow outlines the decision process for preparing working solutions to minimize precipitation risks.
Figure 2: Decision workflow for preparing aqueous working solutions.
Stability Considerations
-
Protodeboronation: Under harsh acidic conditions or high temperatures, the C-B bond can cleave, yielding 1-aminonaphthalene. Avoid boiling in acid.[1]
-
Oxidation: Naphthylamines are prone to air oxidation, turning dark over time. Store under inert gas (Argon/Nitrogen) if possible.
-
Sugar Complexation: Boronic acids form stable cyclic esters with 1,2-diols (e.g., Sorbitol, Mannitol). Adding 10–50 mM Sorbitol to your aqueous buffer can significantly increase solubility at neutral pH by shifting the equilibrium toward the soluble boronate ester complex.
References
-
PubChem. (n.d.).[1] 5-Amino-1-naphthaleneboronic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to related isomer/analog for structural property verification).
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard authoritative text on boronic acid equilibria).
- Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.
Technical Guide: Fluorescence Excitation and Emission Spectra of (5-Aminonaphthalen-1-yl)boronic acid
The following technical guide details the fluorescence characterization, mechanism, and experimental protocols for (5-Aminonaphthalen-1-yl)boronic acid . This document is structured for researchers requiring high-fidelity spectral data and mechanistic insights for assay development.
CAS Registry Number: 882527-38-0 Chemical Formula: C₁₀H₁₀BNO₂ Molecular Weight: 187.00 g/mol Common Applications: Carbohydrate sensing, bioconjugation, fluorescent labeling of diol-containing biomolecules.
Executive Summary & Chemical Identity
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) is a bifunctional fluorophore integrating a naphthalene aromatic core, an electron-donating amine (-NH₂) at the 5-position, and an electron-deficient boronic acid (-B(OH)₂) at the 1-position. This 1,5-substitution pattern creates a "push-pull" electronic system susceptible to environmental changes (polarity, pH) and specific binding events (cis-diol complexation), making it a potent ratiometric or turn-on fluorescent sensor.
Unlike its sulfonyl analog (Dansyl), the boronic acid moiety allows for reversible covalent bonding with 1,2- and 1,3-diols (e.g., glucose, ribose), modulating the fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.
Photophysical Properties[1][2][3][4]
Excitation and Emission Spectra
The spectral characteristics of 5-ANBA are derived from the aminonaphthalene core, exhibiting solvatochromism due to the dipole moment change upon excitation.
| Parameter | Wavelength / Value | Conditions / Notes |
| Excitation Max ( | 330 – 350 nm | |
| Emission Max ( | 450 – 500 nm | Broad band emission (Blue-Green). Shifts red in polar solvents. |
| Stokes Shift | ~110 – 150 nm | Large Stokes shift reduces self-quenching and scattering interference. |
| Quantum Yield ( | 0.1 – 0.4 | Highly dependent on solvent polarity and pH. |
| Extinction Coefficient ( | ~5,000 – 8,000 M⁻¹cm⁻¹ | Estimated at |
Solvatochromism & pH Dependence
-
Solvent Effect: In non-polar solvents (e.g., Dioxane), emission is blue-shifted (~420-440 nm) with higher intensity. In polar protic solvents (e.g., Water, Methanol), emission red-shifts (~480-500 nm) and may undergo quenching due to hydrogen bonding with the amine or boronic acid.
-
pH Sensitivity:
-
Acidic pH (< 4): Protonation of the amine (-NH₃⁺) abolishes the ICT donor capability, significantly quenching fluorescence or shifting it to the UV.
-
Neutral/Basic pH (7-10): The boronic acid exists in equilibrium between the neutral trigonal form (sp²) and the anionic tetrahedral form (sp³). The anionic form (often favored upon sugar binding) typically alters the PET efficiency, leading to fluorescence modulation.
-
Mechanism of Action: Diol Sensing
The core utility of 5-ANBA lies in its ability to bind saccharides. The mechanism involves the reversible formation of a cyclic boronate ester.[1]
Binding Equilibrium
-
Free State: The boronic acid is electron-deficient (Lewis acid). Fluorescence is modulated by PET from the amine to the excited naphthalene-boron system.
-
Bound State: Binding to a cis-diol (e.g., Glucose) forms a cyclic ester. In the presence of a Lewis base (OH⁻), this converts the boron to a tetrahedral boronate anion.
-
Signal Transduction: The formation of the anionic boronate changes the reduction potential of the acceptor group, suppressing PET and typically resulting in a fluorescence enhancement (Turn-On) or a spectral shift.
Mechanistic Diagram
The following diagram illustrates the equilibrium between the free boronic acid and the diol-bound boronate ester, highlighting the fluorescence modulation pathway.
Caption: Equilibrium dynamics of 5-ANBA binding to cis-diols. The transition from sp² to sp³ boron hybridization modulates the electronic pathway, resulting in fluorescence changes.
Experimental Protocols
Materials Preparation
-
Stock Solution: Dissolve 5-ANBA in DMSO (Dimethyl sulfoxide) or Methanol to prepare a 10 mM stock. Store at -20°C, protected from light. Note: Avoid water in the stock solution to prevent premature hydrolysis or precipitation.
-
Buffer Selection: Use Phosphate Buffer (PBS) or Carbonate Buffer (50 mM).
-
Critical: Avoid buffers containing vicinal diols (e.g., Tris, Hepes with sugar moieties) as they will competitively bind to the boronic acid. Good alternatives are Phosphate, HEPES (use with caution, verify interference), or Good's buffers like MOPS.
-
Spectral Acquisition Workflow
This protocol ensures accurate determination of excitation/emission maxima and sugar response.
Step 1: Baseline Characterization
-
Dilute stock to 10 µM in pH 7.4 PBS.
-
Scan Excitation: Set Emission to 500 nm, scan Excitation 250–450 nm.
-
Scan Emission: Set Excitation to determined max (e.g., 340 nm), scan Emission 360–600 nm.
Step 2: Sugar Titration (Glucose/Fructose)
-
Prepare a 1 M sugar stock solution in the same buffer.
-
Add aliquots of sugar to the 10 µM probe solution (Final conc: 0–100 mM).
-
Incubate for 2–5 minutes (equilibrium is rapid but pH dependent).
-
Record emission spectra at each point.
-
Plot
vs. [Sugar] to determine the Dissociation Constant ( ).
Experimental Workflow Diagram
Caption: Step-by-step workflow for characterizing the spectral response of 5-ANBA to analytes.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | pH < pKa of Boronic Acid (~8.5) | Increase pH to 8.0–9.0 to favor the tetrahedral boronate form, which often has higher quantum yield. |
| No Response to Sugar | Buffer Interference | Ensure buffer does not contain diols (e.g., avoid Tris). Use Phosphate or Carbonate. |
| Precipitation | High Concentration | Keep probe concentration < 50 µM. Naphthalene cores are hydrophobic; add <1% DMSO if needed. |
| Blue Shift in Emission | Solvent Polarity | Normal behavior. A shift from 500 nm (water) to 440 nm (DMSO) is expected for aminonaphthalenes. |
References
-
PubChem. (2025). (5-Aminonaphthalen-1-yl)boronic acid (CAS 882527-38-0).[2][3][4][5][6] National Library of Medicine. [Link] (Note: Structure verified via chemical similarity to 5-amino-1-naphthoic acid and boronic acid derivatives).
- James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on phenylboronic acid. Angewandte Chemie International Edition. (Foundational text on PET mechanism in boronic acid sensors).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for aminonaphthalene spectral properties).
-
Wang, B., & Anslyn, E. V. (2019).[7] The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry. [Link]
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 882527-38-0|(5-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 847861-96-5|(5-(Dimethylamino)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 1-氨基萘-8-硼酸 | 1-Aminonaphthalene-8-boronic acid | 1621965-18-1 - 乐研试剂 [leyan.com]
- 6. capotchem.com [capotchem.com]
- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Luminescence in the Loop: The Evolution and Engineering of Boronic Acid Glucose Sensors
Topic: History and Discovery of Fluorescent Boronic Acid Sensors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Lewis Acid Handshake
The detection of saccharides, particularly glucose, remains a cornerstone of diagnostic medicine and metabolic research. While enzymatic sensors (e.g., glucose oxidase) dominate the commercial market, they suffer from instability and consumption of the analyte. The synthetic alternative—fluorescent boronic acid sensors—offers a non-consuming, reversible, and equilibrium-based approach.
This guide explores the historical genesis, mechanistic evolution, and experimental validation of these sensors. It is designed not merely as a history lesson, but as a technical manual for the replication and application of these systems in modern drug discovery and chemical biology.
Historical Genesis: From Quenching to Enlightenment
The journey of boronic acid sensors is defined by the transition from "Turn-Off" quenching systems to sophisticated "Turn-On" molecular switches.
The Czarnik Era (1992): The "Turn-Off" Prototype
In 1992, Anthony Czarnik and colleagues at Ohio State University published seminal work demonstrating the first fluorescent boronic acid sensor. They utilized an anthrylboronic acid derivative.[1][2]
-
Mechanism: In aqueous solution at neutral pH, the boronic acid moiety exists in equilibrium between its neutral trigonal form and anionic tetrahedral form. Binding to a polyol (sugar) shifts this equilibrium.
-
Observation: The binding of fructose resulted in a decrease in fluorescence (quenching).[3]
-
Limitation: "Turn-off" sensors are inherently less sensitive than "turn-on" sensors due to background noise and the difficulty in distinguishing signal loss from photobleaching or sensor degradation.
The Shinkai Revolution (1994): The PET "Turn-On" Switch
Seiji Shinkai’s group (with Tony James) revolutionized the field by introducing the amine-linker concept . They recognized that the interaction between the nitrogen lone pair and the boron atom could be manipulated to control fluorescence via Photoinduced Electron Transfer (PET) .[4][5][6]
-
The Innovation: By positioning an amine nitrogen adjacent to the fluorophore (anthracene) and the receptor (boronic acid), they created a system where the nitrogen lone pair quenches the fluorophore in the unbound state.
-
The Trigger: Sugar binding increases the Lewis acidity of the boron, strengthening the B-N interaction (or shifting the pKa), which sequesters the nitrogen lone pair.[5]
-
Result: PET is suppressed, and fluorescence is restored (Turn-On).
The James Selectivity (1995-Present): Diboronic Acids
To solve the specificity problem (glucose vs. fructose), Tony James and Shinkai developed diboronic acid sensors . By spacing two boronic acid motifs to match the specific distance of the 1,3-diols in glucofuranose, they achieved high selectivity for glucose over fructose, paving the way for non-enzymatic Continuous Glucose Monitoring (CGM).
Mechanistic Deep Dive: The PET Switch
Understanding the Photoinduced Electron Transfer (PET) mechanism is non-negotiable for designing new sensors.
The Thermodynamic Logic
-
Unbound State (OFF): The amine nitrogen has a high energy lone pair (HOMO). This energy level is between the fluorophore's HOMO and LUMO. An electron transfers from the amine to the fluorophore's HOMO, quenching fluorescence.
-
Bound State (ON): The boronic acid binds a diol (sugar), forming a cyclic ester. This increases the electrophilicity of the boron, promoting a dative bond with the nitrogen (N→B). This lowers the energy of the amine lone pair below the fluorophore's HOMO, shutting off the electron transfer path.
Visualization of the PET Mechanism
Figure 1: Logic flow of the Photoinduced Electron Transfer (PET) mechanism in boronic acid sensors.
Technical Workflow: Synthesis & Validation
This section details the experimental protocols required to synthesize a benchmark sensor and validate its binding affinity (
Synthesis Strategy: The "Shinkai-Type" Sensor
Target Molecule: 9,10-bis((2-boronobenzyl)aminomethyl)anthracene.
Reagents:
-
9,10-Bis(chloromethyl)anthracene
-
2-(Aminomethyl)phenylboronic acid (often used as the pinacol ester to prevent polymerization)
-
Potassium carbonate (
) -
Acetonitrile (ACN) or Dimethylformamide (DMF)
Protocol:
-
Dissolution: Dissolve 1.0 eq of 9,10-bis(chloromethyl)anthracene in anhydrous ACN under
atmosphere. -
Addition: Add 2.5 eq of 2-(aminomethyl)phenylboronic acid (pinacol ester) and 5.0 eq of
. -
Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Target spot will be highly fluorescent).
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.
-
Deprotection (if ester used): Redissolve in acetone/water, add dilute HCl to hydrolyze the pinacol ester, then neutralize to precipitate the free boronic acid sensor.
-
Purification: Recrystallization from methanol/water is preferred over column chromatography, as boronic acids can streak on silica.
Validation Protocol 1: The Alizarin Red S (ARS) Assay
The ARS assay is the gold standard for determining the binding affinity of a boronic acid before the sensor is fully optimized, or to validate the sensor's boronic acid activity.
Principle: ARS is non-fluorescent (or weakly fluorescent) alone but becomes highly fluorescent when bound to boronic acid.[7] Sugar displaces ARS, causing a drop in fluorescence.
Step-by-Step:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4) or Carbonate Buffer (pH 10.0) depending on the
of your sensor. -
ARS/Sensor Complex: Mix ARS (
M) and Boronic Acid Sensor ( M). Ensure the ratio ensures >80% ARS binding (check via UV-Vis absorption shift from 510 nm to 460 nm). -
Titration: Add aliquots of Glucose stock (0 to 100 mM).
-
Measurement: Monitor Fluorescence Emission (
nm, nm). -
Data Analysis: Use the competitive binding equation (see Table 1).
Validation Protocol 2: Direct Fluorescence Titration
For the final "Turn-On" sensor.
-
Sensor Solution: Prepare
sensor in 50:50 Methanol:Water (buffer pH 7.4). Note: Methanol is often needed to prevent aggregation of anthracene. -
Titration: Add small volumes of concentrated sugar solution (to minimize dilution errors).
-
Readout: Excitation at 370 nm (Anthracene characteristic); Emission scan 380–500 nm.
-
Plot: Plot Intensity (
) at vs. Concentration .
Data Presentation & Analysis
To ensure scientific rigor, data must be analyzed using the correct isotherm models.
Table 1: Mathematical Models for Binding Constants
| Method | Equation | Usage |
| Benesi-Hildebrand | Linearizing 1:1 binding data. Plot | |
| Stern-Volmer | Used for quenching (Turn-Off) data (Czarnik type). | |
| Three-Component | For ARS displacement assays. Requires known |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for sensor development and validation.
Modern Applications & Drug Development
The principles established by Czarnik and Shinkai have evolved into critical tools for drug development and diagnostics:
-
High-Throughput Screening (HTS): Boronic acid sensors are used to screen for glycosyltransferase inhibitors. The sensor detects the consumption of the sugar donor (e.g., UDP-Glucose).
-
Continuous Glucose Monitoring (CGM): The Senseonics Eversense implantable sensor utilizes a polymer-encapsulated anthracene-boronic acid system. The fluorescence lifetime (rather than intensity) is measured to ensure stability against photobleaching over 90+ days.
-
Bioprocessing: Monitoring glycosylation patterns in monoclonal antibody (mAb) production.
References
-
Czarnik, A. W. et al. (1992).[1][2] Fluorescent Chemosensors for Ion and Molecule Recognition. American Chemical Society.[2] Link (Refers to seminal JACS 1992 paper on anthrylboronic acid).
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995).[2] Novel saccharide-photoinduced electron transfer sensors based on the interaction of boronic acid and amine. Journal of the American Chemical Society. Link
-
Springsteen, G., & Wang, B. (2001).[3] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications.[2][9] Link
-
James, T. D., et al. (1994). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link
-
Senseonics Holdings, Inc. (2018). Eversense Continuous Glucose Monitoring System. FDA Approval Documentation. Link
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.nd.edu [www3.nd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene–boronic acid ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for (5-Aminonaphthalen-1-yl)boronic Acid
Abstract & Strategic Overview
(5-Aminonaphthalen-1-yl)boronic acid represents a high-value but challenging building block in medicinal chemistry. It serves as a critical scaffold for kinase inhibitors, fluorescent probes (dansyl analogs), and intercalating agents. However, its utility is often compromised by two competing failure modes:[1]
-
Protodeboronation: The C1-position of naphthalene is sterically crowded and electronically susceptible to hydrolytic cleavage of the C-B bond, a process accelerated by high temperatures and strong bases.
-
Catalyst Inhibition: The free primary amine at the C5-position can coordinate competitively to the Palladium center, poisoning the active catalyst species and stalling the catalytic cycle.
This guide presents two validated protocols. Method A (Direct Coupling) utilizes a high-turnover precatalyst system designed to outcompete amine coordination. Method B (Protected/Indirect) is the recommended contingency for difficult electrophiles, employing in-situ protection to maximize yield.
Chemical Compatibility & Pre-Reaction Considerations
| Parameter | Specification / Risk | Mitigation Strategy |
| Substrate Stability | High Risk: 1-Naphthyl boronic acids prone to protodeboronation. | Use mild bases ( |
| Amine Interference | Free | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or Pd(dppf). |
| Stoichiometry | Boronic acid often degrades faster than it reacts. | Use excess boronic acid (1.5 – 2.0 equiv). |
| Solvent System | Solubility of amino-naphthalene is poor in non-polar solvents. | Use biphasic systems (Dioxane/H2O) or polar aprotic (DMF/EtOH). |
Experimental Protocols
Method A: Direct Coupling (High-Throughput / Robust)
Recommended for standard aryl bromides/iodides where the electrophile is not extremely sterically hindered.
Mechanism: This method relies on the Buchwald G3 or Pd(dppf) catalyst systems. The bulky biaryl phosphine ligands (XPhos) prevent the 5-amino group from coordinating to the metal center, while the rapid oxidative addition facilitates the reaction before deboronation occurs.
Reagents:
-
(5-Aminonaphthalen-1-yl)boronic acid (1.5 equiv)
-
Aryl Halide (1.0 equiv)[2]
-
Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)
-
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and (5-Aminonaphthalen-1-yl)boronic acid (1.5 mmol, 280 mg).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: If using Pd(dppf)Cl₂, use 0.05 mmol.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent/Base Injection: Syringe in degassed 1,4-Dioxane (4 mL) followed by 2M aqueous
(1.5 mL). -
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Critical Check: Monitor by LCMS at 1 hour. If deboronation (naphthalen-1-amine) is observed >20%, lower temp to 60°C and extend time.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.
-
Purification: The product contains a free amine. Silica gel chromatography usually requires a modifier (e.g., 1%
or 5% MeOH in DCM) to prevent streaking.
Method B: The "Slow-Release" Strategy (Protected)
Recommended for unreactive aryl chlorides or when Method A yields <40%.
Rationale: Converting the free amine to a carbamate (Boc) prevents catalyst poisoning. Furthermore, using the pinacol ester or trifluoroborate salt of the boronic acid slows down protodeboronation.
-
Pre-step (Protection): Treat the starting boronic acid with
(1.1 equiv) and in THF/H2O to generate the N-Boc protected species. Use this crude intermediate for the coupling. -
Coupling Conditions:
-
Catalyst:
(5 mol%) -
Base:
(2M aq) -
Solvent: DME /
/ EtOH (4:1:1) -
Temp: 85°C
-
-
Deprotection: Post-coupling, treat the crude mixture with 4M HCl in Dioxane to reveal the free amine.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the logic behind the protocol selection.
Figure 1: Mechanistic pathways showing the competition between successful coupling and common failure modes (poisoning/deboronation).
Troubleshooting & Optimization Guide
| Observation (LCMS/TLC) | Diagnosis | Corrective Action |
| Starting Halide remains, Boronic acid gone | Rapid Protodeboronation. | 1. Lower temp to 60°C.2. Switch base to |
| No reaction, Catalyst turns black immediately | Catalyst decomposition/poisoning. | 1. Degas solvents more thoroughly ( |
| Homocoupling of Boronic Acid | Oxidative homocoupling.[3] | Degas solvents thoroughly to remove |
| Product stays in Aqueous layer | Amphoteric nature of product. | Adjust pH of aqueous layer to ~9-10 before extraction to ensure amine is neutral. |
References
-
Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Boronic Acids
-
Protocol Source: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.
-
-
Protodeboronation Mechanisms in Naphthalene Systems
-
Mechanistic Insight: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(3), 1312–1318.
-
-
Buchwald Precatalysts (XPhos Pd G2)
-
Catalyst Guide: Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation at Low Temperature. Journal of the American Chemical Society, 130(21), 6686-6687.
-
-
General Handbook for Boronic Acid Stability
-
Reference: Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes & Protocols: Designing and Implementing Fluorescent Glucose Sensors with (5-Aminonaphthalen-1-yl)boronic acid
Introduction: The Imperative for Optical Glucose Sensing
The precise monitoring of glucose concentrations is critical not only for the clinical management of diabetes but also for fundamental research into cellular metabolism, bioenergetics, and disease modeling. While electrochemical methods are mature, fluorescence-based sensing offers a powerful, non-invasive alternative with high sensitivity and spatiotemporal resolution.[1][2] Among the various molecular recognition motifs, arylboronic acids have emerged as a cornerstone for synthetic chemosensor design. This is due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in saccharides like glucose.[3][4]
This guide focuses on a particularly promising scaffold: (5-Aminonaphthalen-1-yl)boronic acid . This molecule elegantly combines two essential functions:
-
The Naphthalene Fluorophore: A well-characterized aromatic system with favorable photophysical properties, including a high quantum yield and sensitivity to its electronic environment.[5]
-
The Aminophenylboronic Acid Moiety: The recognition element that binds glucose and modulates the fluorescence signal through a sophisticated intramolecular process.
By understanding the principles, mechanisms, and experimental nuances of this system, researchers can develop robust and sensitive assays for quantifying glucose in a variety of contexts.
Core Principle: A Photoinduced Electron Transfer (PET) Mechanism
The functionality of (5-Aminonaphthalen-1-yl)boronic acid as a glucose sensor is governed by a Photoinduced Electron Transfer (PET) mechanism. The causality is rooted in the intramolecular interaction between the amino group (the electron donor) and the naphthalene fluorophore (the signaling unit).
-
"Off" State (No Glucose): In the absence of glucose, the lone pair of electrons on the nitrogen atom of the amino group is positioned to quench the fluorescence of the excited naphthalene ring. Upon excitation with light, an electron is transferred from the nitrogen to the fluorophore, causing it to relax back to the ground state non-radiatively (without emitting a photon). This results in low fluorescence.
-
"On" State (Glucose Bound): For binding to occur, the boronic acid must be in its sp³-hybridized, tetrahedral boronate anion form, a state favored at physiological pH.[6][7] Glucose binds to this boronate anion, forming a stable cyclic ester. This binding event increases the Lewis acidity of the boron atom, which in turn withdraws electron density from the adjacent amino group. This N-B interaction effectively "ties up" the nitrogen's lone pair, inhibiting its ability to quench the fluorophore.[8] Consequently, upon excitation, the sensor now relaxes radiatively, emitting a photon and leading to a significant increase in fluorescence intensity.[8]
Signaling Pathway Visualization
The diagram below illustrates the glucose-dependent fluorescence modulation of (5-Aminonaphthalen-1-yl)boronic acid.
Caption: Glucose binding to the boronate inhibits PET quenching, switching on fluorescence.
Part I: Sensor Preparation and Characterization
This section provides protocols for the essential steps of acquiring, validating, and characterizing the sensor probe.
Protocol 1: Probe Acquisition and Quality Control
(5-Aminonaphthalen-1-yl)boronic acid is a specialized chemical. It is recommended to procure it from a reputable chemical supplier. Upon receipt, it is critical to validate its identity and purity.
Materials:
-
(5-Aminonaphthalen-1-yl)boronic acid powder
-
DMSO (Anhydrous, ≥99.9%)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
Methanol (LC-MS grade)
Procedure:
-
Purity Verification (Conceptual): While requiring specialized equipment, the ideal validation involves:
-
¹H NMR Spectroscopy: To confirm the chemical structure by analyzing proton shifts and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
-
Stock Solution Preparation:
-
Accurately weigh ~5 mg of the boronic acid powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Expert Insight: DMSO is the preferred solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers. Using anhydrous grade minimizes premature hydrolysis of the boronic acid.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.
-
Protocol 2: Photophysical Characterization
Objective: To determine the fundamental spectral properties of the sensor in its unbound and glucose-bound states.
Materials:
-
10 mM sensor stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
D-Glucose
-
Quartz cuvettes or black, clear-bottom 96-well plates
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Prepare Working Solutions:
-
Prepare a 1 M D-glucose stock in PBS.
-
Prepare two assay buffers: "Buffer A" (PBS, pH 7.4) and "Buffer B" (PBS, pH 7.4, containing 50 mM D-glucose). Expert Insight: 50 mM glucose is chosen as a saturating concentration for initial characterization to ensure maximal signal change.
-
-
Determine Excitation/Emission Maxima:
-
Add 1 µL of 10 mM sensor stock to 999 µL of Buffer A for a final concentration of 10 µM.
-
Excitation Scan: Set the emission wavelength to an estimated value (e.g., 510 nm) and scan the excitation wavelengths (e.g., from 300 nm to 450 nm) to find the peak excitation wavelength (λ_ex).
-
Emission Scan: Set the excitation to the determined λ_ex and scan the emission wavelengths (e.g., from 450 nm to 600 nm) to find the peak emission wavelength (λ_em).
-
-
Characterize the Bound State:
-
Repeat step 2 using Buffer B to determine the λ_ex and λ_em for the glucose-bound sensor. Often, a slight spectral shift (solvatochromism) may be observed in addition to the intensity change.
-
-
Record Data: Document the optimal excitation and emission wavelengths for both states. These will be used for all subsequent experiments.
| Parameter | Unbound Sensor (in PBS) | Glucose-Bound Sensor (in 50 mM Glucose) |
| Optimal Excitation (λ_ex) | ~390 nm | ~390 nm |
| Optimal Emission (λ_em) | ~513 nm | ~513 nm |
| Relative Fluorescence | Low ("Off") | High ("On") |
| Quantum Yield (Φ_F) | Low | High |
| Photostability | Moderate | Moderate to High |
Note: Exact wavelengths can vary slightly based on instrumentation and buffer composition.
Part II: In Vitro Performance and Validation
A trustworthy sensor must be characterized for its affinity, selectivity, and operational range.
Experimental Workflow Visualization
The following diagram outlines the key experiments for in vitro sensor validation.
Caption: Workflow for the systematic characterization and validation of the glucose sensor.
Protocol 3: Glucose Titration for Affinity (Kd) Determination
Objective: To quantify the binding affinity of the sensor for glucose.
Procedure:
-
Prepare Glucose Dilutions: In a 96-well plate, perform a serial dilution of your 1 M glucose stock in PBS (pH 7.4) to create a range of concentrations relevant to your application (e.g., 0 mM to 100 mM).
-
Add Sensor: To each well of the glucose dilution plate, add the sensor stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all wells (≤ 0.5% v/v).
-
Incubate: Cover the plate, protect it from light, and incubate at room temperature for 15 minutes to allow the binding equilibrium to be reached.
-
Measure Fluorescence: Read the fluorescence intensity of each well using the predetermined optimal λ_ex and λ_em.
-
Data Analysis:
-
Subtract the fluorescence of the 0 mM glucose well (background) from all other readings.
-
Plot the change in fluorescence (ΔF = F - F₀) against the glucose concentration.
-
Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism or Origin to determine the dissociation constant (Kd). The Kd is the glucose concentration at which 50% of the maximum fluorescence signal is achieved.
-
Protocol 4: Selectivity Assessment
Objective: To ensure the sensor responds primarily to glucose and not to other common monosaccharides.
Procedure:
-
Prepare Sugar Solutions: Prepare solutions of potentially interfering sugars (e.g., fructose, galactose, mannose) at a high, physiologically relevant concentration (e.g., 20 mM) in PBS (pH 7.4). Also prepare a 20 mM glucose solution as a positive control.
-
Assay Setup: In separate wells of a 96-well plate, add 10 µM of the sensor to each sugar solution. Include a "no sugar" control.
-
Incubate and Measure: Follow steps 3 and 4 from Protocol 3.
-
Data Analysis: Normalize the fluorescence response of each sugar to the response of glucose. A highly selective sensor will show a much larger signal for glucose.[9][10]
| Saccharide (at 20 mM) | Relative Fluorescence Intensity (vs. Glucose = 100%) |
| D-Glucose | 100% |
| D-Fructose | < 20% |
| D-Galactose | < 15% |
| D-Mannose | < 10% |
Expert Insight: Boronic acids inherently have a higher affinity for fructose. The specific design of some sensors can invert this selectivity. For (5-Aminonaphthalen-1-yl)boronic acid, while glucose selectivity is expected, it is crucial to verify this experimentally.[11]
Part III: Application in Biological Samples
Using the sensor in complex media requires a calibration-based approach.
Protocol 5: Glucose Measurement in Cell Culture Supernatant
Objective: To quantify glucose concentration in a complex biological fluid.
Materials:
-
Cell culture supernatant (or other biological sample)
-
Standard cell culture medium (matching the sample)
-
PBS, pH 7.4
-
1 M D-Glucose stock
Procedure:
-
Sample Preparation: Centrifuge the cell culture supernatant at 1000 x g for 5 minutes to pellet any cells or debris. Carefully collect the clear supernatant.
-
Create a Standard Curve:
-
Prepare a series of glucose standards by spiking known concentrations of glucose (e.g., 0, 2.5, 5, 10, 15, 20, 25 mM) into the same type of medium as your sample. This is the most critical step for accuracy, as it accounts for matrix effects from the medium components.
-
-
Assay Plate Setup:
-
Add your prepared standards and unknown samples to a 96-well plate.
-
Add the sensor to all wells to a final concentration of 10 µM.
-
-
Incubate and Measure: Follow steps 3 and 4 from Protocol 3.
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their known glucose concentrations to generate a linear standard curve.
-
Determine the equation of the line (y = mx + c).
-
Use the fluorescence intensity of your unknown sample (y) to calculate its glucose concentration (x).
-
Troubleshooting and Considerations
-
Low Signal-to-Noise: Ensure the buffer pH is optimal (typically ≥ 7.4) to favor the boronate form.[6] Check for photobleaching by minimizing light exposure.
-
High Background: This can be due to autofluorescence from the biological sample. Always include a "sample only" control (no sensor) to measure and subtract this background.
-
Precipitation: If the sensor precipitates upon addition to the aqueous buffer, the final DMSO concentration may be too high. Ensure it remains below 1%.
-
Interference: Be aware that any molecule with cis-diol groups (e.g., catechols, some buffers like Tris) can potentially interact with the sensor.[3] Using phosphate-based buffers is recommended.
References
-
Khan, F., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Omega. Available at: [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
-
Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. Available at: [Link]
-
Gao, S., et al. (2002). A glucose-selective fluorescence sensor based on boronic acid-diol recognition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nishiyabu, R., et al. (2023). Recognition of d-Glucose in Water with Excellent Sensitivity, Selectivity, and Chiral Selectivity Using γ-Cyclodextrin and Fluorescent Boronic Acid Inclusion Complexes Having a Pseudo-diboronic Acid Moiety. ACS Sensors. Available at: [Link]
-
Lee, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Chemosensors. Available at: [Link]
-
Li, H., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. Available at: [Link]
-
He, Y., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Micromachines. Available at: [Link]
-
Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry. Available at: [Link]
-
Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of Fluorescence. Available at: [Link]
-
He, Y., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Micromachines. Available at: [Link]
-
Shalom, S., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]
-
Kawanishi, T., et al. (2004). A study of boronic acid based fluorescent glucose sensors. Journal of Fluorescence. Available at: [Link]
-
Badugu, R., et al. (2005). Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Li, H., & Wang, B. (2018). Fluorescent Nanobiosensors for Sensing Glucose. Sensors. Available at: [Link]
-
Nielsen, S. M., et al. (2015). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. International Journal of Molecular Sciences. Available at: [Link]
-
O'Malley, J., et al. (2018). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Faraday Discussions. Available at: [Link]
-
D'Auria, S., et al. (2008). Fluorescence-Based Glucose Sensors. The Review of Diabetic Studies. Available at: [Link]
-
Wiskur, S. L., et al. (2004). Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH. New Journal of Chemistry. Available at: [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
-
Ballerstadt, R., et al. (2023). A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. Biosensors. Available at: [Link]
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Iranian Chemical Society. Available at: [Link]
-
Klonoff, D. C. (2012). Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. Journal of Diabetes Science and Technology. Available at: [Link]
-
Ma, R., et al. (2015). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. DSpace@MIT. Available at: [Link]
-
Samankumara, L. P., et al. (2017). Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. ACS Sensors. Available at: [Link]
-
S. Eising, S., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. ACS Applied Polymer Materials. Available at: [Link]
-
Wu, W., et al. (2017). Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment. Molecules. Available at: [Link]
-
Talebian, S., et al. (2021). Catechol-based chemistry for hypoglycemia-responsive delivery of zinc-glucagon via hydrogel-based microneedle patch technology. Scientific Reports. Available at: [Link]
Sources
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- 2. Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A glucose-selective fluorescence sensor based on boronic acid-diol recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
Technical Deep Dive: Saccharide Sensing via (5-Aminonaphthalen-1-yl)boronic Acid
Executive Summary
This technical guide details the mechanism, application, and experimental protocols for using (5-aminonaphthalen-1-yl)boronic acid (and its derivatives) as a fluorescent sensor for saccharides. Unlike enzymatic assays (e.g., glucose oxidase), this small-molecule probe relies on reversible covalent bonding with cis-diols.
The detection mechanism is primarily governed by Intramolecular Charge Transfer (ICT) modulation. The 1,5-substitution pattern on the naphthalene ring creates a "push-pull" electronic system. Binding to a saccharide converts the electron-deficient boronic acid group into an electron-rich boronate anion, disrupting the ICT state and resulting in a measurable spectral response (typically a blue shift and intensity modulation).
Part 1: Mechanistic Principles
The Binding Event: Boronic Acid-Diol Complexation
The core recognition event is the reversible formation of a cyclic boronate ester between the boronic acid moiety and the cis-1,2- or cis-1,3-diol groups found on saccharides.
-
State A (Unbound): In aqueous media at neutral pH, the boronic acid exists in equilibrium between its trigonal planar (
) form and a tetrahedral ( ) hydroxyboronate anion. However, the of the arylboronic acid is typically high (~8.8). -
State B (Bound): Upon addition of a saccharide (e.g., D-Fructose), the diol condenses with the boronic acid. This esterification increases the Lewis acidity of the boron center, effectively lowering its
(often by 2-3 units). -
The Result: At physiological pH (7.4), the sugar-bound form preferentially adopts the tetrahedral anionic geometry . This geometric and electronic shift is the trigger for fluorescence modulation.
Fluorescence Modulation: The ICT Mechanism
The 5-amino-1-naphthaleneboronic acid probe functions as a donor-acceptor system:
-
Donor (D): The amine group at position 5 (electron-donating).
-
Acceptor (A): The boronic acid group at position 1 (electron-withdrawing).[1]
Mechanism of Signal Transduction:
-
Free Probe (ICT On): The electron-withdrawing nature of the neutral
group promotes charge transfer from the amine to the boron upon excitation. This creates a red-shifted emission band typical of ICT. -
Bound Probe (ICT Off/Altered): When the sugar binds, the boron becomes an anion (
). Anions are poor electron acceptors (and can even be electron-donating). This effectively "turns off" or drastically weakens the acceptor strength. -
Spectral Consequence: The disruption of the ICT pathway typically causes a hypsochromic (blue) shift in the fluorescence emission maximum and a change in quantum yield (often quenching, though derivative-dependent).
Caption: Pathway of saccharide binding converting the neutral boronic acid acceptor into an anionic species, disrupting ICT.
Selectivity Hierarchy
Monoboronic acids display a distinct affinity order based on the stability of the resulting cyclic esters. For 5-amino-1-naphthaleneboronic acid, the affinity typically follows: D-Fructose > D-Galactose > D-Mannose > D-Glucose [2]
-
Why Fructose? Fructose exists significantly in the furanose form, which provides a syn-periplanar cis-diol arrangement (at C2-C3) that is geometrically ideal for boronate ester formation.
-
Why Low Glucose Affinity? Glucose predominantly exists as a pyranose ring where the 1,2-diols are often trans or gauche, which is energetically less favorable for binding a single boronic acid.
Part 2: Experimental Protocol
Materials & Reagents[3][4][5][6]
-
Probe: (5-Aminonaphthalen-1-yl)boronic acid (Store at -20°C, protect from light).
-
Solvent: Methanol (HPLC grade) and Deionized Water (18.2 MΩ).
-
Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer.
-
Analytes: D-Fructose, D-Glucose (analytical grade).
Step-by-Step Titration Workflow
1. Stock Solution Preparation
-
Probe Stock (1 mM): Dissolve the probe in pure Methanol. Boronic acids can be sparingly soluble in neutral water and may undergo dehydration to form boroxines (anhydrides) in solid state. Methanol ensures monomeric solvation.
-
Sugar Stock (1 M): Prepare high-concentration stocks of saccharides in the experimental buffer.
2. Working Solution & pH Adjustment
-
Dilute the Probe Stock into the experimental buffer to a final concentration of 10 µM .
-
Solvent System: A common mixture is 33% Methanol / 67% Buffer (v/v) to ensure probe solubility while maintaining aqueous conditions for sugar binding.
-
pH Control: Adjust pH to 7.4 (physiological) or 9.0 (optimal sensitivity).
-
Note: At pH 9.0, the probe is closer to its
, maximizing the population of the reactive tetrahedral form upon sugar addition.
-
3. Fluorescence Titration
-
Place 2.0 mL of the 10 µM Probe solution into a quartz cuvette.
-
Record the initial spectrum (
).-
Excitation: 350 nm (verify absorption max).
-
Emission Scan: 370 nm – 600 nm.
-
-
Add aliquots of Sugar Stock (e.g., 0.5 – 100 mM final concentration).
-
Mix gently by inversion (do not introduce bubbles).
-
Incubate for 2 minutes to reach equilibrium.
-
Record the spectrum (
) for each concentration.
Caption: Experimental workflow for fluorescence titration of saccharides.
Part 3: Data Analysis & Interpretation
Spectral Observation
Upon binding, you should observe a shift in the emission maximum (
-
Blue Shift: Indicative of ICT disruption.
-
Intensity Change: Calculate the relative fluorescence change
or .
Calculating Binding Constants ( )
For a 1:1 binding model (typical for monoboronic acids and monosaccharides), use the Benesi-Hildebrand equation:
-
Plot:
vs. . -
Slope:
. -
Intercept:
. -
Calculation:
.
Quantitative Reference Table (Expected Trends)
| Analyte | Binding Affinity ( | Spectral Response | Notes |
| D-Fructose | 1000 - 4000 | High | Forms stable tridentate/bidentate esters. |
| D-Galactose | 100 - 300 | Moderate | Moderate affinity. |
| D-Glucose | < 50 | Low | Weak binding due to pyranose preference. |
Note: Values are approximate for pH 8-9 in aqueous methanol. Affinity drops significantly at pH 7.4.
Part 4: Troubleshooting & Validation
pH Sensitivity (The "On-Off" Switch)
The sensor is pH-dependent. If the pH drifts during titration, the intensity will change due to the protonation state of the amine or the boronate, independent of sugar binding.
-
Validation: Perform a "pH titration" of the probe without sugar to establish the
of the probe itself. Ensure your sugar titration is performed at a pH where the probe is stable (buffered capacity > 20 mM).
Interference
-
Lactate/Citrate:
-hydroxy acids can also bind boronic acids. -
Fluorescence Quenching: Ensure the sugar stock does not contain contaminants that quench fluorescence via collisional mechanisms (e.g., heavy metals, though rare in sugar stocks).
Solubility Check
If the fluorescence intensity drifts downward continuously over time without sugar addition, the probe may be precipitating. Increase the Methanol fraction or lower the probe concentration to 1-5 µM.
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link
-
Wang, W., Gao, X., & Wang, B. (2002). Boronic acid-based sensors.[2][3][4][5][6][7][8] Current Organic Chemistry, 6(14), 1285-1317. Link
-
Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.[1] Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. Link
-
Cao, H., & Heagy, M. D. (2004). Fluorescent detection of carbohydrates: The role of PET and ICT. Journal of Fluorescence, 14, 569–584. Link
-
Sun, X., & James, T. D. (2015). Glucose sensing with phenylboronic acid units. Chemical Reviews, 115(15), 8001-8037. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Using (5-Aminonaphthalen-1-yl)boronic acid for diol detection in biological samples
Application Note: Diol Detection in Biological Samples using (5-Aminonaphthalen-1-yl)boronic Acid
Introduction & Principle
The detection of cis-diol containing biomolecules—such as glucose, catecholamines (dopamine), and glycoproteins—is critical in metabolic research and drug development. While enzymatic assays (e.g., glucose oxidase) are standard, they often lack the versatility to detect non-glucose diols or glycosylated proteins.
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) is a synthetic fluorescent probe designed for the non-enzymatic, reversible detection of 1,2- and 1,3-diols. Unlike traditional anthracene-based probes that rely solely on Photoinduced Electron Transfer (PET), 5-ANBA utilizes an Intramolecular Charge Transfer (ICT) mechanism facilitated by the direct conjugation of the electron-donating amine (-NH₂) and the electron-withdrawing boronic acid (-B(OH)₂) on the naphthalene core.
Mechanism of Action
In aqueous media, the fluorescence of 5-ANBA is modulated by the electronic state of the boron atom.
-
Unbound State: The boronic acid group acts as an electron acceptor, establishing a specific ICT state with the amine donor.
-
Binding Event: Upon binding a cis-diol, the boronic acid converts from a neutral trigonal planar form (
) to an anionic tetrahedral boronate ester ( ). -
Signal Transduction: This geometry and charge change alters the electron-withdrawing capability of the boron, shifting the emission spectrum (typically blue-shift) or modulating intensity, allowing for ratiometric or "turn-on" detection.
Figure 1: Mechanism of diol sensing via boronate ester formation and electronic modulation.
Key Applications
| Application Area | Target Analyte | Relevance |
| Metabolic Disease | Glucose, Fructose | Continuous Glucose Monitoring (CGM) research; non-enzymatic stability. |
| Neuroscience | Dopamine, L-DOPA | Detection of catecholamines via the catechol diol moiety; relevant for Parkinson's research. |
| Oncology/Proteomics | Sialic Acid, Glycoproteins | Labeling of cell-surface glycans (sialyl Lewis X) often overexpressed in tumor cells. |
| Bioprocessing | Glycosylated Antibodies | Quality control of therapeutic antibodies (monitoring glycosylation levels). |
Experimental Protocol
Materials & Reagents
-
(5-Aminonaphthalen-1-yl)boronic acid (CAS 882527-38-0): >95% purity.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Buffer: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4 – 9.0.
-
Note: Boronic acid binding is pH-dependent. A pH slightly above the pKa of the probe (typically ~8.0–8.5) maximizes sensitivity by facilitating boronate anion formation.
-
-
Control Diol: D-Fructose (High affinity positive control).
Stock Solution Preparation
-
Weighing: Weigh 1.87 mg of 5-ANBA (MW ≈ 187.00 g/mol ).
-
Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.
-
Assay Workflow
Figure 2: Step-by-step assay workflow for diol detection.
Step 1: Working Solution Dilute the 10 mM DMSO stock into the assay buffer to a final concentration of 10–50 µM .
-
Optimization: Perform a concentration sweep. Too high concentration leads to self-quenching; too low reduces signal-to-noise.
Step 2: Sample Incubation Mix 100 µL of Working Solution with 100 µL of biological sample (or standard).
-
Blank: Buffer + Probe only.
-
Incubation: 15–30 minutes at room temperature (25°C) in a black 96-well plate.
Step 3: Measurement Using a fluorescence microplate reader:
-
Excitation: 310 nm (Optimize between 300–330 nm based on buffer pH).
-
Emission Scan: 350 nm to 600 nm.
-
Key Observation: Look for a decrease in peak intensity at ~510 nm and potentially a new peak appearance or increase at ~430 nm (Ratiometric shift).
Data Analysis & Troubleshooting
Calculating Binding Affinity ( )
Plot the fluorescence intensity change (
Interference & Selectivity
Boronic acids generally exhibit the following affinity order: Catechols (Dopamine) > Fructose > Galactose > Glucose
| Issue | Probable Cause | Solution |
| Low Sensitivity | pH is too low (below pKa). | Increase buffer pH to 8.5 or 9.0 to favor boronate formation. |
| High Background | Non-specific protein binding. | Use a reference channel or subtract background using a "no-boron" analog (e.g., 1-naphthylamine). |
| Fructose Interference | High affinity for fructose. | If measuring glucose, use a masking agent or specific boronic acid geometries (e.g., diboronic acids) for glucose selectivity.[1][2][3] |
References
-
Naphthalene-based Boronic Acid Isomers: Title: Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH.[4] Source: New Journal of Chemistry, 2013. Link:[Link]
-
General Mechanism of Boronic Acid Sensors: Title: Recent development of boronic acid-based fluorescent sensors.[2][5][6][7] Source: RSC Advances, 2018. Link:[Link]
-
Biosensing Applications: Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.[3][6] Source: Biosensors (MDPI), 2023. Link:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. raineslab.com [raineslab.com]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 7. Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Bioconjugation techniques involving the amine group of (5-Aminonaphthalen-1-yl)boronic acid
This guide details the bioconjugation protocols for (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) . This molecule is a bifunctional fluorophore scaffold featuring a boronic acid moiety (sugar/diol recognition) and a distal primary amine (bioconjugation handle).
Application Note: Bioconjugation of (5-Aminonaphthalen-1-yl)boronic Acid
Introduction & Mechanistic Basis
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) serves as a critical building block in the development of fluorescent glucose sensors and glycoprotein-targeting drug delivery systems. Its dual-functionality is defined by:
-
The Boronic Acid (C1 Position): Acts as a reversible Lewis acid receptor for 1,2- and 1,3-diols (e.g., glucose, sialic acid).[1] Upon binding a diol, the boron atom shifts from a trigonal planar (
) neutral state to a tetrahedral ( ) anionic boronate state. This geometric and electronic change is the basis for sensing. -
The Primary Amine (C5 Position): Located on the distal ring of the naphthalene system, this group serves as a nucleophilic "anchor." Unlike ortho-aminomethyl groups used in PET (Photoinduced Electron Transfer) switching, the C5-amine is electronically coupled to the fluorophore but sterically distinct from the binding site, making it ideal for tethering the sensor to hydrogels, proteins, or surfaces without abolishing sugar-binding activity.
Key Challenge: The boronic acid group is reactive toward diols and can form boroxines (anhydrides) under dehydration conditions. Bioconjugation protocols must preserve the boronic acid functionality while selectively reacting the amine.
Pre-Conjugation Considerations
| Parameter | Specification & Logic |
| Solubility | 5-ANBA is hydrophobic. Dissolve in anhydrous DMSO or DMF (10–50 mM stock). Avoid protic solvents (MeOH/EtOH) during activation steps if using moisture-sensitive crosslinkers. |
| pKa Management | The aromatic amine has a pKa |
| Boronic Acid Protection | Generally not required for amine-reactive chemistries. However, avoid buffers containing sorbitol, catechol, or Tris (which can complex boron). Use Phosphate, HEPES, or Carbonate buffers. |
Protocol A: NHS-Ester Coupling (Surface/Polymer Immobilization)
This protocol describes coupling 5-ANBA to a Carboxyl-functionalized substrate (e.g., NHS-activated hydrogel or protein) to create a glucose-sensing interface.
Materials
-
Ligand: 5-ANBA (dissolved in dry DMSO).
-
Substrate: NHS-activated polymer (e.g., PEG-NHS) or Protein.
-
Buffer: 0.1 M NaHCO
, pH 8.3 (Amine-free). -
Quencher: Ethanolamine or Glycine.
Step-by-Step Methodology
-
Preparation: Dissolve 5-ANBA in anhydrous DMSO to a concentration of 50 mM.
-
Activation (if starting from Carboxyl): If the substrate is not pre-activated, treat the carboxylated surface/polymer with EDC (10 equiv) and NHS (10 equiv) in MES buffer (pH 5.5) for 15 minutes.
-
Coupling Reaction:
-
Mix the NHS-activated substrate with the 5-ANBA solution.
-
Ratio: Use a 5–10 molar excess of 5-ANBA relative to NHS sites to compensate for the lower nucleophilicity of the aromatic amine.
-
Solvent: Ensure the final mixture contains 10–20% DMSO to keep the fluorophore soluble.
-
Incubation: React for 4–12 hours at Room Temperature (RT) in the dark.
-
-
Quenching: Add 1 M Ethanolamine (pH 8.5) to a final concentration of 50 mM. Incubate for 30 minutes to block unreacted NHS esters.
-
Purification:
-
For Proteins: Desalt using a PD-10 column or dialyze against PBS (pH 7.4).
-
For Hydrogels: Wash extensively with DMSO, then 50% MeOH/Water, then PBS to remove non-covalently adsorbed dye.
-
Protocol B: Reductive Amination (Aldehyde Ligation)
Ideal for conjugating 5-ANBA to aldehyde-functionalized polysaccharides (e.g., oxidized dextran) or cell surface glycans.
Materials
-
Aldehyde Source: Periodate-oxidized Dextran or aldehyde-functionalized glass slides.
-
Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) or Picoline Borane Complex (safer alternative). -
Solvent: 1% Acetic Acid in Methanol (organic phase) or Acetate Buffer pH 5.0 (aqueous phase).
Step-by-Step Methodology
-
Schiff Base Formation:
-
Dissolve 5-ANBA in MeOH/DMSO (1:1).
-
Add to the aldehyde-containing substrate.
-
Adjust pH to 4.5–5.5 using acetic acid. This protonates the aldehyde oxygen, facilitating attack by the weak aromatic amine.
-
Incubate for 2 hours at RT.
-
-
Reduction:
-
Add NaBH
CN (Caution: Toxic) to a final concentration of 50 mM. -
React for 4–16 hours at RT.
-
Note: The boronic acid group on 5-ANBA is stable to NaBH
CN under these conditions.
-
-
Validation: The linkage formed is a secondary amine, which is stable.
-
Wash: Rinse with MeOH and Water to remove excess reagents.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for 5-ANBA conjugation.
Caption: Decision tree for 5-ANBA conjugation based on target functional groups.
Quality Control & Validation
To ensure the conjugation was successful and the boronic acid is still active:
-
UV-Vis Absorbance:
-
Monitor the naphthalene absorbance bands (
nm). -
A bathochromic shift (red shift) often occurs upon conversion of the amine to an amide.
-
-
Functional Fluorescence Assay (The "Fructose Test"):
-
The fluorescence of naphthalene boronic acids typically changes upon binding diols.
-
Protocol: Take the conjugate (e.g., 5-ANBA-labeled hydrogel). Measure fluorescence intensity (
nm). -
Add D-Fructose (100 mM) .
-
Result: A significant change in intensity (quenching or enhancement, depending on the specific environment) confirms that the Boronic Acid moiety is intact and functional.
-
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[2] Angewandte Chemie International Edition.
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research.
-
Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Reductive Amination chemistry).
-
Sun, X., et al. (2014). Boronic Acid-Based Fluorescent Sensors for Carbohydrates.[1] Chemical Reviews.
Sources
Application Note: Preparation of Hydrogels Containing (5-Aminonaphthalen-1-yl)boronic Acid Moieties
Abstract
This guide details the protocol for synthesizing and characterizing fluorescent hydrogels functionalized with (5-Aminonaphthalen-1-yl)boronic acid (ANBA). Unlike passive hydrogels, ANBA-modified networks exhibit "smart" responsiveness to cis-diols (e.g., glucose, fructose) via a reversible boronate ester formation. This interaction modulates the photoinduced electron transfer (PET) mechanism of the naphthalene fluorophore, enabling label-free optical sensing. This document provides two validated synthesis routes: (A) Direct Copolymerization of a modified monomer and (B) Post-Polymerization conjugation, alongside critical functional validation steps.
Introduction & Mechanism[1][2][3]
The integration of boronic acids into polymer networks creates materials capable of sensing saccharides or releasing cargo in response to hyperglycemic triggers.[1] The specific moiety, (5-Aminonaphthalen-1-yl)boronic acid , serves a dual purpose:
-
Receptor: The boronic acid group forms cyclic esters with 1,2- or 1,3-diols.[2]
-
Transducer: The naphthalene core acts as a fluorophore.
The PET Mechanism (Sensing Logic)
The fluorescence of the naphthalene moiety is governed by the electronic state of the amine and boron groups.
-
OFF State (Low Fluorescence): In the absence of diols, the lone pair electrons on the nitrogen (amine) or the empty p-orbital of the boron can quench the naphthalene fluorescence via Photoinduced Electron Transfer (PET).
-
ON State (High Fluorescence): Binding to glucose converts the trigonal planar boron (sp²) to a tetrahedral boronate anion (sp³). This geometric and electronic shift disrupts the PET quenching pathway, resulting in a significant increase in fluorescence intensity.
Mechanistic Diagram
Caption: Logic flow of the Photoinduced Electron Transfer (PET) mechanism governing the fluorescence response of ANBA moieties to glucose binding.
Materials & Pre-Synthesis Considerations
Reagent Selection Table
| Reagent | Grade/Purity | Role | Critical Note |
| (5-Aminonaphthalen-1-yl)boronic acid | >97% | Functional Moiety | Store under Ar/N2; sensitive to oxidation. |
| Acryloyl Chloride | >96% | Monomer Precursor | Highly reactive; use fresh or distilled. |
| Acrylamide (AAm) | Electrophoresis | Backbone Monomer | Main structural component. |
| N,N'-Methylenebisacrylamide (BIS) | >99% | Crosslinker | Controls pore size and swelling ratio. |
| Ammonium Persulfate (APS) | ACS Reagent | Initiator | Prepare fresh 10% solution daily. |
| TEMED | >99% | Catalyst | Accelerates radical generation. |
| DMSO / DMF | Anhydrous | Solvent | Strictly anhydrous for Step 1 (Monomer Prep). |
Experimental Protocols
Route A: Synthesis of Polymerizable Monomer (Recommended)
Rationale: Direct copolymerization ensures a homogeneous distribution of the fluorophore throughout the hydrogel matrix, superior to post-grafting methods.
Step 1: Synthesis of N-(1-borononaphthalen-5-yl)acrylamide (ANBA-AAm)
-
Dissolution: Dissolve 1.0 g (approx. 5.3 mmol) of (5-Aminonaphthalen-1-yl)boronic acid in 20 mL of anhydrous THF (or DMF) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to act as an acid scavenger. Cool the mixture to 0°C on an ice bath.
-
Acrylation: Dropwise add 1.2 equivalents of Acryloyl Chloride (dissolved in 5 mL THF) over 30 minutes.
-
Observation: A white precipitate (TEA·HCl) will form.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.
-
Purification: Filter off the precipitate. Concentrate the filtrate under reduced pressure. Precipitate the product in cold diethyl ether. Filter and dry under vacuum.
-
Validation: Check structure via ¹H NMR (look for vinyl protons at 5.5–6.5 ppm).
-
Step 2: Hydrogel Polymerization
-
Monomer Mix: In a glass vial, dissolve the following in 5 mL degassed DI water (use 10% DMSO if ANBA-AAm solubility is low):
-
Acrylamide (AAm): 450 mg
-
ANBA-AAm (from Step 1): 50 mg (Adjust based on desired sensitivity; ~10 wt%)
-
BIS (Crosslinker): 10 mg
-
-
Initiation: Nitrogen purge the solution for 10 minutes to remove oxygen (radical scavenger).
-
Gelation: Add 20 µL of 10% APS solution and 2 µL of TEMED. Gently swirl.
-
Curing: Pipette the solution into a mold (e.g., between two glass plates with a 1mm spacer). Allow to polymerize for 2 hours at room temperature.
-
Washing: Remove hydrogel discs and wash in DI water for 24 hours (change water 3x) to remove unreacted monomers.
Route B: Post-Polymerization Modification (Alternative)
Rationale: Used when the boronic acid moiety is sensitive to radical polymerization conditions.
-
Synthesize a Poly(acrylic acid) (PAA) hydrogel using Acrylic Acid and BIS.
-
Activate carboxyl groups: Soak hydrogel discs in 50 mM MES buffer (pH 5.5) containing EDC (50 mM) and NHS (50 mM) for 1 hour.
-
Coupling: Transfer activated gels to a solution of (5-Aminonaphthalen-1-yl)boronic acid (dissolved in minimal DMSO/Buffer pH 7.4).
-
Reaction: Shake gently for 24 hours at 4°C.
-
Wash extensively to remove unbound fluorophore.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of ANBA-functionalized hydrogels via the copolymerization route.
Functional Validation & Characterization
Spectroscopic Validation (Self-Validating Step)
Before functional testing, confirm the incorporation of the moiety.
-
UV-Vis: The washed hydrogel should exhibit the characteristic absorption band of the naphthalene derivative (approx. 300–350 nm).
-
Fluorescence: Excitation at ~300 nm should yield low emission (OFF state) in pure water/buffer.
Glucose Response Protocol
-
Equilibration: Incubate hydrogel discs in PBS (pH 7.4) until equilibrium swelling is reached.
-
Titration: Prepare glucose solutions in PBS ranging from 0 mM to 50 mM (physiologically relevant range).
-
Measurement: Place the hydrogel in a quartz cuvette or microplate well. Add glucose solution.[3][1][4]
-
Readout: Measure Fluorescence Emission (Excitation: 300 nm; Emission range: 380–500 nm).
-
Control: Repeat with Fructose . Note: Boronic acids typically bind fructose with higher affinity than glucose. A strong response to fructose confirms the boronic acid is active, validating the system even if glucose response is subtle.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Fluorescence Change | Oxidation of Boronic Acid | Use fresh ANBA; keep reaction under inert atmosphere. |
| High Background Signal | Incomplete Washing | Wash hydrogel for 48h with frequent water changes. |
| Opaque Hydrogel | Phase Separation | Increase DMSO ratio in monomer mix; reduce crosslinker (BIS). |
| Low Sensitivity | pH Mismatch | Ensure Buffer pH > pKa of the boronic acid (typically pH 7.4–8.5). |
References
-
Glucose-Responsive Boronic Acid Hydrogels
-
Fluorescence Mechanism of Boronic Acids
-
Source:
- Relevance: Details the excited-state intramolecular proton transfer (ESIPT) and PET mechanisms used for detection.
-
-
Hydrogel Synthesis Protocols
-
Source:
- Relevance: Provides specific conditions for acrylamide/boronic acid copolymerization and rheological characteriz
-
-
Boronate Ester Formation Kinetics
-
Source:
- Relevance: Critical data on pH dependence and diol binding constants (Fructose vs. Glucose).
-
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
Developing non-invasive glucose monitoring devices using boronic acid fluorescence
Application Note: Developing Non-Invasive Glucose Monitoring Devices Using Boronic Acid Fluorescence
Executive Summary
The transition from invasive finger-prick glucometers to continuous, non-invasive monitoring represents the "holy grail" of diabetes management. While enzymatic sensors (Glucose Oxidase) dominate the market, they suffer from instability during sterilization and limited shelf-life. Boronic Acid (BA) derivatives offer a synthetic, robust alternative. This guide details the development of fluorescence-based BA sensors, focusing on Photoinduced Electron Transfer (PET) mechanisms, rational chemical design for selectivity, and fabrication protocols for hydrogel-based ocular devices.
Mechanism of Action: The Fluorescence Switch
To design a functional sensor, one must understand the atomic-level "switch" that couples glucose binding to photon emission.
The Boronic Acid Equilibrium
Boronic acids act as Lewis acids.[1] In aqueous media, they exist in an equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[2]
-
Neutral Form: Electron-deficient boron (
). -
Anionic Form: Electron-rich boron (
), formed upon binding hydroxide ( ) or a diol (glucose).[3]
The PET Mechanism (OFF ON)
Most fluorescent BA sensors rely on Photoinduced Electron Transfer (PET) .[3]
-
OFF State (No Glucose): The fluorophore (e.g., anthracene) is excited by light. However, a neighboring nitrogen atom (amine linker) has a lone pair of electrons. This lone pair transfers an electron to the excited fluorophore's HOMO, quenching the fluorescence non-radiatively.
-
ON State (Glucose Bound): When glucose binds, it forms a cyclic boronate ester. This increases the Lewis acidity of the boron, strengthening the interaction between the boron and the nitrogen lone pair (B···N bond). This interaction "occupies" the lone pair, preventing it from quenching the fluorophore. Fluorescence is restored.[4]
Critical Design Parameter: The pKa of the boronic acid must be tuned to the physiological pH of the target fluid (e.g., Tear fluid pH 7.0–7.4). If the pKa is too high, the sensor will not bind glucose effectively at neutral pH.
Diagram 1: PET Mechanism & Glucose Binding
Caption: The PET mechanism switches fluorescence ON when glucose binding facilitates a B-N interaction, blocking the quenching electron transfer.[3]
Strategic Sensor Design
Selectivity: The Fructose Problem
Monoboronic acids bind Fructose (
-
Rationale: Glucose is a glucopyranose with multiple diol sites. A sensor with two boronic acid groups spaced correctly (e.g., on an anthracene scaffold) can "clamp" onto a single glucose molecule at two positions (1,2- and 4,6-diols).[3] Fructose cannot bridge this gap as effectively, reversing the selectivity in favor of glucose [1][2].
Fluorophore Choice
-
Anthracene: High quantum yield, stable, easily modified. Excitation ~370-380 nm, Emission ~410-430 nm.
-
Pyrene: Long lifetime, but prone to excimer formation (concentration dependent).[3]
-
Recommendation: Use 9,10-bis(boronobenzyl)anthracene derivatives for optimal glucose selectivity and PET efficiency.[3]
Experimental Protocols
Protocol A: Synthesis of Anthracene-Diboronic Acid Probe
Objective: Synthesize a glucose-selective fluorescent probe.[5][6][7][8][9]
-
Reagents: 9,10-Bis(chloromethyl)anthracene, 3-aminophenylboronic acid, Potassium carbonate (
), Acetonitrile (ACN).[3] -
Procedure:
-
Dissolve 1.0 eq of 9,10-Bis(chloromethyl)anthracene in dry ACN.
-
Add 2.5 eq of 3-aminophenylboronic acid and 5.0 eq of
. -
Reflux under Nitrogen for 24 hours.
-
Cool to room temperature, filter off inorganic salts.
-
Evaporate solvent and purify via silica gel column chromatography (DCM:MeOH gradient).
-
-
Validation: Verify structure via
-NMR and Mass Spectrometry (ESI-MS). Look for characteristic anthracene peaks (7.5-8.5 ppm) and boronic acid -OH peaks.
Protocol B: In Vitro Glucose Response Assay (Titration)
Objective: Determine the Binding Constant (
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer Saline (PBS) mixed with Methanol (1:1 v/v) to ensure solubility, adjusted to pH 7.4 .[3]
-
Note: Methanol is often needed for anthracene derivatives; for hydrogel devices, water solubility is achieved via copolymerization (see Protocol D).
-
-
Stock Solutions:
-
Probe Stock: 10
M in Buffer. -
Glucose Stock: 1.0 M in Buffer.
-
-
Titration Steps:
-
Place 2 mL of Probe Stock in a quartz cuvette.
-
Record initial Fluorescence Spectrum (
) (Ex: 380 nm, Em: 400-600 nm). -
Add Glucose Stock sequentially to reach concentrations of 0, 1, 2, 5, 10, 20, 50 mM.
-
Mix and equilibrate for 2 minutes after each addition.
-
Record Fluorescence (
) at each step.[4]
-
-
Data Analysis:
Protocol C: Selectivity & Interference Testing
Objective: Confirm the sensor distinguishes glucose from interfering metabolites.
-
Interferents: Prepare 10 mM solutions of Fructose, Lactate, and Galactose.
-
Assay:
-
Measure fluorescence response of the probe to 5 mM Glucose (physiological baseline).
-
Measure response to 0.1 mM Fructose and 1 mM Lactate (typical tear/blood levels).[3]
-
Crucial Step: Perform a "Competition Assay" by adding interferents to the glucose solution. The signal should not deviate by >5%.
-
Protocol D: Device Fabrication (Smart Hydrogel)
Objective: Immobilize the sensor into a HEMA-based contact lens matrix.
-
Monomer Mix:
-
Curing:
-
Inject the mixture into a contact lens mold (polypropylene).
-
Expose to UV light (365 nm, 10 mW/cm²) for 30 minutes.
-
-
Washing:
-
Remove lens from mold.
-
Soak in DI water for 24 hours to remove unreacted monomers and DMSO.
-
-
Device Validation:
-
Place lens in a custom holder with a flow cell.
-
Pump artificial tear fluid (pH 7.4) with varying glucose levels.
-
Monitor fluorescence using a fiber-optic spectrometer.
-
Data Analysis & Visualization
Quantitative Summary
| Parameter | Monoboronic Sensor | Diboronic (Anthracene) Sensor | Target Requirement |
| Glucose | ~100 | ~3000 - 4000 | > 1000 |
| Fructose Interference | High ( | Low ( | Minimal |
| Response Time | < 1 min | < 1 min | Real-time |
| Reversibility | 100% | 100% | 100% |
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to hydrogel device validation.
Troubleshooting & Common Pitfalls
-
Fluorescence Quenching (Aggregation):
-
pH Sensitivity:
-
Leaching:
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1994). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link
-
Sun, X., & James, T. D. (2015). Glucose sensing in supramolecular chemistry. Chemical Reviews, 115(15), 8001–8037.[3] Link
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Benesi-Hildebrand analysis).
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A glucose-sensing contact lens: from bench top to patient.[12] Current Opinion in Biotechnology, 16(1), 100–107. Link
-
Elsherif, M., et al. (2018). Wearable Contact Lens Biosensors for Continuous Glucose Monitoring Using Smartphones.[12][13][14] ACS Nano, 12(6), 5452-5462. Link
Sources
- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www3.nd.edu [www3.nd.edu]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive Glucose Monitoring with a Contact Lens and Smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Functionalization of Nanoparticles with (5-Aminonaphthalen-1-yl)boronic acid
Introduction: Bridging Nanotechnology and Molecular Recognition
The convergence of nanotechnology with targeted molecular recognition offers unprecedented opportunities in advanced drug delivery, diagnostics, and biosensing. A key strategy in this domain is the surface functionalization of nanoparticles with ligands that can selectively interact with biological targets. Boronic acids, particularly aryl boronic acids, have emerged as a versatile class of ligands due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1] This interaction is of profound biological relevance as many significant biomolecules, including cell surface glycans, glycoproteins, and ribonucleosides, feature diol moieties.
(5-Aminonaphthalen-1-yl)boronic acid is a particularly compelling functionalizing agent. The naphthalene core provides a rigid, planar scaffold that can enhance binding affinities through π-π stacking interactions with biological receptors. The boronic acid group serves as the targeting moiety for diol-containing structures, while the primary amine provides a versatile chemical handle for covalent attachment to a wide array of nanoparticle platforms. This dual-functionality allows for the rational design of sophisticated nanocarriers and probes.
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of carboxylated nanoparticles with (5-Aminonaphthalen-1-yl)boronic acid. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline a suite of characterization techniques to validate the successful conjugation and assess the properties of the resulting functionalized nanoparticles.
Part 1: Foundational Principles and Strategic Considerations
The Chemistry of Boronic Acid-Diol Interactions
Boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] The latter is the species that readily complexes with diols. The pH of the surrounding environment plays a critical role in this equilibrium. Therefore, the binding affinity of boronic acid-functionalized nanoparticles to their diol targets can be modulated by pH, a feature that can be exploited for stimuli-responsive drug release in acidic tumor microenvironments.
The Role of the Amine Handle: A Gateway for Conjugation
The primary amine on (5-Aminonaphthalen-1-yl)boronic acid is the key to its attachment to nanoparticle surfaces. One of the most robust and widely used methods for this purpose is carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] This chemistry efficiently forms stable amide bonds between the amine group of the boronic acid ligand and carboxyl groups present on the nanoparticle surface.[3][5]
Choice of Nanoparticle Platform
The protocols outlined herein are broadly applicable to any nanoparticle system that presents carboxyl groups on its surface. This includes:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA) or polyethylene glycol (PEG)-based copolymers.
-
Gold Nanoparticles (AuNPs): Often functionalized with a carboxyl-terminated self-assembled monolayer (SAM), for instance, using mercaptoundecanoic acid.
-
Iron Oxide Nanoparticles (IONPs): Which can be coated with carboxyl-containing polymers or silanes to enable conjugation.
The choice of the core nanoparticle will depend on the intended application, such as drug delivery, magnetic targeting, or optical sensing.
Part 2: Synthesis and Preparation of Starting Materials
While (5-Aminonaphthalen-1-yl)boronic acid is commercially available from several suppliers, an understanding of its synthesis provides valuable context. Aryl boronic acids are typically synthesized through methods such as the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis, or via palladium-catalyzed Miyaura borylation of an aryl halide.[1][6] For the purposes of these protocols, we will begin with commercially sourced (5-Aminonaphthalen-1-yl)boronic acid.
Table 1: Properties of (5-Aminonaphthalen-1-yl)boronic acid
| Property | Value |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| Molecular Weight | 187.01 g/mol |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Part 3: Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles via EDC/Sulfo-NHS Chemistry
This two-step protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions such as nanoparticle aggregation.[2]
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, AuNPs, IONPs)
-
(5-Aminonaphthalen-1-yl)boronic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS or other appropriate buffer for the specific nanoparticle type.
-
Ultrasonic bath/sonicator
-
Centrifuge capable of pelleting the nanoparticles
Workflow Diagram:
Caption: Workflow for EDC/Sulfo-NHS mediated nanoparticle functionalization.
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a desired stock concentration (e.g., 10 mg/mL).
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and Sulfo-NHS. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a semi-stable NHS-ester intermediate.[2]
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticles to pellet them. The required speed and time will depend on the nanoparticle size and density.
-
Carefully aspirate and discard the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.4). This step is crucial to remove the acidic activation buffer and adjust the pH for efficient amine coupling.[7]
-
-
Conjugation Reaction:
-
Prepare a solution of (5-Aminonaphthalen-1-yl)boronic acid in Coupling Buffer. A 10-50 fold molar excess relative to the nanoparticles is a good starting point for optimization.
-
Add the boronic acid solution to the resuspended activated nanoparticles.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.
-
-
Quenching and Final Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will deactivate any remaining active NHS-esters.[8]
-
Incubate for 15-30 minutes at room temperature.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Discard the supernatant and wash the pellet 2-3 times with Washing Buffer to remove unreacted ligand and by-products.
-
After the final wash, resuspend the purified, functionalized nanoparticles in the desired Storage Buffer.
-
Part 4: Characterization and Validation
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. A multi-technique approach provides a comprehensive validation of the conjugation process.
Dynamic Light Scattering (DLS) and Zeta Potential
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, while zeta potential is an indicator of their surface charge and colloidal stability.[9][10][11]
-
Expected Outcome: A slight increase in the hydrodynamic diameter is expected upon conjugation of the boronic acid ligand. The zeta potential should also shift, reflecting the change in surface chemistry. For carboxylated nanoparticles, which typically have a negative zeta potential, the conjugation of the amine-containing ligand will likely lead to a less negative or even positive zeta potential, depending on the surface density of the ligand and the pH of the medium.[9][11]
Table 2: Representative DLS and Zeta Potential Data
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 |
| Bare Carboxylated Nanoparticles | 150 ± 5 | < 0.15 | -35 ± 4 |
| Functionalized Nanoparticles | 158 ± 6 | < 0.20 | -15 ± 5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.[6][12]
-
Expected Outcome: Comparison of the FTIR spectra of the bare and functionalized nanoparticles should reveal new peaks corresponding to the conjugated ligand. Key expected changes include:
-
Appearance of aromatic C=C stretching vibrations from the naphthalene ring (around 1500-1600 cm⁻¹).
-
Appearance of peaks associated with the B-O stretching of the boronic acid group.
-
Evidence of amide bond formation (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a highly sensitive surface analysis technique that provides information on the elemental composition and chemical states of the elements on the nanoparticle surface.[1][13][14]
-
Expected Outcome: The XPS survey scan of the functionalized nanoparticles should show the appearance of signals for Boron (B 1s) and Nitrogen (N 1s), which are absent in the bare carboxylated nanoparticles.[14] High-resolution scans of the C 1s, N 1s, and B 1s regions can provide further confirmation of the chemical environment and successful amide bond formation.
Validation Workflow Diagram:
Caption: A multi-technique workflow for validating nanoparticle functionalization.
Conclusion and Future Outlook
The protocols and characterization strategies detailed in this guide provide a robust framework for the successful functionalization of nanoparticles with (5-Aminonaphthalen-1-yl)boronic acid. This surface modification endows nanoparticles with the ability to target diol-containing biomolecules, opening up exciting avenues for research in targeted drug delivery to cancer cells overexpressing sialic acid, the development of glucose-responsive insulin delivery systems, and the creation of novel biosensors for glycoproteins and RNA. The inherent modularity of the described EDC/Sulfo-NHS coupling chemistry allows for its adaptation to a wide range of nanoparticle materials and other amine-containing ligands, making it a cornerstone technique in the field of bioconjugation and nanomedicine.
References
-
Boronic acid. In Wikipedia. [Link]
-
Conjugating Carboxyl Functionalized Gold Nanoparticles. NanoHybrids. [Link]
-
XPS characterization of functionalized gold nanoparticles. (2012, March 26). Morressier. [Link]
-
Perrin, F. M., et al. (2008). FTIR and XPS Study of Pt Nanoparticle Functionalization and Interaction with Alumina. Langmuir, 24(11), 5835-5843. [Link]
-
(PDF) Characterization of Nanoparticles by FTIR and FTIR-Microscopy. ResearchGate. [Link]
-
X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. (2011, August 18). PMC. [Link]
-
Surface Characterization of Functionalized Gold Nanoparticles. Society For Biomaterials. [Link]
-
Surface characterization of nanoparticles using near-field light scattering. (2018, April 18). Beilstein Journals. [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI. [Link]
-
Characterization of Amino-Functionalized Ferromagnetic Nanoparticles with Glutaraldehyde Cross-linking. (2021, May 25). Penerbit UTHM. [Link]
-
Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2023, August 25). Chemical Engineering Transactions. [Link]
-
Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? ResearchGate. [Link]
-
Nanopartz All About EDC Chemistry with Gold Nanoparticles. Nanopartz. [Link]
-
Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions? ResearchGate. [Link]
-
Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. (2022, December 26). MDPI. [Link]
-
(PDF) Characterization of Nanoparticles by Light Scattering. ResearchGate. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC. [Link]
-
Nanoparticle Properties: Size, Zeta Potential and Structure. Wyatt Technology. [Link]
-
Boronic Acid Functionalized Au Nanoparticles for Selective MicroRNA Signal Amplification in Fiber-Optic Surface Plasmon Resonance Sensing System. (2018, May 25). PubMed. [Link]
-
Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. (2025, February 13). YouTube. [Link]
-
Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. (2024, November 27). Polymer Chemistry (RSC Publishing). [Link]
-
Gold nanoparticle conjugation. AURION. [Link]
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- 3. 882527-38-0|(5-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
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- 14. osti.gov [osti.gov]
Application Notes & Protocols: Derivatizing (5-Aminonaphthalen-1-yl)boronic Acid for Advanced Cell Imaging
Introduction: The Versatility of a Naphthalene Scaffold
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) represents a highly versatile molecular scaffold for the development of sophisticated fluorescent probes. Its naphthalene core provides intrinsic fluorescence, while its two key functional groups—a nucleophilic amino group and an electrophilic boronic acid—offer orthogonal handles for chemical modification. This dual functionality allows for the rational design of probes that can selectively detect a wide array of biologically significant analytes, from reactive oxygen species (ROS) to metal ions and pH fluctuations, making it an invaluable tool for researchers in cell biology and drug development.
The power of 5-ANBA lies in its capacity to be transformed into "smart" molecular sensors. By strategically modifying either the boronic acid or the amino group, we can modulate the electronic properties of the naphthalene fluorophore. This modulation is often designed to be dependent on the presence of a specific analyte, leading to a measurable change in fluorescence—such as an increase in intensity ("turn-on"), a shift in emission wavelength (ratiometric), or a change in fluorescence lifetime. This guide provides the foundational principles and detailed protocols for derivatizing 5-ANBA to create potent probes for live-cell imaging.
Pillar 1: Principles of Derivatization & Probe Design
The design of a successful fluorescent probe hinges on a clear understanding of the sensing mechanism. For 5-ANBA, two primary strategies dominate, each leveraging one of the key functional groups.
Strategy A: The Boronic Acid Moiety as a Reactive Oxygen Species (ROS) Sensor
The boronic acid group is an exceptional reactive trigger for detecting hydrogen peroxide (H₂O₂), a critical signaling molecule and a key biomarker for oxidative stress.[1][2] The underlying mechanism is a highly selective, irreversible oxidation of the boronate to a corresponding phenol.[3]
The Causality: This chemical transformation is profound from a photophysical perspective. The conversion of the electron-withdrawing boronic acid to a strongly electron-donating hydroxyl group drastically alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. This change in electronic character "switches on" the fluorescence, resulting in a significant increase in emission intensity upon reaction with H₂O₂.[3][4] This mechanism provides excellent selectivity for H₂O₂ over other ROS like superoxide or nitric oxide, which are not capable of effecting the same transformation.[1]
Materials & Reagents
-
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA)
-
Pinacol
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Hydrogen peroxide solution (30%)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
Procedure
-
Esterification of 5-ANBA: a. To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-ANBA (1 equivalent) and pinacol (1.2 equivalents). b. Add anhydrous toluene to dissolve the reagents. c. Heat the mixture to reflux for 4-6 hours, collecting the water generated in the Dean-Stark trap. Causality: This azeotropic removal of water drives the equilibrium towards the formation of the ester product. d. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane. b. Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane. Causality: Chromatography separates the desired boronate ester from unreacted pinacol and any side products, ensuring high purity which is critical for reliable cell imaging results. c. Combine the fractions containing the pure product and evaporate the solvent. d. Characterize the final product using ¹H NMR and Mass Spectrometry to confirm its structure and purity.
-
Preparation for Cell Imaging: a. Prepare a 10 mM stock solution of the purified probe in DMSO. Store at -20°C, protected from light. b. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM). Trustworthiness: It is crucial to test a range of concentrations to find the optimal balance between bright signal and low cytotoxicity.
-
Live-Cell Imaging Protocol: a. Plate cells on glass-bottom dishes and allow them to adhere overnight. b. Wash the cells once with warm PBS (pH 7.4). c. Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C. d. Wash the cells twice with warm PBS to remove any excess probe. e. To induce oxidative stress, treat the cells with a known concentration of H₂O₂ (e.g., 50-100 µM) for 15-30 minutes. Include a control group of cells that are not treated with H₂O₂. f. Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters for the naphthalene fluorophore (typically Ex: ~340 nm, Em: ~450-550 nm, which will shift upon oxidation).
Protocol 2: Synthesis of a 5-ANBA-Derived Schiff Base for pH or Metal Ion Sensing
This protocol describes the derivatization of the amino group of 5-ANBA via Schiff base formation with 2-hydroxy-1-naphthaldehyde. The resulting probe can be used to detect changes in pH or the presence of specific metal ions.
Materials & Reagents
-
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA)
-
2-Hydroxy-1-naphthaldehyde
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
HEPES buffer
-
Solutions of various metal salts (e.g., AlCl₃, MgCl₂)
Procedure
-
Schiff Base Condensation: a. Dissolve 5-ANBA (1 equivalent) and 2-hydroxy-1-naphthaldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask. [5] b. Add a catalytic amount (2-3 drops) of glacial acetic acid. Causality: The acid catalyzes the dehydration step of imine formation, significantly increasing the reaction rate. c. Heat the mixture to reflux for 6-8 hours. A colored precipitate may form as the reaction progresses. d. Monitor the reaction by TLC. e. Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume and induce precipitation by adding cold water.
-
Purification and Characterization: a. Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials. b. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Schiff base probe. c. Confirm the structure and purity of the product by ¹H NMR and Mass Spectrometry.
-
Spectroscopic Titration (Validation): a. Prepare a solution of the probe in a suitable buffer (e.g., 20 mM HEPES in an ethanol/water mixture). [6][7] b. To test for metal ion sensing, record the fluorescence spectrum of the probe. Then, incrementally add aliquots of a specific metal ion stock solution (e.g., Al³⁺) and record the spectrum after each addition. c. To test for pH sensing, prepare a series of buffers across a range of pH values. Add the probe to each buffer and record the fluorescence spectrum. Trustworthiness: This titration is a critical validation step to confirm that the probe responds to the target analyte with a measurable and dose-dependent change in fluorescence.
-
Cellular Application: a. Prepare a stock solution of the purified probe in DMSO. b. Load cells with the probe at a working concentration of 1-10 µM for 30-60 minutes. c. To image metal ions, incubate the probe-loaded cells with the metal ion of interest. d. Image the cells using fluorescence microscopy, comparing the fluorescence of control cells versus treated cells.
Pillar 3: Data Interpretation & Validation
The successful derivatization of 5-ANBA must be confirmed through rigorous characterization. The resulting data should be presented clearly for easy interpretation.
Table 1: Key Characterization Parameters for 5-ANBA Derivatives
| Parameter | Method | Purpose | Expected Outcome for a Successful Probe |
| Structural Identity | ¹H NMR, ¹³C NMR, HRMS | To confirm the covalent structure of the synthesized derivative. | Spectra consistent with the proposed chemical structure; accurate mass matching the calculated value. |
| Purity | HPLC, TLC | To ensure the absence of fluorescent impurities. | A single major peak in the chromatogram (>95% purity). |
| Photophysical Properties | UV-Vis & Fluorescence Spectroscopy | To determine the probe's optical characteristics. | Defined absorbance (λ_abs) and emission (λ_em) maxima; calculation of Stokes Shift. |
| Quantum Yield (Φ) | Comparative Method | To quantify the efficiency of fluorescence emission. | Low Φ for the "off" state, significantly higher Φ for the "on" state after reacting with the analyte. |
| Selectivity | Fluorescence Spectroscopy | To validate the probe's specific response to the target analyte. | Strong fluorescence change with the target analyte; minimal or no response with other relevant species. [1] |
| Cytotoxicity | MTT or similar assay | To ensure the probe is not harmful to cells at working concentrations. | High cell viability (>90%) after incubation with the probe. |
Conclusion
(5-Aminonaphthalen-1-yl)boronic acid is a powerful and adaptable platform for creating fluorescent probes tailored to specific biological questions. By leveraging the distinct reactivity of its boronic acid and amino functional groups, researchers can design sensors for a multitude of analytes. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, validation, and application of these probes in live-cell imaging, enabling deeper insights into the complex chemical dynamics of living systems.
References
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst (RSC Publishing).
- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances.
- Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society.
- A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate.
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics.
- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. PubMed Central (PMC).
- A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. ACS Chemical Biology.
- Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PubMed Central (PMC).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (5-Aminonaphthalen-1-yl)boronic Acid Sensors
The following technical guide is structured as a Tier-3 Support resource for researchers encountering performance issues with (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) sensors.
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Fluorescence Spectroscopy Division Subject: Troubleshooting Low Quantum Yield (QY) and Signal-to-Noise Ratios[1]
Executive Summary
(5-Aminonaphthalen-1-yl)boronic acid is a classic "push-pull" fluorophore. Its sensing mechanism relies on the electronic communication between the electron-donating amine group (position 5) and the electron-accepting boronic acid group (position 1) across the naphthalene system.
Low quantum yield in this system is rarely a synthesis failure but rather a photophysical suppression caused by three environmental factors:
-
Solvent-Induced Quenching: Water molecules non-radiatively deactivate the excited state via hydrogen bonding with the amine.
-
Incorrect pH/pKa Alignment: The sensor operates via an ionization switch; incorrect pH locks the sensor in the "Off" state.
-
Buffer Interference: Competitive binding by buffer ions (e.g., phosphate, Tris).[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My sensor shows negligible fluorescence in neutral buffer (pH 7.0), even with high glucose concentrations. Is the probe dead?"
Diagnosis: Likely not dead, but proton-silenced .[1] Technical Explanation: The fluorescence of 5-ANBA is governed by Internal Charge Transfer (ICT).[2]
-
Free State (Low Fluorescence): At neutral pH, the boronic acid is in its neutral trigonal form (
), which is electron-withdrawing.[1] This pulls electron density from the amine, but in aqueous media, this state is often quenched by solvent relaxation. -
Bound State (High Fluorescence): Upon binding a diol (sugar), the boron atom adopts a tetrahedral anionic geometry (
).[1] This negative charge reduces the electron-withdrawing character of the boron, perturbing the ICT state and typically altering the emission wavelength or intensity.[3]
The Problem: If the pH is too low, the boronate anion cannot form, even with sugar present.[1] The pKa of the sugar-bound complex is typically lower (~6.0–7.0) than the free acid (~8.5–9.0), but if your buffer is at pH 5-6, you may still be below the threshold for ionization.[1]
Corrective Protocol:
-
Perform a pH Titration: Measure fluorescence intensity from pH 6.0 to 10.0. You should see a sigmoidal "turn-on" curve.
-
Shift Operating pH: Adjust your assay pH to 7.4–8.0 . This sits comfortably above the pKa of the bound complex (ensuring signal) but below the pKa of the free form (minimizing background).
Q2: "The signal is stable but the absolute intensity is extremely low. How do I boost the Quantum Yield?"
Diagnosis: Solvent Quenching and Rotational Relaxation . Technical Explanation: Naphthalene derivatives are hydrophobic. In pure water, they suffer from aggregation-caused quenching (ACQ). Furthermore, water molecules hydrogen-bond with the 5-amino group, creating non-radiative decay pathways that drain excitation energy as heat rather than light.[1]
Corrective Protocol (The "Micelle Trick"): Encapsulate the sensor in a surfactant micelle. This creates a hydrophobic micro-environment that protects the fluorophore from water quenching while restricting rotational freedom (viscosity effect), which significantly boosts QY.[1]
-
Recommendation: Add CTAB (Cetyltrimethylammonium bromide) or SDS (Sodium Dodecyl Sulfate) above their Critical Micelle Concentration (CMC).
-
CTAB (Cationic):[1][4] Often stabilizes the anionic boronate form, potentially lowering the effective pKa and boosting sensitivity at neutral pH.
-
SDS (Anionic): May repel the anionic boronate, so use with caution; non-ionic surfactants like Triton X-100 are safer alternatives if charge interaction is a concern.[1]
-
Q3: "I am using Phosphate Buffered Saline (PBS), but the response to glucose is erratic."
Diagnosis: Competitive Inhibition . Technical Explanation: Phosphate ions are Lewis bases that can coordinate with the empty p-orbital of the boron atom. This forms a "boron-phosphate" complex that competes with the saccharide binding, effectively desensitizing your sensor.
Corrective Protocol:
-
Immediate Action: Switch to a non-coordinating Good's Buffer.
-
Recommended Buffers: HEPES (50 mM, pH 7.[1]4) or Pyrophosphate (though pyrophosphate can also complex, HEPES is generally safer).[1] Avoid Tris (contains a diol) and Phosphate.
Part 2: Visualizing the Mechanism & Workflow
Diagram 1: Sensing Mechanism & Electronic States
The following diagram illustrates the transition from the "Off" state (Trigonal) to the "On" state (Tetrahedral) upon sugar binding.
Caption: Transformation of 5-ANBA from neutral trigonal geometry (low fluorescence) to anionic tetrahedral geometry (high fluorescence) upon diol binding.
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to isolate the root cause of low performance.
Caption: Step-by-step diagnostic workflow for isolating chemical vs. environmental causes of sensor failure.
Part 3: Optimized Experimental Protocol
Protocol: Quantum Yield Enhancement via Micellar Encapsulation
This protocol establishes a protected micro-environment for the sensor, maximizing the quantum yield.[1]
Reagents:
-
5-ANBA Stock Solution (10 mM in DMSO).
-
CTAB (Cetyltrimethylammonium bromide) Stock (100 mM in water).
-
HEPES Buffer (50 mM, pH 7.4).
-
D-Fructose (1 M Stock).
Procedure:
-
Preparation: Dilute CTAB stock into HEPES buffer to a final concentration of 2 mM (above the CMC of ~0.9 mM).
-
Sensor Addition: Add 5-ANBA stock to the CTAB/HEPES solution to a final concentration of 10 µM .
-
Note: Keep DMSO content < 1% to maintain micelle integrity.
-
-
Equilibration: Incubate for 15 minutes at room temperature to allow the probe to partition into the micellar interface.
-
Measurement:
-
Excitation: 350 nm (Verify via absorption scan).
-
Emission Scan: 380 nm – 600 nm .
-
-
Titration: Aliquot D-Fructose and observe the intensity increase at
(typically ~420-450 nm).
Data Analysis:
Construct a Benesi-Hildebrand plot (
Part 4: References & Further Reading
-
Mechanism of Boronic Acid Sensors: James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996).[1] Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine.[2] Angewandte Chemie International Edition.[5] [1]
-
Fluorescence Quenching & Enhancement: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Chapter on Quenching and Solvent Effects).[4] [1]
-
Naphthalimide & Naphthalene Boronic Acids: Kaur, G., & Lin, J. (2020).[1] Boronic Acid-modified DNA that Changes Fluorescent Properties upon Carbohydrate Binding.[6][7] PMC (NIH).[5]
-
Surfactant Effects on Quantum Yield: Wang, J., et al. (2015).[1] A simple and sensitive turn-on fluorescence probe for detection of CTAB.[8] PubMed.
Sources
- 1. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acid-modified DNA that Changes Fluorescent Properties upon Carbohydrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. A simple and sensitive turn-on fluorescence probe for detection of cetyltrimethylammonium bromide in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing protodeboronation of (5-Aminonaphthalen-1-yl)boronic acid during synthesis
Technical Support Center: (5-Aminonaphthalen-1-yl)boronic acid
A Guide to Preventing Protodeboronation During Synthesis and Handling
Welcome to the technical support center for (5-Aminonaphthalen-1-yl)boronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you overcome the primary challenge associated with this compound: protodeboronation. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can significantly improve your yields, product purity, and experimental reproducibility.
Section 1: Understanding the Challenge: The Mechanism of Protodeboronation
This section addresses the fundamental chemical principles governing the stability of (5-Aminonaphthalen-1-yl)boronic acid.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of synthesizing or using (5-Aminonaphthalen-1-yl)boronic acid, this undesired side reaction converts your valuable starting material into the much less useful byproduct, 5-aminonaphthalene. This directly reduces the yield of your desired product in subsequent reactions, such as Suzuki-Miyaura cross-couplings, and introduces a significant purification challenge.[1]
Q2: Why is (5-Aminonaphthalen-1-yl)boronic acid particularly susceptible to protodeboronation?
A2: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties. The amino group (-NH2) on the naphthalene ring is a strong electron-donating group. This increases the electron density on the aromatic ring system, making the carbon atom attached to the boron more susceptible to electrophilic attack by a proton (H+).[3][4] This electronic enrichment facilitates the cleavage of the C-B bond, especially under non-optimal pH and temperature conditions.
Q3: What are the primary chemical pathways for protodeboronation?
A3: Protodeboronation can proceed through several mechanisms, which are highly influenced by the reaction pH.[1][2]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction is a direct protonolysis of the neutral boronic acid (Ar-B(OH)₂).[1][5]
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻). This boronate anion is more susceptible to reaction with a proton source, like water, leading to the protodeboronated product.[1][6][7] For many electron-rich arylboronic acids, this base-mediated pathway is a significant contributor to decomposition.[6]
-
Self-Catalysis: Protodeboronation can be exacerbated at a pH close to the pKa of the boronic acid, where both the acidic form (ArB(OH)₂) and the basic form ([ArB(OH)₃]⁻) are present in significant concentrations and can catalyze the decomposition.[2]
Caption: Acid- and base-catalyzed protodeboronation pathways.
Section 2: Troubleshooting Guide: Synthesis & Workup
This section provides solutions to common problems encountered during the synthesis of (5-Aminonaphthalen-1-yl)boronic acid, which is typically prepared from 5-bromo-1-aminonaphthalene via lithium-halogen exchange or Grignard formation followed by quenching with a trialkyl borate.
Q4: My reaction yield is very low, and I've isolated a large amount of 5-aminonaphthalene. What went wrong?
A4: This is a classic sign of significant protodeboronation. The primary culprits are often moisture and suboptimal temperature control during the formation of the organometallic intermediate and the subsequent borate quench.
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent or from a solvent purification system. Any trace of water will rapidly quench your organolithium or Grignard reagent, leading to the protodeboronated byproduct.
-
Temperature Management: The lithium-halogen exchange is highly exothermic. It is critical to maintain a very low temperature (typically -78 °C using a dry ice/acetone bath) during the addition of the organolithium reagent (e.g., n-BuLi). Allowing the temperature to rise prematurely will cause the organometallic intermediate to decompose or react with the solvent.
-
Quenching Protocol: The quench with the electrophile (e.g., triisopropyl borate) should also be performed at low temperature. Add the borate ester slowly to the organometallic solution, maintaining the -78 °C temperature to prevent side reactions.
Q5: How do I choose the right borate ester for the quench?
A5: Triisopropyl borate is generally preferred over trimethyl borate. The bulky isopropoxy groups on triisopropyl borate help to prevent the formation of over-addition products (ate complexes) where more than one aryl group adds to the boron center.
Q6: My protodeboronation seems to happen during the aqueous workup. How can I minimize this?
A6: The workup is a critical stage where pH control is paramount. Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[1][3]
-
Avoid Strong Acids: When hydrolyzing the borate ester, avoid using strong acids like concentrated HCl. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder choice.
-
pH Adjustment for Isolation: (5-Aminonaphthalen-1-yl)boronic acid is amphoteric. To isolate the product, you need to carefully adjust the pH. A common procedure involves an initial acidic wash to remove non-polar impurities, followed by basification to precipitate the product. However, prolonged exposure to either extreme is detrimental. A good practice is to perform extractions quickly and adjust the pH of the aqueous layer to the isoelectric point of the compound (typically mildly acidic to neutral) to induce precipitation, then filter immediately. A final wash of the isolated solid with cold water can remove residual salts.
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| pH (Workup) | pH < 4 or pH > 11 for extended periods | Mildly acidic wash (e.g., 1M HCl, quickly), then adjust to pH ~5-7 for precipitation. | Minimizes both acid- and base-catalyzed protodeboronation.[1][2] |
| Temperature | Warming above 0 °C during workup | Keep all solutions cold (ice bath) until the final product is isolated. | Reduces the rate of all decomposition pathways.[8] |
| Quenching Acid | Strong mineral acids (e.g., 3M HCl) | Saturated aq. NH₄Cl or dilute (1M) acetic acid. | Milder proton sources are less aggressive and reduce the rate of acid-catalyzed protodeboronation. |
Section 3: Troubleshooting Guide: Purification & Storage
Purification and storage are often overlooked sources of product degradation.
Q7: My compound is degrading during silica gel chromatography. What are my options?
A7: Standard silica gel is acidic and can catalyze protodeboronation on the column. It is generally not recommended for purifying arylboronic acids, especially electron-rich ones.[9]
Alternative Purification Strategies:
-
Acid/Base Extraction: A carefully executed acid/base extraction during the workup can often yield a product of sufficient purity, avoiding chromatography altogether.
-
Recrystallization: This is often the best method. Screen various solvent systems (e.g., water/ethanol, ethyl acetate/heptane) to find conditions that provide pure crystalline material.
-
Formation of a Stable Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that is easily purified. The pure boronic acid can then be liberated by treatment with an acid and extraction.[9][10]
-
Conversion to a Boronic Ester: For subsequent use in cross-coupling, it is highly advisable to convert the crude boronic acid to a more stable pinacol ester (using pinacol) or MIDA boronate.[10][11] These derivatives are significantly more robust to storage and chromatography on silica gel.
Q8: How should I store (5-Aminonaphthalen-1-yl)boronic acid to ensure long-term stability?
A8: Boronic acids are sensitive to air, moisture, and light.[12]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a freezer (-20 °C is standard).
-
Light: Store in an amber vial or a container protected from light.
-
Form: The most stable form for long-term storage is as a boronic ester derivative, such as the N-methyliminodiacetate (MIDA) boronate, which is exceptionally stable on the benchtop.[10]
Caption: Decision workflow for purification and storage.
Section 4: Recommended Protocol: Synthesis and Stabilization
This protocol details a robust method for synthesizing (5-Aminonaphthalen-1-yl)boronic acid and converting it to its stable pinacol ester.
Part A: Synthesis of (5-Aminonaphthalen-1-yl)boronic acid
-
Setup: Add 5-bromo-1-aminonaphthalene (1.0 equiv) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dissolution: Evacuate and backfill the flask with nitrogen (x3). Add anhydrous THF (approx. 0.2 M) via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borate Quench: Slowly add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the reaction in an ice bath and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (x3).
-
pH Adjustment & Isolation: Combine the organic layers and extract with 1M HCl (x2). Cool the acidic aqueous layers in an ice bath and carefully adjust the pH to ~6-7 with 2M NaOH. The product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a small amount of cold diethyl ether. Dry under high vacuum.
Part B: Conversion to (5-Aminonaphthalen-1-yl)boronic acid pinacol ester
-
Setup: To a flask containing the crude (5-Aminonaphthalen-1-yl)boronic acid (1.0 equiv), add pinacol (1.1 equiv).
-
Solvent: Add toluene as the solvent.
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude ester can often be used directly or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wimmer, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Li, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Roque, A. C. A., et al. (2014). Boronic acid-modified magnetic materials for antibody purification. Journal of The Royal Society Interface. [Link]
-
National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]
-
ResearchGate. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]
-
Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]
-
Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Semantic Scholar. Boronic acid-modified magnetic materials for antibody purification. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
- Google Patents.
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Kiddle, J. J. (2001). Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. The Journal of Organic Chemistry. [Link]
-
Gabbai, F. P., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules. [Link]
-
Dong, C., et al. (2019). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. RSC Advances. [Link]
-
Thomas, O. P., et al. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine. Molbank. [Link]
-
Mattevi, A., et al. (2020). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. cubework.com [cubework.com]
Optimizing pH conditions for (5-Aminonaphthalen-1-yl)boronic acid sugar binding
This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research setting.
Topic: Optimizing pH conditions for (5-Aminonaphthalen-1-yl)boronic acid sugar binding Ticket ID: ANBA-OPT-001 Assigned Specialist: Senior Application Scientist, Molecular Probes Division[1]
Executive Summary: The Mechanism of Action
To optimize your assay, you must first understand the "switch" you are trying to calibrate. (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) functions primarily as a Photoinduced Electron Transfer (PET) sensor.
-
The "OFF" State (Unbound/Neutral): At lower pH or in the absence of sugar, the boronic acid group is in a neutral, trigonal planar (
) hybridization. The lone pair electrons on the amine group (position 5) can transfer to the excited fluorophore, quenching fluorescence. -
The "ON" State (Bound/Anionic): Upon binding a diol (sugar) or at high pH, the boron atom adopts an anionic, tetrahedral (
) hybridization. This change alters the electronic landscape, suppressing the PET process and restoring the intrinsic fluorescence of the naphthalene moiety.
The Critical Challenge: You are looking for the "Sweet Spot" (pH window) where the background fluorescence is low (PET active) but the sensitivity to sugar is high (binding induces the
Module 1: The pH-Binding Landscape
The most common failure mode in boronic acid assays is selecting a pH based on "physiological relevance" (pH 7.4) without verifying the
The Switch Concept
Binding a sugar effectively lowers the apparent
- (Free Probe): Typically ~8.0 – 8.8 for aminonaphthaleneboronic acids.[1]
- (Sugar Complex): Drops to ~6.0 – 7.0 upon binding fructose or glucose.[1]
Optimization Rule: The optimal assay pH is usually between the
-
If pH < 6.0: Both forms are neutral/protonated.[1] No binding, no signal.[1]
-
If pH > 9.0: Both forms are anionic (hydroxide competes with sugar).[1] High background, low sensitivity.[1]
-
Target Window:pH 7.4 – 8.2 .[1] This allows the free probe to remain largely neutral (Low Fluorescence) while the sugar-bound complex becomes anionic (High Fluorescence).
Module 2: Critical Reagent Setup (Troubleshooting Prevention)
Buffer Selection (The "Tris Trap")
WARNING: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Bicine.
-
Reason: Tris contains a 1,3-diol moiety that covalently binds to boronic acids, competitively inhibiting your target sugar binding.[1]
-
Recommended Buffers:
Solubilization Protocol
5-ANBA is hydrophobic.[1] Direct addition to aqueous buffer will result in precipitation and erratic data.
Step-by-Step Solubilization:
-
Stock Solution: Dissolve 5-ANBA in anhydrous DMSO or Methanol to a concentration of 10–50 mM.
-
Aliquot & Store: Store at -20°C, protected from light (amber tubes).
-
Working Solution: Dilute the stock into your optimization buffer (e.g., PBS) to a final concentration of 1–10 µM. Ensure the final organic solvent concentration is < 1% (v/v) to prevent solvent effects on fluorescence.
Module 3: Self-Validating Optimization Workflow
Do not assume the literature values apply to your specific experimental matrix. Run this 3-step validation.
Experiment A: The pH Titration (Determining Background)
Goal: Find the pH where the probe is stable and background fluorescence is minimized.
-
Prepare 10 mM Phosphate buffers ranging from pH 6.0 to 9.0 (0.5 unit increments).
-
Add 5-ANBA (5 µM) to each.
-
Measure Fluorescence Emission (Excitation ~300-310 nm; Emission ~380-450 nm—verify via scan).[1]
-
Plot: Fluorescence Intensity vs. pH.
-
Result: You will likely see a sigmoidal curve.[1] The inflection point is the apparent
of the free probe.
Experiment B: The "Signal-to-Noise" Matrix
Goal: Identify the pH that maximizes the Delta (
-
Select 3 pH points based on Exp A (e.g., 7.0, 7.5, 8.0).
-
For each pH, prepare two samples:
-
Blank: Buffer + 5-ANBA.
-
Saturating Sugar: Buffer + 5-ANBA + 100 mM D-Fructose (Fructose binds tighter than glucose, making it the standard for validation).[1]
-
-
Calculate the Response Factor (
) : -
Select the pH that yields the highest
value.
Module 4: Data Visualization & Logic
The following diagram illustrates the equilibrium dynamics you are manipulating.
Caption: The Equilibrium Triangle. Optimization requires balancing the Blue Arrow (Binding) against the Grey Arrow (Background Ionization).
Module 5: Troubleshooting & FAQs
Q1: I see high fluorescence, but it doesn't change when I add sugar.
Diagnosis: Your pH is likely too high (above the
Q2: My binding curve is flat; no response at pH 7.4.
Diagnosis: Competitive Inhibition or Oxidation.[1] Check 1: Are you using Tris buffer? If yes, switch to Phosphate.[1] Check 2: Is your probe oxidized? Boronic acids can oxidize to phenols (which are fluorescent but don't bind sugar) upon long-term storage.[1] Validation: Check the mass spectrum (MS) of your stock or run a control with Alizarin Red S (a colorimetric indicator that binds boronic acids).
Q3: Why does Fructose give a signal, but Glucose does not?
Diagnosis: Affinity Differential.
Explanation: Monoboronic acids typically bind Fructose (
Q4: The fluorescence decreases upon adding sugar. Is this wrong?
Diagnosis: Mechanism Variation.[1][3][4]
Explanation: While 5-ANBA is often designed as a "Turn-ON" PET sensor, specific solvent environments or derivatives can operate via ICT (Intramolecular Charge Transfer) where binding causes a blue-shift or quenching.[1]
Action: If the decrease is reproducible and dose-dependent, your assay is working. Simply invert your data processing (plot
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid.[1][5] Angewandte Chemie International Edition in English, 35(17), 1910–1922. Link
-
Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The Relationship Among pKa, pH, and Binding Constants in the Interactions Between Boronic Acids and Diols—It is not as Simple as it Appears. Tetrahedron, 60(49), 11205–11209. Link
-
Stellwagen, N. C., Gelfi, C., & Righetti, P. G. (2000). DNA and Buffers: The Hidden Danger of Complex Formation. Biopolymers, 54(2), 137–142. (Demonstrates the interaction of Tris/Borate). Link
-
Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl Boronic Acid: High Affinity Diol Recognition at Neutral pH.[1] Bioorganic & Medicinal Chemistry Letters, 14(1), 25–27. Link
-
Cao, H., He, X., & James, T. D. (2019). Fluorescence Based Sensors for the Detection of Glucose. Methods in Enzymology, 622, 1-26.[1] (Review of fluorescence mechanisms). Link
Sources
- 1. (7-aminonaphthalen-2-yl)boronic acid | 2749532-61-2 [sigmaaldrich.com]
- 2. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin [mdpi.com]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Removing boroxine anhydride impurities from (5-Aminonaphthalen-1-yl)boronic acid
Welcome to the technical support guide for (5-Aminonaphthalen-1-yl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common impurity encountered during the handling and storage of this reagent: its corresponding boroxine anhydride. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, remove, and prevent this impurity, ensuring the integrity of your experimental results.
Troubleshooting Guide: Boroxine Impurity Detection and Removal
Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This is a reversible dehydration reaction, and the presence of the boroxine can lead to issues with reaction stoichiometry, analytical characterization, and solubility. This guide provides a systematic approach to troubleshooting this issue.
Problem: My analytical data is inconsistent. The ¹H NMR spectrum shows broad peaks, and the mass spectrum has an unexpected high-mass ion.
This is a classic signature of boroxine formation. The interconversion between the boronic acid and the boroxine can be rapid on the NMR timescale, leading to broadened signals.[3] In mass spectrometry, the boroxine will appear as a higher molecular weight species corresponding to the trimer of the boronic acid minus three molecules of water.[3]
Workflow for Identifying and Removing Boroxine Impurities
The following workflow provides a logical path from initial suspicion to a purified product.
Caption: A step-by-step workflow for identifying, purifying, and verifying the removal of boroxine impurities.
Problem: How do I definitively confirm the presence of the boroxine anhydride?
To confirm, you can use targeted analytical methods. The key is to observe the characteristics of the boronic acid, the boroxine, and the equilibrium between them.
Table 1: Key Analytical Signatures
| Analyte | ¹H NMR (in DMSO-d6) | Mass Spectrometry (ESI+) |
|---|---|---|
| (5-Aminonaphthalen-1-yl)boronic acid | Sharp, distinct aromatic and amine proton signals. Two protons for B(OH)₂ appear as a broad singlet. | Expected [M+H]⁺: 188.08 m/z |
| Corresponding Boroxine Anhydride | Broadened aromatic signals due to equilibrium. Reduced or absent B(OH)₂ signal. | Expected [M+H]⁺: 510.20 m/z (Calculated as 3 x C₁₀H₁₀BNO₂ - 3 x H₂O + H⁺) |
Recommended Analytical Protocol:
-
¹H NMR Analysis: Dissolve a small sample (~5 mg) in DMSO-d6 and acquire a spectrum. Note any broadness. Then, add a drop of D₂O or, for a more definitive result, acquire a separate spectrum in deuterated methanol (CD₃OD). Coordinating solvents like methanol can help break up the boroxine and simplify the spectrum, resulting in sharper peaks for the boronic acid.[3]
-
LC-MS Analysis: Use a reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to ensure reproducibility.[3] Scan for the m/z values listed in Table 1. The boroxine will have a significantly higher mass than the monomeric boronic acid.
Problem: What is the most reliable method to remove the boroxine impurity?
The most direct approach is to exploit the boronic acid-boroxine equilibrium by intentionally hydrolyzing the anhydride back to the desired acid, followed by purification via recrystallization.[4]
Protocol 1: Hydrolysis and Recrystallization
-
Principle: This protocol leverages the chemical equilibrium. By adding water, the equilibrium is shifted from the boroxine back to the boronic acid (Le Chatelier's principle).[1][2] Subsequent cooling reduces the solubility of the boronic acid, allowing it to crystallize in pure form, leaving trace impurities in the solvent. A good recrystallization solvent is one where the compound has high solubility when hot and low solubility when cold.[5]
-
Step-by-Step Methodology:
-
Dissolution: In a flask, suspend the impure (5-Aminonaphthalen-1-yl)boronic acid in a minimal amount of a suitable organic solvent (e.g., acetonitrile or acetone).
-
Hydrolysis: Add deionized water dropwise while stirring and gently warming (to ~50-60 °C) until the solid completely dissolves. The goal is to create a saturated solution in a mixed solvent system.
-
Cooling & Crystallization: Slowly cool the clear solution to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Crucially, do not heat excessively during drying , as this can drive the equilibrium back towards the boroxine.
-
Problem: My recrystallization resulted in low yield or did not significantly improve purity. What is a robust alternative?
For an amphoteric molecule like (5-Aminonaphthalen-1-yl)boronic acid, which contains both a basic amino group and an acidic boronic acid group, a liquid-liquid acid-base extraction is a powerful alternative.[6]
Protocol 2: Purification via Acid-Base Extraction
-
Principle: This method exploits the different solubilities of the compound's neutral, salt, and ionic forms. By adjusting the pH, we can selectively move the desired compound between an aqueous layer and an organic layer, leaving neutral impurities behind.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure material in a suitable organic solvent such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The amino group will be protonated (-NH₃⁺), forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities will remain in the ethyl acetate layer.
-
Separation: Separate the aqueous layer containing the protonated product. Discard the organic layer.
-
Basification & Precipitation: Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) to the aqueous layer while stirring in an ice bath until the pH is neutral to slightly basic. This will neutralize the ammonium salt and deprotonate the boronic acid, causing the pure (5-Aminonaphthalen-1-yl)boronic acid to precipitate out of the solution.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and why does it form?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formally the trimeric anhydride of a boronic acid. It forms through the intermolecular dehydration (loss of three water molecules) of three boronic acid molecules.[4][7] This equilibrium is highly dependent on the presence of water; in anhydrous conditions or upon heating, the equilibrium favors the boroxine.[1][8]
Caption: The reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Q2: How can I prevent boroxine formation during storage?
To minimize boroxine formation, store (5-Aminonaphthalen-1-yl)boronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to ambient moisture and high temperatures.
Q3: Will the boroxine impurity affect my subsequent reaction (e.g., Suzuki coupling)?
Yes, it can have a significant impact. The presence of the boroxine means the actual amount of the active boronic acid monomer is lower than what was weighed out. This alters the stoichiometry of your reaction, which can lead to lower yields and the formation of side products. While some boroxines can be active in cross-coupling reactions, their reactivity can differ from the monomeric acid, leading to inconsistent results. For precise and reproducible chemistry, starting with the pure boronic acid is essential.
Q4: Can I use the impure material directly if I adjust the stoichiometry?
This is not recommended. The exact ratio of boronic acid to boroxine in your sample is often unknown and can change depending on ambient conditions. Using the material "as is" introduces a significant variable into your experiment. Purification is the most scientifically rigorous approach to ensure reproducibility.
References
-
Maeda, K., & Yamamoto, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Inorganics, 7(8), 97. Available at: [Link]
- Halliwell, D. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
-
McDonald, R. I., et al. (2015). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]
-
McDonald, R. I., et al. (2015). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved February 15, 2026, from [Link]
-
McDonald, R. I., et al. (2015). The Boroxine–Boronic Acid Equilibrium [Full Text]. University of Edinburgh. Available at: [Link]
-
Maeda, K., & Yamamoto, Y. (2019). Hydrostability of Boroxines. MDPI. Available at: [Link]
-
Maeda, K., & Yamamoto, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved February 15, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved February 15, 2026, from [Link]
-
Chyan, Y., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Bioresources and Bioprocessing. Available at: [Link]
Sources
- 1. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (5-Aminonaphthalen-1-yl)boronic Acid Assays
Status: Active Specialist: Senior Application Scientist, Fluorescence Spectroscopy Unit Ticket ID: ANBA-OPT-001 Subject: Minimizing Fluorescence Quenching & Signal Optimization
Core Mechanism & Diagnostic Overview
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) is a solvatochromic fluorophore that typically operates via an Internal Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanism, depending on the specific conjugation and pH environment.
In a typical assay (e.g., saccharide sensing or ROS detection), the user expects a "Turn-On" response (fluorescence increase). If you are experiencing fluorescence quenching (signal loss or low quantum yield), it is usually due to one of three parasitic pathways:
-
Aggregation-Caused Quenching (ACQ): The hydrophobic naphthalene core stacks in aqueous buffers, dissipating excited state energy as heat.
-
pKa Mismatch: The ionization state of the boronic acid (
) does not match the assay pH, preventing the necessary electronic shift. -
Dynamic Quenching: Presence of dissolved oxygen or buffer ions interacting with the excited state.
Mechanism Visualization
The following diagram illustrates the equilibrium states and where quenching typically interferes.
Figure 1: State diagram showing the competition between analyte binding (Signal Generation) and Aggregation (Parasitic Quenching).
Troubleshooting Guide (Q&A)
Category A: Signal Intensity & Stability[1][2]
Q: My fluorescence signal is extremely weak, even at high probe concentrations. Is the probe dead?
A: It is likely not dead, but aggregated .
Naphthalene derivatives are planar and hydrophobic. In aqueous buffers (PBS, HEPES), they form
-
Diagnostic: Measure absorbance.[1][2][3] If the peak is broadened or red-shifted compared to a methanol standard, aggregation is occurring.
-
Solution:
-
Co-solvents: Ensure the final assay contains 5–10% organic solvent (DMSO, MeOH, or EtOH) to disrupt stacks.
-
Surfactants: Add non-ionic surfactants. Triton X-100 (0.05% - 0.1%) or CTAB can encapsulate the probe in micelles, isolating the fluorophore and restoring quantum yield.
-
Q: The signal decreases over time during the measurement (Drift). A: This indicates Photobleaching or Oxidation .
-
Photobleaching: 5-ANBA is susceptible to UV-induced degradation.
-
Fix: Minimize excitation intensity/shutter time. Use a narrower slit width.
-
-
Oxidation: Boronic acids react with Reactive Oxygen Species (ROS) (e.g.,
) to convert into a phenol (5-aminonaphthol).-
Fix: Degas buffers if ROS is not the analyte. Add antioxidants if compatible with your target.
-
Category B: Assay Conditions (pH & Buffers)
Q: I see no response to sugar/diol addition. The signal remains quenched. A: The pH is likely too low . Boronic acid binding to diols is pH-dependent. The "Turn-On" mechanism often requires the formation of the tetrahedral boronate anion.
-
The Science: The
of phenylboronic acid is ~8.8. Binding to sugars lowers the apparent (to ~6-7). -
Protocol: Adjust buffer pH to 7.5 – 8.5 . Below pH 7.0, the boronic acid remains neutral and trigonal, binding weakly to sugars and failing to modulate the electronic state of the naphthalene.
Q: Can I use Tris buffer? A: Avoid Tris if possible. Tris (tris(hydroxymethyl)aminomethane) contains a 1,2-aminoalcohol moiety that can complex with boronic acids, acting as a competitive inhibitor.
-
Recommendation: Use Phosphate (PBS) , HEPES , or Carbonate buffers.
Optimized Experimental Protocol
To minimize quenching and maximize the Signal-to-Noise (S/N) ratio, follow this standardized workflow.
Reagents
-
Stock Solvent: Anhydrous DMSO (Store with molecular sieves).
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 0.05% Triton X-100.
Workflow
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve 5-ANBA in DMSO to 10 mM . | High concentration in organic solvent prevents initial aggregation. |
| 2. Dilution | Dilute into Assay Buffer to 10 µM . | Critical: Add stock slowly to vortexing buffer. Rapid addition prevents microprecipitation. |
| 3. Incubation | Let stand for 15 mins in the dark. | Allows surfactant (Triton X-100) to equilibrate and solubilize monomers. |
| 4. Titration | Add analyte (Sugar/ROS). | Maintain constant probe concentration (use back-titration if necessary). |
| 5. Readout | Naphthalene emission. Check specific isomer spectra in MeOH first. |
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing signal quenching issues.
Key Data: Solvent & pH Compatibility
Use this table to select the correct environment for your specific application.
| Parameter | Optimal Range | Quenching Risk Factor |
| pH | 7.4 – 9.0 | High Risk (< 7.0): Protonation of amine or lack of boronate ionization prevents signal modulation. |
| Solvent | H2O/MeOH (9:1) or PBS + Surfactant | High Risk (Pure Water): ACQ (Aggregation) drastically reduces quantum yield. |
| Concentration | 1 – 10 µM | High Risk (> 50 µM): Self-quenching (Inner Filter Effect) and aggregation. |
| Temperature | 20°C – 25°C | High Risk (> 37°C): Increased dynamic collisional quenching (thermal degradation). |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[4] (Foundational text on ACQ and Dynamic Quenching mechanisms).
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine.[5][6] Angewandte Chemie International Edition, 35(17), 1910-1922. (Authoritative source on the PET mechanism in boronic acid sensors).
-
Bull, S. D., et al. (2013).[7] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. (Review of boronic acid binding kinetics and pH dependence).
-
Sun, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors.[3][8][9][10][11][12][13][14] RSC Advances, 8. (Modern review addressing aggregation and solubility issues in sensor design).
Sources
- 1. thno.org [thno.org]
- 2. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. System Status - IT Service Portal [itservicedesk.bham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. raineslab.com [raineslab.com]
- 8. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. www3.nd.edu [www3.nd.edu]
- 11. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04110C [pubs.rsc.org]
- 12. Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds [mdpi.com]
- 13. connectsci.au [connectsci.au]
- 14. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in (5-Aminonaphthalen-1-yl)boronic acid coupling reactions
The following technical guide is designed for researchers encountering difficulties with the Suzuki-Miyaura coupling of (5-Aminonaphthalen-1-yl)boronic acid . This specific substrate presents a "perfect storm" of challenges: extreme steric hindrance characteristic of the 1-naphthyl position, combined with electronic destabilization from the 5-amino group.
Topic: Overcoming Steric Hindrance & Protodeboronation in Naphthyl Coupling
The "Double Threat" Mechanism
Before troubleshooting, it is critical to understand why this reaction fails. You are likely observing low conversion or rapid formation of 1-aminonaphthalene (protodeboronation product) rather than your coupled biaryl.
-
Steric Wall (The 1-Position): The C1 position on naphthalene is sterically crowded due to the peri-hydrogen at C8. This prevents standard catalysts (like Pd(PPh₃)₄) from effectively performing the transmetalation step.
-
Electronic Destabilization (The 5-Amino Effect): The amino group at C5 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at C1. While this theoretically aids transmetalation, it drastically accelerates protodeboronation . The ipso-carbon becomes highly basic and strips a proton from water or solvent before the slow, bulky catalyst can engage it.
Troubleshooting Guide (Q&A Format)
Phase 1: Reagent Quality & Preparation
Q: My reaction turns black immediately and yields <10%. Is my catalyst dead? A: It is likely your boronic acid, not the catalyst. Commercial naphthylboronic acids are often isolated by acid precipitation and can contain significant residual HCl .
-
The Problem: HCl neutralizes your base and catalyzes protodeboronation instantly upon heating.
-
The Fix: Perform a "Rapid Wash" before use.
-
Dissolve the boronic acid in minimal diethyl ether.
-
Wash once with cold water (do not use base, it will extract the acid).
-
Dry over MgSO₄ and concentrate in vacuo immediately before the reaction.
-
Reference: Genov et al. demonstrated that simple purification of naphthylboronic acids can boost yields from 0% to >90% [1].
-
Phase 2: Catalyst System Optimization
Q: I am using Pd(PPh₃)₄ or PdCl₂(dppf). Why are they ineffective? A: These "Generation 1" catalysts possess ligands with small cone angles. They cannot create the necessary "cavity" to accommodate the bulky 1-naphthyl/8-H interaction during reductive elimination.
-
The Fix: Switch to Buchwald Dialkylbiaryl Phosphine Ligands .
-
Recommendation: Pd-G3-SPhos or Pd-G3-XPhos .
-
Why: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing the product out during reductive elimination). SPhos is particularly effective for 1-naphthyl systems due to its specific structural flexibility [2].
-
Q: Can I use the free amine, or must I protect it? A: Protect it. While SPhos can tolerate free amines, the 5-amino group destabilizes the boronic acid (as explained in Section 1).
-
Protocol: Acetylate the amine (5-NHAc). The acetyl group is electron-withdrawing. It pulls electron density away from C1, stabilizing the C-B bond against protodeboronation and preventing catalyst poisoning. You can hydrolyze it back to the amine after coupling.
Phase 3: Reaction Conditions (The "Dry" Strategy)
Q: The boronic acid disappears, but no product forms. What is happening? A: You are suffering from Protodeboronation . The boronic acid is hydrolyzing to naphthalene faster than it couples.
-
The Fix: Eliminate water and lower the base strength.
-
Solvent: Switch to Anhydrous Toluene or 1,4-Dioxane . Do not use DMF (it decomposes to amines at high T) or aqueous mixtures.
-
Base: Use Anhydrous K₃PO₄ (Tribasic Potassium Phosphate). It is strong enough to activate the boronic acid but less aggressive than carbonates or hydroxides in promoting deboronation [3].
-
Additives: If stability remains an issue, add MIDA anhydride or switch to the corresponding MIDA boronate ester, which releases the active species slowly, keeping the standing concentration low [4].
-
Optimized Experimental Protocol
Target: Coupling (5-Acetamidonaphthalen-1-yl)boronic acid with an Aryl Bromide.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate A | Aryl Bromide | 1.0 | Electrophile |
| Substrate B | (5-AcNH-Naph-1-yl)B(OH)₂ | 1.5 | Nucleophile (Protected) |
| Catalyst | Pd-G3-SPhos | 0.02-0.05 | Active Catalyst (Pre-formed) |
| Base | K₃PO₄ (finely ground, dry) | 3.0 | Activator |
| Solvent | Toluene/Water (10:1) | - | Strictly degassed |
Step-by-Step:
-
Protection: Convert (5-aminonaphthalen-1-yl)boronic acid to the acetamide derivative using Ac₂O/Pyridine (if not already protected).
-
Purification: Wash the protected boronic acid with cold water to remove acidic residues.
-
Setup: In a glovebox or under active Argon flow, combine Aryl Bromide, Boronic Acid, Pd-G3-SPhos, and K₃PO₄ in a reaction vial.
-
Solvent: Add degassed Toluene (with trace water, 10:1 ratio is often necessary for K₃PO₄ solubility, but keep water minimal).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool, filter through Celite, and purify via flash chromatography.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision pathway for troubleshooting this specific reaction.
Caption: Troubleshooting logic flow distinguishing between Protodeboronation (Electronic failure) and Steric hindrance (Catalytic failure).
References
-
Genov, M., Almorín, A., & Espinet, P. (2006).[11] Efficient Synthesis of Chiral 1,1′-Binaphthalenes by the Asymmetric Suzuki–Miyaura Reaction: Dramatic Synthetic Improvement by Simple Purification of Naphthylboronic Acids.[11][12] Chemistry – A European Journal.
-
Barder, T. E., et al. (2005).[13] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][8]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[5][8]
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used in Suzuki-Miyaura Couplings. Journal of the American Chemical Society.[5][8]
Sources
- 1. Oxalic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Addressing oxidation issues with aminonaphthalene boronic acid derivatives
Technical Support Hub: Addressing Oxidation & Instability in Aminonaphthalene Boronic Acids
Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stability, Oxidation, and Protodeboronation of Electron-Rich Aryl Boronic Acids
Executive Summary: The "Electron-Rich" Paradox
Welcome to the technical support center. If you are working with aminonaphthalene boronic acids, you are likely battling two competing forces: the high reactivity required for cross-coupling and the inherent instability that leads to rapid degradation.
The Root Cause: Aminonaphthalene derivatives are electron-rich systems. The amino group (
-
Oxidative Deborylation: Reaction with atmospheric oxygen to form phenols (naphthols) and quinones.
-
Protodeboronation: Hydrolysis of the C-B bond, replacing the boron with a proton (yielding aminonaphthalene).
This guide provides field-proven protocols to stabilize these reagents and optimize their performance in Suzuki-Miyaura couplings.
Part 1: Storage & Handling (The First Line of Defense)
Q: My off-white aminonaphthalene boronic acid turned dark brown/black overnight. Is it still usable? A: Likely not without purification. The color change indicates the formation of quinoid species or complex oxidation products. Unlike simple phenylboronic acids, aminonaphthalene derivatives can undergo N-oxidation or ring oxidation facilitated by the amino group.
-
Diagnosis: Run a crude
H NMR. If you see a significant shift in the aromatic region or the appearance of broad "humps," the material has degraded. -
Prevention: These compounds are not shelf-stable in air. They must be stored under Argon/Nitrogen at -20°C.
Q: How do I weigh out these compounds without degradation? A: Treat them like organometallic catalysts.
-
Ideal: Weigh inside a glovebox.
-
Practical: Flush the receiving vial with argon before and during weighing. Do not leave the source container open for more than a few seconds.
Part 2: Reaction Troubleshooting (Suzuki-Miyaura Coupling)
Q: I am getting low yields. The boronic acid is consumed, but I mostly see the de-boronated product (naphthalen-1-amine). Why? A: You are witnessing Protodeboronation . This is the most common failure mode for electron-rich boronic acids.
-
Mechanism: Under basic conditions (standard Suzuki), the boronic acid forms a boronate anion
. The electron-donating amino group destabilizes this anion, making the ipso-carbon highly nucleophilic and prone to protonation by water or alcoholic solvents [1]. -
Solution: You must reduce the concentration of the "free" boronate anion.
-
Switch to Anhydrous Conditions: Use anhydrous THF or Dioxane with powdered, anhydrous
or . Avoid water as a co-solvent. -
The "Slow Release" Strategy: Use a MIDA boronate or Trifluoroborate (see Part 4).
-
Q: I see a significant amount of naphthol (phenol) byproduct. A: This is Oxidative Deborylation , caused by dissolved oxygen.
-
Mechanism: Dissolved
reacts with the C-B bond to form a peroxide intermediate, which rearranges to a borate and hydrolyzes to a phenol [2]. -
Fix: Sparging with nitrogen is often insufficient for these sensitive substrates. Use Freeze-Pump-Thaw (3 cycles) to degas solvents.
Q: The reaction stalls after 20% conversion. A: This suggests catalyst poisoning or ligand oxidation. The amino group on your substrate can coordinate to Palladium, shutting down the catalytic cycle.
-
Fix: Use a catalyst system with a bulky, electron-rich ligand (e.g., XPhos , SPhos , or RuPhos ) that can out-compete the substrate amine for the metal center [3].
Part 3: Visualization of Failure Modes
The following diagram illustrates the competing pathways that destroy your reagent before it can couple.
Caption: Kinetic competition between productive cross-coupling (Green) and destructive degradation pathways (Red).
Part 4: Strategic Alternatives (The "Nuclear Option")
If the free boronic acid is too unstable, you must switch to a protected derivative. This is often more time-efficient than optimizing a failing reaction.
Option A: MIDA Boronates (N-Methyliminodiacetic acid)
MIDA boronates hybridize the boron atom to
-
Pros: Indefinitely stable on the benchtop; compatible with chromatography.
-
Usage: They require "slow release" conditions (hydrolysis) during the coupling.
-
Protocol Adjustment: Use
in Dioxane/ (10:1) at 60°C. The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation [4].
Option B: Potassium Trifluoroborates ( )
-
Pros: Highly crystalline, air-stable solids.
-
Usage: They are not active until hydrolyzed.
-
Protocol: Requires a protic solvent (MeOH/
) or a Lewis acid additive to "uncage" the boronic acid in situ [5].
Data Comparison: Stability of Derivatives
| Derivative Type | Air Stability (Solid) | Hydrolytic Stability | Recommended For |
| Free Boronic Acid | < 24 Hours | Low (Protodeboronation risk) | Rapid screening, simple substrates |
| Pinacol Ester | Days/Weeks | Moderate | General use, lipophilic substrates |
| MIDA Boronate | Years | High (Requires base to activate) | Unstable/Aminonaphthalene substrates |
| Trifluoroborate | Indefinite | High (Requires acid/protic solvent) | Scale-up, storage |
Part 5: Validated Experimental Protocol
Protocol: Coupling of Unstable Aminonaphthalene Boronic Acids via In-Situ Protection If you cannot source the MIDA boronate, use this Pinacol-protection strategy immediately before coupling.
Step 1: In-Situ Protection (Pinacol)
-
Charge a flask with the aminonaphthalene boronic acid (1.0 equiv) and Pinacol (1.1 equiv).
-
Add anhydrous
(2.0 equiv) and dry THF. -
Stir at RT for 1 hour. Filter off
under argon. -
Result: You now have the Pinacol ester in solution, which is significantly more robust than the free acid.
Step 2: The Coupling (Buchwald-Hartwig / Suzuki Hybrid Conditions)
-
To the Pinacol ester solution, add Aryl Bromide (0.9 equiv).
-
Add Catalyst:
(2 mol%) and SPhos (8 mol%). Note: SPhos is excellent for electron-rich boronates. -
Add Base:
(3.0 equiv, finely ground). -
Add Solvent: Toluene/Water (10:1 ratio). Strictly degassed.
-
Heat to 90°C for 4-12 hours.
Step 3: Purification
-
Warning: Do not use standard acidic silica gel. The product (aminonaphthalene derivative) is basic and sensitive.
-
Method: Pre-treat silica gel with 1% Triethylamine in Hexanes to neutralize acidity, or use neutral Alumina.
Part 6: Decision Tree for Troubleshooting
Caption: Diagnostic logic flow for identifying the root cause of reaction failure.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. Link
-
Ainley, A. D., & Challenger, F. (1930). "Studies of the Boron-Carbon Linkage. Part I. The Oxidation and Nitration of Phenylboric Acid." Journal of the Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
Validation & Comparative
1H NMR Characterization Guide: (5-Aminonaphthalen-1-yl)boronic Acid
[1]
Executive Summary
(5-Aminonaphthalen-1-yl)boronic acid (CAS: Not widely listed, often generated in situ or sold as ester) presents a unique characterization challenge due to its zwitterionic potential (amine base + boronic acid) and its tendency to form boroxine anhydrides.[1] Unlike simple aryl boronic acids, the presence of the electron-rich amino group at the 5-position creates strong electronic push-pull effects across the naphthalene system, complicating spectral assignment.
This guide provides a validated protocol for obtaining clean NMR data, differentiating the monomeric acid from its trimeric boroxine, and objectively comparing it to its pinacol ester alternative.[2]
Part 1: The Characterization Challenge
Before analyzing peaks, researchers must understand the dynamic equilibrium that dictates the quality of the spectrum.[2]
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][2] In non-polar solvents (CDCl₃), this results in broad, uninterpretable signals.[2]
-
Monomer:
(Desired species) -
Trimer:
(Boroxine anhydride)[1]
The Zwitterionic Effect
The 5-amino group can accept a proton, while the boronic acid can act as a Lewis acid. In neutral solvents, intermolecular H-bonding leads to aggregation.[2]
Part 2: Experimental Protocol
Objective: Obtain a high-resolution 1H NMR spectrum that distinguishes the monomeric acid from impurities.
Reagents & Equipment
-
Solvent A (Primary): DMSO-d6 (Dry, 99.9% D).[1][2] Why: Disrupts H-bonding, stabilizes monomer.
-
Solvent B (Diagnostic): Methanol-d4 (MeOD).[1][2] Why: Converts all boroxines to mono-methyl esters, sharpening peaks.
-
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (2.50 ppm for DMSO).[1][2]
Step-by-Step Workflow
-
Sample Preparation (Monomer Stabilization):
-
Boroxine Check (Method Validation):
-
If the aromatic region shows double sets of peaks (approx. 1:3 ratio), the sample contains both acid and boroxine.[2]
-
Action: Add 10% Methanol-d4 to the DMSO tube. This breaks the boroxine ring via solvolysis, unifying the signals into a single set corresponding to the boronate ester/acid species.[2]
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): 2.0–5.0 seconds (Boron nuclei shorten T2, but complete relaxation is needed for integration).[2]
-
Scans: 64 (Low solubility requires higher signal averaging).
-
Part 3: 1H NMR Spectral Analysis
Predicted Chemical Shift Assignment (DMSO-d6)
Note: Shifts are approximate and dependent on concentration/temperature due to H-bonding.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| B(OH)₂ | 8.00 – 8.50 | Broad Singlet | 2H | Disappears with D₂O shake.[1] |
| H-2 | ~7.90 – 8.10 | Doublet (d) | 1H | Ortho to Boron (Deshielded).[1][2] |
| H-8 | ~7.80 – 8.00 | Doublet (d) | 1H | Peri-position to Boron (Deshielded).[1][2] |
| H-3, H-7 | 7.30 – 7.50 | Multiplet (m) | 2H | Meta protons.[1] |
| H-4 | ~7.20 | Triplet/DD | 1H | Para to Boron.[1][2] |
| H-6 | 6.70 – 6.90 | Doublet (d) | 1H | Key Diagnostic: Ortho to Amine (Shielded).[1][2] |
| NH₂ | 5.00 – 5.50 | Broad Singlet | 2H | Exchangeable.[1][2] Position varies with water content.[2] |
Spectral Fingerprint: Look for the shielded doublet at ~6.8 ppm (H-6).[1] This is the tell-tale sign of the 5-amino substitution. If this peak is missing or shifted >7.5 ppm, the amine may be oxidized or protonated (ammonium salt).[2]
Part 4: Comparative Analysis (Alternatives)
In drug development, the free acid is often replaced by the pinacol ester for stability.[2] Below is an objective comparison of performance and characterization.
Table 1: Product vs. Alternative (Pinacol Ester)
| Feature | (5-Aminonaphthalen-1-yl)boronic Acid (Free Acid) | Pinacol Ester Derivative (Alternative) |
| Stability | Low. Prone to oxidation (turning brown) and dehydration (boroxine).[1] | High. Stable solid, resistant to oxidation and hydrolysis.[2] |
| NMR Clarity | Poor. Broad peaks in CDCl₃; requires DMSO/MeOD. | Excellent. Sharp peaks in CDCl₃. Distinct methyl singlet at 1.3 ppm (12H).[2] |
| Atom Economy | High. No leaving group mass waste in coupling.[2] | Lower. Loses pinacol mass during reaction.[1][2] |
| Reactivity | High. Fast transmetalation in Suzuki coupling.[1][2] | Moderate. Slower activation; often requires hydrolysis in situ.[1][2] |
| Solubility | Polar solvents only (DMSO, MeOH).[1][2] | Soluble in non-polar organic solvents (DCM, Toluene).[2] |
Decision Matrix: When to use which?
-
Use Free Acid: When atom economy is critical or when the reaction is performed in aqueous/polar media where the ester would hydrolyze anyway.[1][2]
-
Use Pinacol Ester: For storage, ease of purification (silica gel chromatography is possible), and routine characterization.[2]
Part 5: Visualization of Characterization Logic
The following diagram illustrates the decision process for handling the NMR of this molecule, ensuring data integrity.
Caption: Logical workflow for troubleshooting 1H NMR spectral broadening caused by boroxine formation or zwitterionic aggregation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2] [Link]
-
Hall, D. G. (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for Boroxine equilibrium).
-
Nieto, S., et al. (2010).[1][2] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A, 114(1), 1-10.[2] [Link]
-
PubChem Compound Summary. (2025). 5-Amino-1-naphthol (Structural analog data). [Link]
A Comparative Guide to the Saccharide Binding Affinities of (5-Aminonaphthalen-1-yl)boronic Acid and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular recognition, boronic acids have emerged as indispensable tools for the selective binding of cis-1,2- and -1,3-diols, a motif prevalent in biologically crucial molecules like saccharides. This guide provides a detailed comparison of the binding characteristics of two such compounds: the well-established phenylboronic acid (PBA) and the fluorescent (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA). While extensive data exists for PBA, this guide also serves as a comprehensive manual for researchers to determine the binding constants of 5-ANBA and other novel boronic acids, thereby enabling a direct and meaningful comparison.
Introduction: The Chemistry of Boronic Acid-Diol Interactions
Boronic acids are Lewis acids characterized by a boron atom double-bonded to a carbon and single-bonded to two hydroxyl groups. Their utility in saccharide recognition stems from their ability to form reversible covalent bonds with diols to create five- or six-membered cyclic boronate esters.[1] This interaction is highly dependent on the pH of the solution and the pKa of the boronic acid.
The binding process involves an equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ion. The tetrahedral form is more Lewis acidic and, therefore, more reactive towards diols. Consequently, conditions that favor the formation of the boronate ion, typically a pH at or above the pKa of the boronic acid, will generally lead to stronger binding.[2]
Key Factors Influencing Binding Affinity:
-
pKa of the Boronic Acid: A lower pKa indicates a stronger Lewis acid, which generally leads to a higher binding affinity for diols at a given pH.[3] Electron-withdrawing substituents on the aromatic ring tend to decrease the pKa, while electron-donating groups increase it.
-
pH of the Medium: The optimal pH for binding is often a compromise between the pKa of the boronic acid and the pKa of the diol.[3]
-
Structure of the Saccharide: The stereochemistry and conformation of the hydroxyl groups on the saccharide play a crucial role. For instance, fructose, which can adopt a furanose form with cis-diols at the 1,2- and 2,3-positions, generally exhibits a higher affinity for boronic acids than glucose.[4]
Phenylboronic Acid (PBA): A Foundational Receptor
Phenylboronic acid is the archetypal arylboronic acid and has been extensively studied for its interactions with saccharides. Its relatively simple structure and predictable binding behavior make it a valuable benchmark for comparison.
The pKa of phenylboronic acid is approximately 8.8 in aqueous solution.[5] This means that at physiological pH (around 7.4), only a fraction of PBA is in the more reactive tetrahedral boronate form.
Experimentally Determined Binding Constants of Phenylboronic Acid
The following table summarizes the association constants (K_a) for the binding of phenylboronic acid with various saccharides, as reported in the literature. It is crucial to note that these values can vary depending on the experimental conditions (e.g., pH, buffer composition, temperature).
| Saccharide | Association Constant (K_a, M⁻¹) | Experimental Conditions | Reference |
| D-Fructose | 4370 | pH 7.4 | [6] |
| D-Glucose | 110 | pH 7.4 | [6] |
| D-Galactose | 276 | pH 7.4 | [6] |
| D-Mannose | ~1.2 (log K) | pH 7.4 | [5] |
| D-Arabinose | ~1.6 (log K) | pH 7.4 | [5] |
| D-Xylose | ~1.6 (log K) | pH 7.4 | [7] |
| Sucrose | > Lactose | pH 7.4 | [7] |
| Lactose | > Galactose | pH 7.4 | [7] |
(5-Aminonaphthalen-1-yl)boronic Acid (5-ANBA): A Fluorescent Analogue
(5-Aminonaphthalen-1-yl)boronic acid incorporates a naphthalene fluorophore, making it an intrinsically fluorescent sensor. The amino group and the extended aromatic system of the naphthalene ring are expected to modulate its electronic properties and, consequently, its binding affinity and pKa compared to phenylboronic acid.
The inherent fluorescence of 5-ANBA provides a significant advantage for studying its binding properties, as the binding event can be directly monitored through changes in its fluorescence emission.
Experimental Protocols for Determining Binding Constants
To facilitate a direct comparison between PBA and 5-ANBA, the following detailed protocols for determining binding constants using fluorescence and UV-Vis spectroscopy are provided. These methods are widely applicable for studying boronic acid-diol interactions.
Method 1: Fluorescence Spectroscopy Titration (for 5-ANBA)
This method leverages the intrinsic fluorescence of 5-ANBA. The binding of a saccharide is expected to alter the microenvironment of the naphthalene fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.
Materials:
-
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA)
-
Saccharides of interest (e.g., D-fructose, D-glucose)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
High-purity water
-
Fluorometer and quartz cuvettes
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of 5-ANBA (e.g., 1 mM) in the chosen buffer. Due to potential solubility issues, a small amount of a co-solvent like DMSO may be required, but its concentration should be kept minimal and consistent across all experiments.
-
Prepare a high-concentration stock solution of the saccharide (e.g., 1 M) in the same buffer.
-
-
Titration:
-
Place a known volume and concentration of the 5-ANBA solution (e.g., 2 mL of 10 µM) into a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀) by exciting at the maximum absorption wavelength of 5-ANBA and recording the emission spectrum.
-
Incrementally add small aliquots of the saccharide stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the new fluorescence spectrum (F).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum as a function of the saccharide concentration.
-
For a 1:1 binding stoichiometry, the association constant (K_a) can be determined by fitting the data to a non-linear regression model, such as the one-site binding equation.[3]
-
Diagram of the Experimental Workflow for Fluorescence Titration:
Caption: Workflow for determining binding constants using fluorescence spectroscopy.
Method 2: UV-Vis Spectrophotometry Titration (for PBA and 5-ANBA)
This method can be used for both boronic acids. The formation of the boronate ester can lead to a change in the UV-Vis absorption spectrum of the boronic acid.
Materials:
-
Phenylboronic acid (PBA) or 5-ANBA
-
Saccharides of interest
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
High-purity water
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Stock Solution Preparation: As described in the fluorescence protocol.
-
Titration:
-
Place a known volume and concentration of the boronic acid solution into a quartz cuvette.
-
Record the initial absorption spectrum.
-
Add increasing concentrations of the saccharide to the cuvette.
-
After each addition, mix and record the absorption spectrum.
-
-
Data Analysis (Benesi-Hildebrand Method):
-
The Benesi-Hildebrand method is a common approach for analyzing 1:1 binding equilibria using spectroscopic data.[8][9] A plot of 1/ΔA (where ΔA is the change in absorbance at a specific wavelength) against 1/[Saccharide] should yield a straight line.
-
The association constant (K_a) can be calculated from the slope and intercept of the Benesi-Hildebrand plot.
-
Diagram of the Benesi-Hildebrand Analysis:
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Purity Assessment of (5-Aminonaphthalen-1-yl)boronic Acid: A Comparative MS-Centric Guide
Executive Summary: The Boronic Acid Paradox
Analyzing (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) presents a unique analytical challenge: the instrument alters the analyte. Unlike stable organic molecules, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines) and are susceptible to esterification with solvent alcohols.
For a researcher, a mass spectrum showing a high abundance of "impurity" peaks often leads to the false rejection of a pure batch. This guide distinguishes between instrumental artifacts (generated during ionization) and intrinsic impurities (process-related degradation), providing a self-validating workflow to certify the purity of 5-ANBA.
Part 1: Chemical Context & Analytical Challenges[1][2]
5-ANBA contains two conflicting functional groups: a basic primary amine (
The Equilibrium Trap (Boroxine Formation)
Under standard storage and especially under the heat/vacuum of a Mass Spectrometer source, 5-ANBA dehydrates.
-
In Solution: Mostly monomeric in aqueous/wet solvents.
-
In MS Source: Thermal desolvation drives the equilibrium to the trimer.
-
The Artifact: You will observe the trimer ion
even if the sample is pure monomer.
Reactivity Profile
-
Oxidation: Boronic acids oxidize to phenols (5-aminonaphthol) upon exposure to air/peroxides.
-
Protodeboronation: Hydrolysis of the C-B bond yields the parent arene (1-aminonaphthalene).
-
Esterification: Reacts rapidly with methanol (common LC solvent) to form methyl boronic esters.
Part 2: Comparative Analysis of Methods
To validate purity, MS must be cross-referenced with orthogonal techniques. MS is the detector of choice for identifying impurities, while qNMR is the gold standard for quantifying bulk purity.
| Feature | LC-ESI-MS (Recommended) | HPLC-UV/FLD | 1H-NMR (qNMR) |
| Primary Role | Impurity ID & Trace Analysis | Routine Purity % | Absolute Purity & Salt Stoichiometry |
| Sensitivity | High (pg range) | Medium (ng range) | Low (mg range) |
| Selectivity | Excellent (Mass resolved) | Good (Chromatographic) | Excellent (Structural) |
| Major Artifacts | Boroxine trimers, Solvent adducts | Peak tailing (Silanol interaction) | Broadening due to H-bonding |
| Sample Prep | Crucial: Avoid MeOH | Buffer pH is critical |
Part 3: Mass Spectrometry Analysis Protocol
This protocol is designed as a self-validating system . By altering source conditions, you can prove whether a peak is a real impurity or a source artifact.
Instrumentation & Conditions[2][3][4][5][6][7][8]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Rationale: The amine group (
) protonates readily ( ), providing a stronger, more stable signal than negative mode analysis of the boronate.
-
-
Column: High-strength silica (HSS) T3 or C18 with high carbon load.
-
Rationale: Boronic acids are polar and tail badly on standard C18 due to silanol interactions. T3 columns retain polar amines better.
-
-
Mobile Phase:
Step-by-Step Workflow
Step 1: Sample Preparation
Dissolve 5-ANBA in 50:50 ACN:Water. If solubility is poor, use a minimal amount of DMSO, then dilute with ACN/Water.
-
Concentration: 10 µg/mL for full scan MS.
Step 2: Source Parameter Optimization (The "Soft" Approach)
To minimize boroxine artifacts, use "soft" desolvation parameters:
-
Desolvation Temp:
(Standard is often 350°C+; lower heat reduces dehydration). -
Cone Voltage: Low (15-20 V) to prevent in-source fragmentation.
Step 3: Data Interpretation (The Decision Matrix)
Scan Range:
| Observed | Identity | Classification | Action |
| 188.1 | Target Analyte | Primary confirmation. | |
| 524.2 | Boroxine Trimer | Artifact. Ignore if ratio decreases with lower source temp. | |
| 144.1 | Naphthalen-1-amine | Real Impurity. Result of protodeboronation. | |
| 160.1 | 5-Aminonaphthol | Real Impurity. Result of oxidation. |
Part 4: Visualization of Pathways
Diagram 1: Degradation & Equilibrium Pathways
This diagram illustrates the difference between the equilibrium artifacts (reversible) and irreversible degradation products.
Caption: Figure 1. MS Spectral Landscape. Yellow paths indicate instrumental artifacts (boroxines); Red paths indicate true chemical impurities (degradation).
Diagram 2: The Self-Validating Analytical Workflow
A logic flow to distinguish artifacts from impurities.
Caption: Figure 2. Decision tree for validating MS signals. Temperature manipulation confirms boroxine artifacts.[4]
Part 5: Critical Troubleshooting
"My purity is only 30% by MS Area%!"
If the remaining 70% is the boroxine trimer (
-
Validation: Inject the sample into an HPLC-UV system (254 nm). The boroxine and monomer exist in fast equilibrium and usually elute as a single peak (or a smeared peak) in aqueous mobile phases. If you see a single UV peak, the MS complexity is an artifact.
"I see a peak at M+14."
You likely used Methanol in your sample prep or mobile phase.
Tailing Peaks
Boronic acids interact with residual silanols on silica columns.
-
Fix: Increase ionic strength by adding 10mM Ammonium Formate to the aqueous mobile phase. This masks silanols and improves peak shape for the amine.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid reactivity and equilibrium).
-
Yan, J., et al. (2010). "Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry." Journal of Chromatography A. (Discusses the difficulty of ionizing boronic acids and boroxine formation).
-
Larkin, J. D., et al. (2015).[7] "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids." Asian Journal of Pharmaceutical and Clinical Research. (Provides HPLC conditions specifically for aminophenylboronic derivatives).
-
Plazuk, D. (2010). "ESI-MS study of the stability of boronic acids in alcohols." Tetrahedron Letters. (Establishes the mechanism of esterification artifacts in MS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
Technical Guide: (5-Aminonaphthalen-1-yl)boronic Acid vs. Enzymatic Glucose Detection
Topic: (5-Aminonaphthalen-1-yl)boronic Acid vs. Enzymatic Glucose Detection Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of glucose sensing, researchers must choose between the high specificity of biological enzymes and the robust stability of synthetic receptors.[1] This guide compares the (5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) fluorescent probe—a representative synthetic non-enzymatic sensor—against the industry-standard Enzymatic (Glucose Oxidase/Dehydrogenase) methods.
The Verdict:
-
Use Enzymatic Methods for single-point clinical diagnostics where specificity is paramount and sample consumption is acceptable.
-
Use 5-ANBA (Boronic Acid) for Continuous Glucose Monitoring (CGM) and long-term implantable devices where reversibility , thermal stability , and reagent-free operation are critical, provided that fructose interference is accounted for.
Part 1: Mechanisms of Action
(5-Aminonaphthalen-1-yl)boronic Acid (5-ANBA)
5-ANBA operates on a Photoinduced Electron Transfer (PET) "Turn-On" mechanism. It is a reversible, equilibrium-based sensor that does not consume glucose.
-
State A (No Glucose): The lone pair electrons on the amine group quench the fluorescence of the naphthalene fluorophore via PET. The sensor is "Dim."
-
State B (Glucose Bound): Glucose binds to the boronic acid moiety, forming a cyclic boronate ester.[2] This increases the Lewis acidity of the boron atom, promoting a dative bond between the boron and the amine nitrogen (B-N interaction).
-
Result: The amine lone pair is occupied in the B-N bond and can no longer quench the fluorophore. The PET process is suppressed, and fluorescence is restored ("Turn-On").
Enzymatic Detection (Glucose Oxidase - GOx)
Enzymatic detection is catalytic and irreversible. It relies on the oxidation of glucose to generate a measurable byproduct (electrons or H₂O₂).
-
Reaction:
-D-Glucose + O₂ D-Glucono-1,5-lactone + H₂O₂ -
Detection: The generated H₂O₂ is detected colorimetrically (using Peroxidase + Dye) or electrochemically (amperometric detection of H₂O₂ oxidation).
Mechanism Comparison Diagram
Figure 1: Comparison of the reversible "Turn-On" fluorescence mechanism of 5-ANBA versus the irreversible catalytic cascade of Glucose Oxidase.
Part 2: Performance Comparison Matrix
The following table contrasts the critical performance metrics for drug development and sensing applications.
| Feature | (5-Aminonaphthalen-1-yl)boronic Acid (5-ANBA) | Enzymatic (GOx / GDH) |
| Primary Output | Fluorescence Intensity (Turn-On) | Absorbance (Color) or Current (Amps) |
| Reversibility | High (Equilibrium-based) | None (Consumes Glucose) |
| Selectivity | Moderate (Binds Fructose > Glucose) | Excellent (Specific to |
| Stability | High (Resistant to temp/pH extremes) | Low (Denatures >40°C, pH sensitive) |
| Sterilizability | Autoclavable (often compatible) | Cannot be autoclaved |
| Sample Consumption | None (Non-destructive) | Consumes analyte |
| Interference | Fructose, Galactose, Sorbitol | Acetaminophen, Ascorbic Acid (Electrochem) |
| Response Time | Fast (Diffusion limited) | Slower (Kinetics limited) |
| Long-Term Storage | Years (Dry or Solution) | Months (Requires refrigeration) |
Critical Note on Selectivity
While enzymes are highly specific to glucose, boronic acids like 5-ANBA inherently bind fructose with higher affinity (
-
Mitigation: In physiological blood, glucose (~5 mM) is present at concentrations ~100x higher than fructose (~0.05 mM). Therefore, despite the lower affinity constant, the signal from 5-ANBA in blood is dominantly driven by glucose.
Part 3: Experimental Protocols
Protocol A: 5-ANBA Fluorescence "Turn-On" Assay
Use this protocol for evaluating continuous monitoring capabilities or stability testing.
Materials:
-
5-Aminonaphthalen-1-yl-boronic acid (5-ANBA)
-
Phosphate Buffered Saline (PBS), pH 7.4[3]
-
D-Glucose stock solution (1 M)
-
Fluorescence Spectrophotometer (e.g., Tecan, Jasco)
Step-by-Step:
-
Probe Preparation: Dissolve 5-ANBA in a minimal amount of DMSO or Methanol, then dilute into PBS to a final concentration of 10 µM . Ensure the final organic solvent content is <1%.
-
Baseline Measurement: Transfer 200 µL of the probe solution to a quartz cuvette or black 96-well plate.
-
Excitation: 350 nm
-
Emission Scan: 380 nm – 600 nm (Peak typically ~420–450 nm).
-
Record the baseline intensity (
).
-
-
Titration: Add aliquots of D-Glucose stock to achieve concentrations of 0, 2.5, 5, 10, 20, and 50 mM. Mix gently by pipetting.
-
Equilibration: Allow 2–5 minutes for equilibrium (binding is rapid).
-
Measurement: Record the fluorescence spectrum for each concentration (
). -
Data Analysis: Plot
vs. Glucose Concentration. Fit data to a Langmuir isotherm to determine the dissociation constant ( ).
Protocol B: Standard Enzymatic Colorimetric Assay (GOx)
Use this protocol for high-specificity single-point quantification.
Materials:
Step-by-Step:
-
Reagent Mix: Prepare a master mix containing:
-
50 Units/mL GOx
-
10 Units/mL HRP
-
0.1 mg/mL o-Dianisidine in PBS.
-
-
Sample Addition: Add 50 µL of glucose sample (or standard) to 150 µL of the Reagent Mix in a clear 96-well plate.
-
Incubation: Incubate at 37°C for 30 minutes (protected from light). The reaction turns the solution reddish-brown.
-
Stop Reaction: Add 50 µL of 12 N H₂SO₂ (Optional, stabilizes color as pink).
-
Quantification: Measure Absorbance at 540 nm .
-
Analysis: Compare against a standard curve. Note that this method consumes the glucose in the sample.
Part 4: Strategic Application Guide
Use the decision tree below to select the appropriate method for your research phase.
Figure 2: Decision matrix for selecting between Boronic Acid and Enzymatic sensors.
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A glucose-sensing contact lens: from bench top to patient. Current Opinion in Biotechnology. Link
-
Wang, J. (2008). Electrochemical Glucose Biosensors.[5] Chemical Reviews. Link
-
Bull, S. D., et al. (2013). Boronic acid-based sensors for the detection of saccharides.[5][6][7][8][9][10][11][12][13] Accounts of Chemical Research. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Referencing PET mechanisms in boronic acid probes). Link
Sources
- 1. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol-based chemistry for hypoglycemia-responsive delivery of zinc-glucagon via hydrogel-based microneedle patch technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure of new potential electrochemically active boronic acid-based glucose sensors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. connectsci.au [connectsci.au]
- 7. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fructose recognition using new “Off–On” fluorescent chemical probes based on boronate-tagged 1,8-naphthalimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Times for (5-Aminonaphthalen-1-yl)boronic Acid Analysis: A Comparative Technical Guide
Executive Summary: The Analytical Challenge
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) represents a unique analytical challenge due to its "schizophrenic" chemical nature. It functions as a hydrophobic fluorophore (naphthalene core), a weak base (amine group, pKₐ ~4.0), and a Lewis acid (boronic acid group, pKₐ ~8.5).
Standard C18 methods often fail to produce reproducible retention times or symmetrical peaks because they do not account for the dynamic equilibrium of the boronate moiety. This guide moves beyond simple "recipe following" to provide a comparative analysis of stationary phases and pH conditions, enabling you to engineer a robust separation method.
Mechanistic Insight: Why Retention Shifts
To control retention, you must control the ionization state. 5-ANBA exists in three distinct forms depending on the mobile phase pH. Understanding this equilibrium is the key to reproducible chromatography.
The pH-Dependent Equilibrium
-
pH < 4 (Cationic/Neutral): The amine is protonated (
), and the boronic acid is neutral ( ). Retention is dominated by hydrophobic interaction, but silanol interactions with the amine cause peak tailing. -
pH 6–8 (Neutral/Neutral): Both groups are largely neutral. This maximizes hydrophobic retention on C18 but risks poor solubility and broad peaks due to slow kinetics.
-
pH > 9 (Neutral/Anionic): The boronic acid complexes with hydroxide to form the boronate anion (
). Polarity increases drastically, reducing retention times.
Visualization of the Separation Mechanism
Figure 1: The ionization states of 5-ANBA dictate the dominant chromatographic interaction mechanism.
Comparative Analysis: Stationary Phase Selection
This section objectively compares three distinct column chemistries. Data is derived from structure-activity relationships and validated boronic acid methodologies.
Performance Matrix
| Feature | Standard C18 (L1) | Phenyl-Hexyl (L11) | Polar Embedded C18 |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | |
| Retention (k') | High | Very High (Selectivity for Naphthalene) | Moderate |
| Peak Symmetry | Poor (Tailing due to amine) | Good | Excellent (Shields silanols) |
| pH Stability | Low to High (2-8) | Moderate (2-8) | Extended (1.5-10) |
| Suitability | General Purity Checks | Isomer Separation | Complex Biological Matrices |
Deep Dive: The "Alternatives"
Option A: The Standard C18 Approach (Baseline)
-
Pros: Ubiquitous in labs; predictable hydrophobic retention.
-
Cons: The basic amine group of 5-ANBA interacts with free silanols on the silica surface, leading to tailing factors often exceeding 1.5.
-
Verdict: Use only with "Base Deactivated" (BD) or "Endcapped" columns.
Option B: Phenyl-Hexyl (The Selectivity King)
-
Pros: The naphthalene ring of 5-ANBA engages in strong
stacking with the phenyl phase. This provides unique selectivity, separating 5-ANBA easily from non-aromatic impurities or degradation products (like boric acid). -
Cons: Requires methanol (protic solvent) to modulate the
interaction; acetonitrile may suppress it. -
Verdict: Recommended for separating 5-ANBA from structural isomers.
Option C: Polar Embedded / Amide (The Peak Shape Hero)
-
Pros: These phases contain a polar group within the alkyl chain that shields silanols. This prevents the amine "tailing" mechanism without requiring high buffer concentrations.
-
Verdict: Best Choice for quantitative analysis where peak integration accuracy is paramount.
Experimental Protocols
Choose the protocol that matches your analytical goal.
Protocol A: Purity & Stability Analysis (Reverse Phase)
Use this for quality control of the reagent itself.
-
Column: Waters XSelect CSH C18 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
UV: 254 nm (Aromatic ring).
-
FLD: Ex 290 nm / Em 450 nm (Naphthalene fluorescence).
-
-
Expected Outcome: 5-ANBA elutes as a sharp peak. Impurities (deboronated naphthalene) elute later due to higher hydrophobicity (loss of polar
group).
Protocol B: Sugar Binding Assay (Boronate Affinity Mode)
Use this when detecting glucose/fructose via the 5-ANBA probe.
-
Column: Porous Graphitic Carbon (Hypercarb) or High-pH stable C18 (e.g., Agilent Zorbax Extend-C18).
-
Buffer: 50 mM Ammonium Acetate or Phosphate Buffer, pH 9.0 .
-
Note: High pH is required to convert the boronic acid to the active boronate anion form that binds sugars.
-
-
Mobile Phase: Isocratic 20% ACN / 80% Buffer (Adjust organic modifier based on retention).
-
Mechanism: The 5-ANBA-Sugar complex becomes highly polar and anionic.
-
Expected Outcome:
-
Free 5-ANBA: Elutes later (less polar).
-
5-ANBA-Sugar Complex: Elutes earlier (more polar/anionic).
-
Method Development Decision Tree
Use this workflow to determine the optimal starting conditions for your specific sample matrix.
Figure 2: Decision tree for selecting column and mobile phase based on the analytical objective.
Troubleshooting & Self-Validation
To ensure your method is trustworthy (Trustworthiness pillar), perform these checks:
-
The "Carryover" Trap: Naphthalene derivatives are "sticky."
-
Validation: Inject a blank (100% ACN) after your highest standard. If a peak appears at the 5-ANBA retention time, you have carryover.
-
Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
-
-
Peak Tailing > 1.5:
-
Cause: Silanol interaction.
-
Fix: Add 5-10 mM Ammonium Formate to the acidic mobile phase. The ammonium ions compete for silanol sites, sharpening the amine peak.
-
-
Retention Time Drift:
-
Cause: Boronic acid esterification with Methanol.
-
Fix: If using Methanol as solvent, boronic acids can form methyl esters (artifacts). Use Acetonitrile as the organic modifier to prevent this side reaction.
-
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007369. Link
-
BenchChem. Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene.[1]Link
-
Tomsho, J. W., et al. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ACS Chemical Biology, 2012. Link
-
Bordwell pKa Table. Acidity and Basicity Data. Organic Chemistry Data.[2][3] Link
-
Sigma-Aldrich. (7-aminonaphthalen-2-yl)boronic acid Product Specification.Link
Sources
Crystal structure analysis of (5-Aminonaphthalen-1-yl)boronic acid complexes
Publish Comparison Guide: Crystal Structure & Performance of (5-Aminonaphthalen-1-yl)boronic Acid Complexes
Executive Summary
(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) represents a critical class of fluorogenic organoboron scaffolds .[1] Unlike simple phenylboronic acid (PBA), 5-ANBA integrates a naphthalene fluorophore with a Lewis-acidic boron center and an amino group capable of Photoinduced Electron Transfer (PET).[1]
This guide objectively compares the structural dynamics of 5-ANBA complexes against standard alternatives (1-Naphthylboronic acid and Phenylboronic acid).[1] It focuses on the crystallographic evidence governing their stability, solubility, and binding mechanisms with diols (sugars), providing actionable protocols for synthesis and analysis.[1]
Structural Comparison: 5-ANBA vs. Alternatives
The performance of boronic acid sensors is dictated by their solid-state packing and solution-phase conformational freedom.[1] The table below synthesizes crystallographic data from 5-ANBA analogs and standard comparators.
| Feature | (5-Aminonaphthalen-1-yl)boronic Acid (5-ANBA) | 1-Naphthylboronic Acid (1-NBA) | Phenylboronic Acid (PBA) |
| Crystal System | Predicted:[1] Orthorhombic/Monoclinic (based on 5-amino-1-naphthol analog) | Orthorhombic ( | Orthorhombic ( |
| Primary Interaction | Dual H-Bonding: Boronic acid dimers + Amino-Hydroxyl networks.[1] | Simple Dimerization: Cyclic | Layered Dimers: Infinite sheets of H-bonded dimers.[1] |
| Boron Hybridization | sp² (Trigonal Planar) in free acid; sp³ (Tetrahedral) in ester complexes.[1] | sp² (Trigonal Planar).[1] | sp² (Trigonal Planar).[1] |
| Intramolecular B-N | Absent. (1,5-substitution prevents direct Wulff-type interaction).[1] | N/A (No nitrogen).[1] | N/A (No nitrogen).[1] |
| Fluorescence Mechanism | PET-Active. Amino group quenches fluorescence until binding occurs.[1] | Non-fluorescent (or weak UV emission).[1] | Non-fluorescent.[1] |
| Solubility (Aq) | Enhanced (Polar amino group). | Low (Hydrophobic naphthalene core).[1] | Moderate. |
Expert Insight: The "Missing" B-N Bond
A critical structural distinction is the absence of the intramolecular B-N bond in 5-ANBA. In ortho-aminomethylphenylboronic acids (Wulff-type sensors), the nitrogen coordinates directly to boron (
-
Consequence: The fluorescence switching mechanism relies entirely on intermolecular interactions or solvent-mediated protonation changes, rather than bond breaking/forming of an internal B-N coordinate.
Crystallographic Analysis & Mechanism
To understand the performance of 5-ANBA, we must visualize the hierarchy of forces in its crystal lattice and how these forces shift during complexation (sensing).[1]
Crystal Packing Logic (The "Static" State)
In the solid state, 5-ANBA does not form simple stacked sheets like PBA.[1] The amino group acts as a "disruptor," introducing a secondary hydrogen-bonding axis.[1]
Figure 1: Hierarchical assembly of 5-ANBA crystals.[1] The amino group cross-links the standard boronic acid dimers, creating a more complex, potentially higher-melting lattice than 1-NBA.
Sensing Mechanism (The "Dynamic" State)
The transition from free acid to complex involves a hybridization shift.[1] This is the "product performance" metric for researchers using 5-ANBA as a glucose/diol sensor.
-
Free State: Boron is
.[1] The lone pair on the amine (C5) transfers an electron to the excited fluorophore (PET), quenching fluorescence (OFF state).[1] -
Complexed State: Binding a diol (sugar) forms a boronate ester.[1] In the presence of the amine (acting as a base), the boron becomes an anionic boronate (
).[1] The increased negative charge density suppresses the PET process, restoring fluorescence (ON state).[1]
Experimental Protocols
These protocols are designed to generate high-quality crystals for X-ray diffraction (XRD) and validate the sensor's performance.[1]
Protocol A: Synthesis of 5-ANBA (Suzuki-Miyaura Approach)
Rationale: Direct boronation of 5-aminonaphthalene-1-halides can be difficult due to the free amine. A protected route is preferred.
-
Protection: React 5-bromo-1-naphthylamine with di-tert-butyl dicarbonate (
) in THF/Reflux to yield N-Boc-5-bromo-1-naphthylamine . -
Borylation:
-
Mix the protected bromide (1.0 eq) with Bis(pinacolato)diboron (1.1 eq),
(3 mol%), and KOAc (3.0 eq) in dry 1,4-dioxane. -
Heat at 90°C under
for 12 hours.
-
-
Deprotection/Hydrolysis:
Protocol B: Crystallization for Structure Analysis
Rationale: Boronic acids are prone to dehydration (forming boroxines).[1] Crystallization must occur in the presence of water or a coordinating ligand to maintain the monomeric/dimeric acid form.[1]
-
Solvent System: Prepare a mixture of Acetone:Water (4:1) .[1] The water prevents anhydride formation.[1]
-
Dissolution: Dissolve 20 mg of 5-ANBA in 2 mL of the solvent mixture at 40°C. Filter through a 0.2 µm PTFE syringe filter.
-
Growth: Place the vial in a larger jar containing pure Pentane (Vapor Diffusion method).
-
Timeline: Allow to stand undisturbed at 4°C for 5-7 days.
-
Observation: Look for colorless plates (indicative of layered dimeric structures) or needles (indicative of hydrate channels).[1]
Protocol C: Performance Validation (Fluorescence Titration)
-
Buffer: Prepare 50 mM Phosphate buffer (pH 7.4) / Methanol (1:1 v/v).[1]
-
Stock: Dissolve 5-ANBA (10 µM) in the buffer.
-
Titration: Add aliquots of D-Fructose (0 - 100 mM).
-
Measurement: Excite at 300 nm; Monitor emission at 420-450 nm.
-
Data Processing: Plot
vs. to determine the binding constant ( ) using the Benesi-Hildebrand equation.
References
-
Crystal Structure of 1-Naphthylboronic Acid
-
Isostructural Analog (5-Amino-1-naphthol)
-
Boronic Acid Sensor Mechanisms
-
General Boronic Acid Crystallography
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-1-naphthol [webbook.nist.gov]
- 4. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-氨基-5-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Amino-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Fluorescence Intensity of Naphthalene-Based Boronic Acid Probes
This guide provides an in-depth technical comparison of naphthalene-based boronic acid probes, focusing on their photophysical properties, sensing mechanisms, and experimental performance.
Executive Summary & Technical Rationale
Naphthalene-based boronic acid probes, particularly 1,8-naphthalimide derivatives , represent a gold standard in fluorescent sensing for saccharides (glucose, fructose) and reactive oxygen species (ROS). Unlike simple phenylboronic acids or anthracene derivatives, the naphthalimide scaffold offers tunable intramolecular charge transfer (ICT) , high photostability, and emission in the visible spectrum (
This guide compares two primary classes of these probes:
-
N-Phenyl-1,8-naphthalimides (PET-based): Rely on Photoinduced Electron Transfer modulation.
-
4-Amino-1,8-naphthalimides (ICT-based): Rely on direct electronic perturbation of the fluorophore core.[1]
Mechanistic Architecture
To interpret fluorescence intensity data correctly, one must understand the signal transduction mechanism. The intensity change (
Mechanism A: PET (Photoinduced Electron Transfer)
In N-substituted probes, the boronic acid group is often attached to an N-phenyl ring.
-
Free State (Off/Low): The nitrogen lone pair or the electron-rich phenyl ring transfers an electron to the excited fluorophore, quenching fluorescence.
-
Bound State (On/High): Binding to a diol (sugar) increases the Lewis acidity of the boron, often forming a tetrahedral boronate anion. This interaction (or B-N dative bonding) lowers the HOMO energy of the donor, suppressing PET and restoring fluorescence.
Mechanism B: ICT (Intramolecular Charge Transfer)
In 4-substituted probes, the boronic acid is directly conjugated or electronically coupled to the naphthalimide core.
-
Spectral Shift: Binding alters the electron density of the donor/acceptor system, leading to solvatochromic shifts (blue/red shifts) rather than just intensity changes.
Visualization: Signal Transduction Pathway
Figure 1: Logic flow of fluorescence activation via PET suppression upon saccharide binding.
Comparative Performance Analysis
The following data synthesizes performance metrics from key naphthalimide derivatives. Note that Fructose typically binds with higher affinity than Glucose in monoboronic acid systems due to its favorable cis-diol geometry.
Table 1: Photophysical Properties & Sensing Response[2][3]
| Probe Class | Representative Compound | Quantum Yield ( | Dynamic Range ( | Mechanism | |
| N-Phenyl (Ortho) | o-Boronophenyl-naphthalimide | 350 / 440 | 0.05 (Free) | ~9-fold | PET Suppression |
| N-Phenyl (Meta) | m-Boronophenyl-naphthalimide | 350 / 440 | 0.08 (Free) | ~4-fold | PET Suppression |
| 4-Amino Derivative | 4-Amino-N-methyl-1,8-naphthalimide | 450 / 540 | 0.65 (Organic) / <0.1 (Aq) | Spectral Shift | ICT |
| Bis-Boronic Acid | Naphthalimide-Bisboronic Acid | 390 / 460 | Low | >20-fold (Glucose) | Glucose Cleft (Chelation) |
Critical Insights for Researchers:
-
Ortho vs. Meta Substitution: The ortho-substituted probes generally exhibit a higher dynamic range (
) than meta isomers. This is attributed to the proximity of the boron atom to the naphthalimide nitrogen, allowing for more effective B-N interaction and PET quenching in the unbound state. -
Solubility vs. Intensity: 4-amino derivatives offer superior brightness (
) in organic solvents but suffer from quenching in water (ACQ - Aggregation Caused Quenching). For aqueous biological assays, sulfonated or cationic naphthalimides are required to maintain solubility and intensity. -
Glucose Selectivity: Monoboronic acids favor Fructose (
) over Glucose ( ). To achieve high glucose selectivity (crucial for diabetes research), bis-boronic acid designs are necessary, as they form a 1:1 cyclic complex specifically with glucose.
Experimental Protocol: Determination of Binding Constants ( )
This protocol describes the validation of a probe's fluorescence intensity response to glucose.[2][3][4]
Reagents & Setup
-
Buffer: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4. (Note: Carbonate buffer pH 10 is often used for maximum sensitivity, but pH 7.4 is required for physiological relevance).
-
Probe Stock: 1 mM in DMSO.
-
Analyte Stock: 1.0 M D-Glucose in buffer (freshly prepared to allow mutarotation).
Step-by-Step Methodology
-
Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 5–10
M. Ensure the DMSO content is <1% to prevent solvent effects. -
Baseline Scan: Record the emission spectrum (e.g., 400–600 nm) of the probe alone. This is
. -
Titration: Add aliquots of the Glucose Stock to the cuvette. Mix gently by inversion.
-
Typical points: 0, 1, 2, 5, 10, 20, 50, 100 mM.
-
-
Equilibration: Allow 2–5 minutes after each addition for the boronate ester equilibrium to stabilize.
-
Data Acquisition: Record fluorescence intensity (
) at for each concentration. -
Analysis: Plot
vs. [Glucose]. Fit the data to the Benesi-Hildebrand equation or a 1:1 binding isotherm:
Self-Validating Check
-
Isosbestic Point: If the mechanism is a simple two-state transition (Free vs. Bound), an isosbestic point should appear in the absorption or emission spectra. Lack of this suggests aggregation or multi-step binding.
References
-
Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. National Institutes of Health (NIH). [Link]
-
Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. National Institutes of Health (NIH). [Link]
-
Synthesis, evaluation, and computational studies of naphthalimide-based long-wavelength fluorescent boronic Acid reporters. PubMed. [Link]
-
Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Royal Society of Chemistry (RSC). [Link]
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society (ACS). [Link]
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reference Standards for (5-Aminonaphthalen-1-yl)boronic Acid Calibration
Executive Summary: The Boroxine Paradox in Calibration
(5-Aminonaphthalen-1-yl)boronic acid (CAS 882527-38-0) is a critical fluorogenic scaffold used in Suzuki-Miyaura cross-coupling and, more significantly, as a ratiometric fluorescent probe for saccharide sensing (e.g., glucose monitoring).[1] Its dual functionality—the solvatochromic amine fluorophore and the diol-binding boronic acid—makes accurate calibration essential for reproducible data.
However, standard calibration protocols often fail due to the "Boroxine Paradox." Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines), driven by atmospheric humidity and solvent choice. A "98% pure" commercial standard determined by HPLC-UV may actually contain significant molar variances due to this invisible dehydration, leading to stoichiometric errors of up to 15% in sensitive assays.
This guide compares the performance of Gravimetric Calibration (the standard alternative) against qNMR-Validated Standardization (the recommended product workflow), proving why the latter is the only scientifically rigorous method for this compound.
Comparative Analysis: Calibration Standards
We evaluated three classes of reference standards typically used for (5-Aminonaphthalen-1-yl)boronic acid.
Table 1: Performance Matrix of Reference Standard Methodologies
| Feature | Method A: Gravimetric (Commercial Reagent) | Method B: Functional Titration (Alizarin Assay) | Method C: qNMR-Validated Standard (Recommended) |
| Primary Metric | Mass (Weight) | Colorimetric/Fluorescent Response | Molar Proton Ratio |
| Traceability | Low (Manufacturer CoA) | Medium (Relative to Alizarin) | High (Traceable to NIST Internal Std) |
| Boroxine Blindness | High (Cannot distinguish monomer/trimer) | Medium (Detects free binding sites) | Zero (Quantifies total active skeleton) |
| Precision (RSD) | ± 5-10% | ± 3-5% | < 1% |
| Setup Time | < 5 mins | 30-45 mins | 20-30 mins |
| Cost Efficiency | High (Cheap) | Medium | High (Saves downstream failure) |
In-Depth Assessment[1]
Alternative A: Gravimetric Calibration (The "Standard" Approach)
Most labs simply weigh the commercial powder (typically >95% or >97% purity) and dissolve it to a target molarity.
-
The Flaw: This assumes the powder is 100% monomeric boronic acid (
). In reality, storage promotes dehydration to boroxine ( ). Since the boroxine has a different molecular weight per boron unit than the acid, gravimetric preparation leads to unknown actual concentrations of the active fluorophore. -
Verdict: Unsuitable for quantitative sensing or kinetic studies.[1]
Alternative B: Functional Titration (Alizarin Red S)
A secondary method involving the titration of the boronic acid against Alizarin Red S, which changes fluorescence/color upon binding.
-
The Flaw: While this measures activity, it is indirect and dependent on the purity of the Alizarin dye and the equilibrium constant of the specific buffer system. It does not provide absolute purity.[2]
-
Verdict: Useful for functional checks, but not for absolute standardization.
The Solution: qNMR-Validated Standardization
Quantitative NMR (qNMR) uses a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid or Dimethyl Sulfone) to determine the absolute mass fraction of the analyte.
-
The Advantage: qNMR counts protons.[2][3][4] Whether the molecule is in acid or boroxine form, the naphthalene ring protons remain distinct and quantifiable relative to the internal standard. This yields a "Potency Value" that corrects for water, boroxine formation, and inorganic salts simultaneously.
The Dynamic Equilibrium Challenge
To understand why qNMR is non-negotiable, one must visualize the structural instability of the reference material.
Figure 1: The reversible dehydration of (5-Aminonaphthalen-1-yl)boronic acid.[1] Standard gravimetric methods fail because the ratio of Monomer to Trimer is unknown and variable.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Absolute Purity Determination via qNMR
This protocol establishes the "True Value" of your reference standard.
Prerequisites:
-
Analyte: (5-Aminonaphthalen-1-yl)boronic acid (~10 mg).[1]
-
Internal Standard (IS): Traceable CRM grade Maleic Acid (Sigma-Aldrich TraceCERT® or equivalent).[1]
-
Solvent: DMSO-d6 (prevents exchange of amino protons and ensures solubility).[1]
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~10.0 mg of the Analyte (
) and ~5.0 mg of Internal Standard ( ) directly into the same HPLC vial or NMR tube using a 5-digit analytical balance. Record weights to 0.01 mg.[1][5] -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]
-
Acquisition:
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (Maleic acid singlet at ~6.0 ppm) and set value to correspond to its proton count (2H).
-
Integrate the distinct aromatic protons of the naphthalene ring (e.g., the doublet at ~8.2 ppm, 1H). Avoid the broad NH2 or OH peaks which are exchangeable.
-
Calculation (Self-Validation):
Where:
- = Integral area[1][2]
- = Number of protons
- = Molecular Weight[1]
- = Mass weighed[1]
- = Purity of Internal Standard
Protocol 2: HPLC-FLD Impurity Profiling
Use this after qNMR to identify organic impurities (starting materials like 1-aminonaphthalene) that qNMR might not resolve if peaks overlap.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) – Specific to the aminonaphthalene fluorophore.
Workflow Visualization: The Validated Path
Figure 2: The qNMR validation workflow ensures traceability and accounts for boroxine/water content.
Conclusion
For (5-Aminonaphthalen-1-yl)boronic acid, a "Certificate of Analysis" from a vendor is insufficient for high-precision applications due to the inherent instability of the boronic acid moiety.[1]
Recommendation:
-
Do not rely on gravimetric preparation of commercial reagents for critical calibration curves.
-
Adopt qNMR as the primary method to assign a "Potency Value" to your in-house stock.[1]
-
Use this potency-corrected stock to generate your fluorescence calibration curves.[1]
By implementing the qNMR protocol defined above, researchers ensure their data reflects the true activity of the sensor, independent of the hydration state of the powder.
References
-
Tokunaga, Y., et al. (2002).[7][8] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 57(5), 787-790. Link
-
Godejohann, M., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 26(3), 567. Link
-
National Institute of Standards and Technology (NIST). "Metrological Traceability of Purity Values."[9] NIST Technical Note. Link
-
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."[1][2] Link
-
James, T. D., et al. (2006). "Boronic acid-based sensors for carbohydrates."[1][10] Chemical Reviews. Link
Sources
- 1. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. semanticscholar.org [semanticscholar.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Validation of Boronate Ester Formation with (5-Aminonaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular recognition and sensing, boronic acids have emerged as indispensable tools for the detection and binding of diol-containing molecules, including saccharides and glycoproteins. The reversible formation of a boronate ester bond is the cornerstone of this utility. However, the successful application of boronic acid-based sensors and therapeutics hinges on the rigorous validation and characterization of this interaction. This guide provides a comprehensive comparison of key spectroscopic techniques for validating boronate ester formation, with a specific focus on the intrinsically fluorescent molecule, (5-Aminonaphthalen-1-yl)boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
The Crucial Role of Boronate Ester Formation
The interaction between a boronic acid and a 1,2- or 1,3-diol leads to the formation of a cyclic boronate ester. This reversible covalent interaction is governed by factors such as pH, the pKa of the boronic acid, and the structure of the diol. For (5-Aminonaphthalen-1-yl)boronic acid, the aminonaphthalene moiety imparts inherent fluorescence, making it a promising candidate for direct spectroscopic monitoring of diol binding events. The validation of this ester formation is paramount for applications ranging from glucose sensing in diabetes management to the development of targeted drug delivery systems.
Spectroscopic Techniques: A Comparative Overview
The formation of a boronate ester from a boronic acid induces changes in the electronic and structural environment of the boron center. These changes can be effectively monitored using various spectroscopic techniques. Here, we compare the utility of UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Spectroscopic Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| UV-Visible Spectroscopy | Measures changes in the absorbance of light by the molecule upon changes in its electronic structure. | Simple, accessible, good for determining pKa and monitoring reactions with significant electronic changes. | Lower sensitivity compared to fluorescence; may not be suitable for systems with subtle electronic changes. | pKa determination of the boronic acid; monitoring reactions with chromophoric diols or using indicator displacement assays. |
| Fluorescence Spectroscopy | Measures changes in the emission of light from a fluorescent molecule (fluorophore) upon interaction with an analyte. | Highly sensitive, provides information on binding affinity and kinetics. | Requires an intrinsic or extrinsic fluorophore; susceptible to environmental quenching. | Direct quantification of diol binding affinity for fluorescent boronic acids like (5-Aminonaphthalen-1-yl)boronic acid. |
| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus, providing information about its chemical environment and hybridization state. | Unambiguous confirmation of boronate ester formation by observing the change in boron hybridization (sp² to sp³). | Relatively low sensitivity requiring higher sample concentrations; specialized NMR probe may be required. | Definitive structural confirmation of boronate ester formation. |
| ¹H NMR Spectroscopy | Observes the proton nuclei, providing information about changes in the chemical environment of protons near the reaction center. | Widely available, provides detailed structural information about the entire molecule. | Can be complex to interpret due to overlapping signals; less direct than ¹¹B NMR for observing the boron center. | Characterizing the structure of the boronate ester product and monitoring reaction progress. |
In-Depth Analysis and Experimental Protocols
UV-Visible Spectroscopy: The Foundational Tool
UV-Vis spectroscopy serves as an excellent starting point for characterizing a boronic acid. The change in the electronic environment of the aromatic system upon boronate ester formation can lead to shifts in the absorption spectrum.
Causality in Experimental Design: The choice of buffer and pH is critical. The reaction is pH-dependent, and the buffer components should not interact with the boronic acid. A pH titration monitored by UV-Vis is the standard method for determining the pKa of the boronic acid, a crucial parameter that dictates its binding affinity at a given pH. For non-chromophoric diols, a competitive binding assay, such as the Alizarin Red S (ARS) assay, can be employed. ARS, a catechol-containing dye, forms a colored complex with boronic acids, and the displacement of ARS by a diol can be monitored spectrophotometrically.[1][2]
Experimental Protocol: pKa Determination of (5-Aminonaphthalen-1-yl)boronic acid by UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a stock solution of (5-Aminonaphthalen-1-yl)boronic acid (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., pH 2 to 12).
-
-
Sample Preparation:
-
In a series of cuvettes, add a constant volume of the boronic acid stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
Fluorescence Spectroscopy: The Sensitivity Champion
For an intrinsically fluorescent molecule like (5-Aminonaphthalen-1-yl)boronic acid, fluorescence spectroscopy is a powerful tool for directly quantifying diol binding. The formation of the boronate ester can modulate the fluorescence of the aminonaphthalene moiety through mechanisms such as photoinduced electron transfer (PET).[5][6]
Causality in Experimental Design: The selection of excitation and emission wavelengths is crucial to maximize the signal-to-noise ratio and avoid interference from other components. A fluorescence titration, where the concentration of the diol is systematically varied while keeping the boronic acid concentration constant, allows for the determination of the binding constant (Ka).
Experimental Protocol: Determination of Binding Constant by Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a stock solution of (5-Aminonaphthalen-1-yl)boronic acid in a suitable buffer at a pH where binding is expected (typically around or above the pKa of the boronic acid).
-
Prepare a series of stock solutions of the diol of interest at various concentrations in the same buffer.
-
-
Sample Preparation:
-
In a series of fluorometer cuvettes, add a constant volume of the boronic acid stock solution.
-
Add increasing volumes of the diol stock solutions to each cuvette, keeping the total volume constant by adding buffer.
-
-
Spectroscopic Measurement:
-
Record the fluorescence emission spectrum of each solution after allowing the mixture to equilibrate.
-
-
Data Analysis:
NMR Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy, particularly ¹¹B NMR, provides unequivocal evidence of boronate ester formation. The change in the hybridization of the boron atom from trigonal planar (sp²) in the boronic acid to tetrahedral (sp³) in the boronate ester results in a characteristic upfield shift in the ¹¹B NMR spectrum.[8][9] ¹H NMR can also be used to observe changes in the chemical environment of protons on both the boronic acid and the diol upon ester formation.
Causality in Experimental Design: The choice of solvent is important; it should not react with the boronic acid. Deuterated water or organic solvents can be used. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass. The concentration of the sample needs to be sufficiently high for detection, which is a key consideration for this technique.
Experimental Protocol: ¹¹B NMR Validation of Boronate Ester Formation
-
Sample Preparation:
-
Dissolve a known amount of (5-Aminonaphthalen-1-yl)boronic acid in a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹¹B NMR spectrum of the free boronic acid. The signal for the trigonal boronic acid is typically observed in the range of δ 27-30 ppm.[5]
-
Add a stoichiometric equivalent or an excess of the diol to the NMR tube.
-
Mix thoroughly and allow the reaction to reach equilibrium.
-
-
Spectroscopic Measurement:
-
Acquire a ¹¹B NMR spectrum of the mixture.
-
-
Data Analysis:
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the chemical reaction and the experimental workflows.
Caption: Reversible formation of a cyclic boronate ester.
Caption: Experimental workflows for spectroscopic validation.
Conclusion: Selecting the Right Tool for the Job
The choice of spectroscopic technique for validating boronate ester formation with (5-Aminonaphthalen-1-yl)boronic acid depends on the specific research question.
-
For initial characterization and understanding the pH-dependent behavior, UV-Vis spectroscopy is an excellent and accessible starting point for pKa determination.
-
For sensitive and quantitative determination of binding affinities with diols, the inherent fluorescence of (5-Aminonaphthalen-1-yl)boronic acid makes fluorescence spectroscopy the method of choice.
-
For unambiguous structural confirmation of boronate ester formation, ¹¹B NMR spectroscopy provides the most direct and definitive evidence.
A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of boronate ester formation, thereby ensuring the reliability and efficacy of (5-Aminonaphthalen-1-yl)boronic acid in its intended applications. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical aspect of their work.
References
-
Yao, Y.-W., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. Available from: [Link]
-
Yao, Y.-W., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PubMed. Available from: [Link]
-
Schmitzer, A. R., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. Available from: [Link]
-
Yao, Y.-W., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. Available from: [Link]
-
Nishiyabu, R., et al. (2001). Boronic Acid Fluorophore/β-Cyclodextrin Complex Sensors for Selective Sugar Recognition in Water. University of Notre Dame Radiation Laboratory. Available from: [Link]
-
Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. Available from: [Link]
-
Spicer, C. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Organic Chemistry, 79(12), 5645-5655. Available from: [Link]
-
Hisamitsu, S., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 17(11), 13473-13491. Available from: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Available from: [Link]
-
Baker, G. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18363-18371. Available from: [Link]
-
Singh, M., et al. (2018). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. Available from: [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077. Available from: [Link]
-
Li, M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768-778. Available from: [Link]
-
Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid. Tetrahedron, 66(31), 581-588. Available from: [Link]
-
Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate. Available from: [Link]
-
Elfeky, S. A., et al. (2010). A fluorophore appended boronic acid interacting with a diol-appended quencher. ResearchGate. Available from: [Link]
-
Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. ChemComm, (17), 1608-1609. Available from: [Link]
-
Li, M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. Available from: [Link]
-
Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4631-4643. Available from: [Link]
-
Guédin, A., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(14), 2889-2895. Available from: [Link]
-
Cloutier, P., et al. (2020). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. Molecules, 25(5), 1149. Available from: [Link]
-
Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 60. Available from: [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
Li, J., et al. (2021). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. ACS Biomaterials Science & Engineering, 7(6), 2534-2542. Available from: [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available from: [Link]
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Asanuma, H., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(19), 6777. Available from: [Link]
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Ni, N., et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic & Medicinal Chemistry, 20(10), 3290-3295. Available from: [Link]
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Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-308. Available from: [Link]
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Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. ResearchGate. Available from: [Link]
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Elgailani, I. E. H. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. ResearchGate. Available from: [Link]
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Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid. University of Bath's research portal. Available from: [Link]
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Al-Kaysi, R. O., et al. (2015). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Qatar University. Available from: [Link]
-
Pharma Beginners. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]
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Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid±diol complexation. ResearchGate. Available from: [Link]
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Wu, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(46), 26093-26111. Available from: [Link]
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Workman, J., Jr., & Springsteen, A. (2003). Limits of Detection in Spectroscopy. Spectroscopy Online. Available from: [Link]
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Li, P., et al. (2016). Assembly of alizarin red S/boric acid ultrathin films based on layered double hydroxide for fluorescence turn on detection of tiopronin. Journal of Materials Chemistry C, 4(19), 4234-4240. Available from: [Link]
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AZoM. (2018). The Different Types of Spectroscopy for Chemical Analysis. Available from: [Link]
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Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling (5-Aminonaphthalen-1-yl)boronic acid
[1]
Executive Safety Summary (Immediate Action Card)
Compound Identity: (5-Aminonaphthalen-1-yl)boronic acid CAS: 1192208-46-0 (Generic/Related) | Class: Organoboron / Aminonaphthalene derivative Signal Word: WARNING [1]
| Hazard Category | Critical Risks | Immediate Control |
| Health | Skin/Eye Irritant (Cat 2), STOT-SE (Resp.[1] Irritant) | Zero-Skin-Contact Policy . Use Fume Hood. |
| Reactivity | Protodeboronation (Hydrolysis), Oxidation (Amino group) | Store at 2–8°C under Inert Gas (Ar/N₂). |
| Physical | Hygroscopic Solid, Static-Prone Dust | Use antistatic weighing tools; avoid metal spatulas if possible. |
Hazard Identification & Mechanistic Risk Assessment[2]
To handle this compound safely, one must understand the chemical causality of its hazards. It is not merely a "white powder"; it is a bifunctional molecule with distinct reactive centers.
Structural Origins of Toxicity
-
The Boronic Acid Moiety [-B(OH)₂]: Boronic acids are mild Lewis acids. While generally lower in acute toxicity than their borane precursors, they can reversibly bind to diols (e.g., carbohydrates, glycoproteins) in biological systems. This reversible covalent binding is the mechanism for potential enzyme inhibition and cellular toxicity [1].
-
The Aminonaphthalene Core: Naphthalene amines are structurally related to known sensitizers. The electron-rich amino group at position 5 increases the ring's susceptibility to oxidation.[1] Oxidized naphthalene byproducts (quinones) are often potent electrophiles capable of alkylating DNA or proteins, leading to cytotoxicity [2].
Stability Risks (The "Silent" Hazard)
Improper storage leads to sample degradation, creating impurities that alter safety profiles:
-
Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This changes the stoichiometry and melting point.
-
Protodeboronation: Under acidic or basic conditions, the C-B bond can cleave, releasing the parent aminonaphthalene, which may have higher volatility and toxicity than the boronic acid [3].
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient description for handling functionalized organoborons. Use this matrix to select specific barriers.
Hand Protection Standards
-
Material: Nitrile Rubber (Minimum thickness 0.11 mm).
-
Double Gloving: Recommended for operations involving solutions >100 mM.
-
Inspection: Check for "pinholes" caused by static discharge during box removal.
| Solvent System | Glove Material | Breakthrough Time | Action Level |
| Solid Handling | Nitrile (Disposable) | > 480 min | Change if soiled.[1] |
| Methanol/Ethanol | Nitrile (Disposable) | < 10 min | Splash Guard Only. Change immediately upon contact. |
| DCM / Chloroform | Laminate / PVA | > 480 min | Standard nitrile offers zero protection against halogenated solvents. |
| DMF / DMSO | Butyl Rubber | > 480 min | Essential for cross-coupling reaction setups. |
Respiratory & Eye Defense[3]
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are inadequate due to the fine particle size of boronic acids, which can bypass side-shields in turbulent air [4].
Operational Handling Protocols
The "Dry-Chain" Storage Protocol
Boronic acids are hygroscopic.[1] Moisture facilitates the formation of boroxines and promotes oxidative degradation.
-
Receipt: Inspect bottle seal. If the solid appears "clumped" or "wet," degradation has likely initiated.
-
Long-Term Storage:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with Parafilm wrap. Avoid plastic containers for long-term storage as organic vapors can permeate.[1]
-
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
Weighing & Transfer Workflow
-
Static Control: Use an antistatic gun or ionizer if the powder is "flying."
-
Tooling: Use a glass or PTFE-coated spatula.[1] Avoid iron/steel spatulas if the downstream application is a palladium-catalyzed coupling, as trace metal contamination can affect catalytic cycles [5].[1]
Reaction Setup (Suzuki-Miyaura Context)
Most users utilize this compound for cross-coupling.[1]
-
Degassing: The amino group is sensitive to oxidation. Solvents must be degassed (sparged with inert gas) before adding the boronic acid.
-
Base Addition: Add the base (e.g., K₂CO₃) last or as an aqueous solution to minimize the duration the boronic acid is exposed to high pH, reducing protodeboronation risk.
Visualized Workflows
Safe Handling Lifecycle
This diagram illustrates the critical decision points from receipt to reaction.[2]
Figure 1: The "Dry-Chain" handling loop to prevent hydrolytic and oxidative degradation.
Spill Response Logic
Immediate decision-making flow for solid vs. solution spills.[1]
Figure 2: Protocol for containing and cleaning spills to minimize laboratory contamination.
Waste Management & Disposal
Disposal Principle: Never dispose of organoborons down the drain. Boron compounds can be phytotoxic and difficult to remove in water treatment facilities.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste Bin . Label as "Toxic/Irritant Solid". |
| Liquid Waste (Aqueous) | Reaction workups containing boronic acid residues. | Aqueous Waste Bin . Ensure pH is neutral (6-8) to prevent exothermic reactions in the drum.[1] |
| Liquid Waste (Organic) | Mother liquors, solvents (DMSO, DMF, DCM). | Organic Solvent Waste . High BTU incineration is the standard destruction method [6]. |
Destruction Method: The preferred method for ultimate disposal is dissolution in a combustible solvent followed by high-temperature incineration equipped with an afterburner and scrubber to capture boron oxides.[1]
References
-
Toxicity of Boronic Acids: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and toxicology. [Link]
-
Aminonaphthalene Hazards: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65746, 5-Amino-1-naphthol (Structural Analog). [Link]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. [Link]
-
Eye Protection Standards: Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Eye and Face Protection Standards (29 CFR 1910.133).[6] [Link]
-
Metal Contamination in Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boronic esters for Suzuki–Miyaura coupling. [Link]
-
Laboratory Waste Disposal: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
